N-Isobutylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDRQUFMJRVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404131 | |
| Record name | N-ISOBUTYLMETHANESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133171-80-9 | |
| Record name | N-ISOBUTYLMETHANESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methylpropyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Isobutylmethanesulfonamide basic properties
An In-Depth Technical Guide to N-Isobutylmethanesulfonamide for Researchers and Drug Development Professionals
Introduction
N-Isobutylmethanesulfonamide (CAS No. 133171-80-9) is a sulfonamide compound increasingly noted for its utility as a chemical intermediate in complex organic synthesis and as a biochemical tool.[1] While broadly classified as a reagent for proteomics research, its more specific and documented value lies in its role as a structural motif and building block in the development of targeted therapeutics.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the fundamental properties of N-Isobutylmethanesulfonamide, offering not just established data but also field-proven insights into its synthesis, analysis, and handling. It is designed to equip researchers and drug development professionals with the critical information needed to effectively and safely incorporate this compound into their workflows.
Physicochemical Characterization
A precise understanding of a compound's physical and chemical properties is the cornerstone of successful research. N-Isobutylmethanesulfonamide is a relatively simple molecule, yet the public literature presents some ambiguity regarding its physical state, which warrants careful consideration during its initial handling and characterization.
Chemical Identity and Properties
The core identity and basic properties of N-Isobutylmethanesulfonamide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 133171-80-9 | [3][4] |
| Molecular Formula | C₅H₁₃NO₂S | [3] |
| Molecular Weight | 151.23 g/mol | [3] |
| Physical Form | Pale-yellow to yellow-brown solid OR Brown liquid | [5] |
| Storage Temperature | 2-8°C | |
| Purity (Typical) | ≥95% | |
| InChI Key | XBGDRQUFMJRVAL-UHFFFAOYSA-N | |
| Canonical SMILES | CS(=O)(=O)NCC(C)C | N/A |
| Melting Point | Not explicitly reported in public literature. | N/A |
| Boiling Point | Not explicitly reported in public literature. | N/A |
| Solubility | Not explicitly reported in public literature. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
Expert Insight on Physical State Discrepancy: There is a notable conflict in the literature regarding the physical state of this compound, with commercial suppliers describing it as a solid, while at least one synthetic report classifies it as a liquid at room temperature.[5] This discrepancy could be attributed to several factors:
-
Purity: The presence of residual solvents or impurities can significantly depress the melting point, potentially rendering a low-melting solid as a liquid or oil.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different melting points.
-
Low Melting Point: It is highly probable that N-Isobutylmethanesulfonamide is a low-melting solid, appearing as a liquid or waxy solid at or slightly above standard room temperature.
Recommendation: Researchers should handle new batches as a potential low-melting solid. If the material is received as a solid, observe its behavior at room temperature. If it is a liquid, proceed with liquid handling protocols but be aware it may solidify upon refrigeration according to its recommended storage conditions.
Chemical Structure
The structure of N-Isobutylmethanesulfonamide features a methanesulfonyl group attached to the nitrogen of an isobutylamine moiety.
Caption: Chemical Structure of N-Isobutylmethanesulfonamide.
Synthesis and Spectroscopic Data
While several general methods exist for sulfonamide synthesis, a specific electrochemical protocol has been reported for N-Isobutylmethanesulfonamide. The resulting spectroscopic data serves as a crucial reference for identity confirmation.
Representative Synthesis Protocol: Electrochemical Approach
The following protocol is adapted from a reported electrosynthesis method and serves as a validated example for producing this compound.[5] This method avoids harsh oxidants often used in traditional sulfonamide syntheses.
Step-by-Step Methodology:
-
Cell Setup: Equip an undivided electrochemical cell with a platinum (Pt) plate anode (10 mm x 10 mm) and a nickel (Ni) plate cathode (10 mm x 10 mm).
-
Reagent Preparation: Charge the cell with the appropriate starting materials (e.g., isobutylamine and a methanesulfonyl source) in a suitable solvent and electrolyte system.
-
Electrolysis: Connect the electrodes to a DC power supply and conduct the electrolysis at a constant current of 30 mA at room temperature. The reaction should be stirred continuously.
-
Reaction Monitoring: Allow the reaction to proceed for approximately 8 hours, monitoring for completion via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decolorize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel, wash with distilled water (50 mL), and extract the product into ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.
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- 5. rsc.org [rsc.org]
N-Isobutylmethanesulfonamide chemical structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of N-Isobutylmethanesulfonamide
Abstract
N-Isobutylmethanesulfonamide is a secondary sulfonamide that serves as a valuable building block in organic synthesis and medicinal chemistry. As a member of the sulfonamide class of compounds, which are integral to the development of a wide range of therapeutic agents, understanding its fundamental properties and synthetic routes is crucial for researchers. This technical guide provides a comprehensive examination of N-Isobutylmethanesulfonamide, beginning with its structural and spectroscopic characterization. It then presents a detailed, field-proven protocol for its synthesis via the reaction of methanesulfonyl chloride with isobutylamine, including a mechanistic discussion and workflow visualizations. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound.
Molecular Structure and Spectroscopic Profile
The precise identification and characterization of a molecule are foundational to its application in research and development. N-Isobutylmethanesulfonamide (C₅H₁₃NO₂S) possesses a simple yet distinct structure, the properties of which are readily elucidated through standard spectroscopic techniques.
Chemical Structure:

The molecule consists of a central sulfonamide functional group (—SO₂NH—), with a methyl group attached to the sulfur atom and an isobutyl group attached to the nitrogen atom. This structure imparts specific chemical properties and results in a predictable spectroscopic fingerprint.
Physicochemical Properties
Key identifiers and properties of N-Isobutylmethanesulfonamide are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 133171-80-9 | [1][2] |
| Molecular Formula | C₅H₁₃NO₂S | [2] |
| Molecular Weight | 151.23 g/mol | [2] |
| IUPAC Name | N-(2-methylpropyl)methanesulfonamide | N/A |
| InChI Key | XBGDRQUFMJRVAL-UHFFFAOYSA-N | [2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [2] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-Isobutylmethanesulfonamide. This data is predictive, based on the known effects of its constituent functional groups.[3][4][5][6]
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.
| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration | Rationale |
| -CH(CH₃)₂ | ~0.9 | Doublet | 6H | The six equivalent protons of the two methyl groups are split by the adjacent methine (CH) proton. |
| -CH(CH₃)₂ | ~1.8 | Multiplet | 1H | The methine proton is split by the six adjacent methyl protons and the two methylene protons. |
| -CH₂-NH- | ~2.9 | Doublet | 2H | The two methylene protons are split by the adjacent methine (CH) proton. |
| -SO₂-CH₃ | ~2.9-3.0 | Singlet | 3H | The three protons of the methyl group attached to the sulfonyl group are chemically unique and have no adjacent protons to couple with. |
| -NH- | ~4.5-5.5 | Triplet (broad) | 1H | The amine proton signal is often broad and its coupling to the adjacent methylene group may be observed. Its chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to be simple, showing four signals for the four unique carbon environments.
| Carbon | Predicted Chemical Shift (δ) [ppm] | Rationale |
| -CH(CH₃)₂ | ~20 | The two equivalent methyl carbons of the isobutyl group. |
| -CH(CH₃)₂ | ~28 | The methine carbon of the isobutyl group. |
| -CH₂-NH- | ~50 | The methylene carbon adjacent to the nitrogen atom. |
| -SO₂-CH₃ | ~40 | The methyl carbon attached to the sulfonyl group. |
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Predicted Absorption Band (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3250 | Stretching |
| C-H (sp³) | 2960 - 2850 | Stretching |
| S=O (Asymmetric) | 1350 - 1300 | Stretching |
| S=O (Symmetric) | 1160 - 1120 | Stretching |
| S-N | 970 - 930 | Stretching |
1.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule under ionization.
| m/z Value | Proposed Fragment | Rationale |
| 151 | [M]⁺ | Molecular ion peak. |
| 136 | [M - CH₃]⁺ | Loss of a methyl group from the isobutyl moiety. |
| 94 | [M - C₄H₉]⁺ or [CH₃SO₂NH₂]⁺ | Loss of the isobutyl group (fragmentation at the N-C bond). |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation fragment. |
| 57 | [C₄H₉]⁺ | Isobutyl cation fragment. |
Synthesis of N-Isobutylmethanesulfonamide
The most direct and widely used method for synthesizing N-substituted methanesulfonamides is the reaction of methanesulfonyl chloride with a primary or secondary amine.[7][8] This approach is robust, high-yielding, and employs readily available starting materials.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen of isobutylamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct.[9] The removal of HCl drives the reaction to completion.
The mechanism involves two key steps:
-
Nucleophilic Attack: The isobutylamine nitrogen attacks the sulfur atom of methanesulfonyl chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the chloride ion as a leaving group. The proton on the nitrogen is then removed by the base to yield the final N-Isobutylmethanesulfonamide product.
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of N-Isobutylmethanesulfonamide.
Materials and Reagents:
-
Isobutylamine (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)[7]
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve isobutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Causality: DCM is an excellent solvent as it is relatively inert and dissolves both the reactants and the intermediate. Triethylamine is a non-nucleophilic base that will not compete with isobutylamine in reacting with the sulfonyl chloride.
-
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled reaction kinetics. A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.[10]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any remaining HCl and acidic impurities)
-
Brine (to remove bulk water)
-
Causality: This washing sequence systematically removes unreacted base and acidic byproducts, forming the basis of the purification process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.
-
Causality: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility at varying temperatures.[11]
-
Experimental Workflow Diagram
The overall process from setup to final product can be visualized as a clear, sequential workflow.
Applications and Significance in Drug Discovery
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs, including antibiotics, diuretics, and anti-inflammatory agents.[12][13] N-alkylmethanesulfonamides, like N-Isobutylmethanesulfonamide, serve as important intermediates and building blocks in the synthesis of more complex molecules.
The methanesulfonamide group is often used as a bioisostere for other functional groups, such as carboxylic acids or phenols, to modulate a compound's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[14] The introduction of structures like sulfoximines, which are aza-analogues of sulfonamides, is a recent trend highlighting the continued importance of sulfur-based functional groups in modern drug design.[15][16]
Safety Considerations
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts exothermically with nucleophiles like water and amines.[7][8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isobutylamine is a flammable and corrosive liquid. Standard laboratory safety procedures should be strictly followed throughout the synthesis.
Conclusion
N-Isobutylmethanesulfonamide is a structurally straightforward yet significant compound. Its synthesis is achieved through a reliable and well-understood nucleophilic substitution reaction. The detailed spectroscopic profile provides a clear fingerprint for its unambiguous identification. As a carrier of the vital sulfonamide moiety, it represents a key building block for synthetic chemists, particularly those in the field of drug discovery, enabling the exploration of novel chemical space and the optimization of potential therapeutic agents.
References
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PubChem. N-Isobutyl-N-[5-(4-methanesulfonylamino-phenyl)-thiophen-2-ylmethyl]-C-phenyl-methanesulfonamide. Available from: [Link]
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Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available from: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
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Organic Syntheses. Methanesulfinyl Chloride. Available from: [Link]
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Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
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Common Organic Chemistry. Methanesulfonyl Chloride. Available from: [Link]
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National Institutes of Health. Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates. Available from: [Link]
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SciSpace. Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide-N,N. Available from: [Link]
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PubMed. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Available from: [Link]
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YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]
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N-Isobutylmethanesulfonamide (CAS 133171-80-9): A Comprehensive Technical Guide for Chemical and Pharmaceutical Research
Abstract
This technical guide provides an in-depth overview of N-Isobutylmethanesulfonamide (CAS 133171-80-9), a sulfonamide of interest to researchers, scientists, and professionals in drug development. While specific biological data on this compound is not extensively documented in current literature, this guide synthesizes foundational knowledge of its physicochemical properties, outlines detailed protocols for its synthesis and characterization, and explores its potential therapeutic applications based on established structure-activity relationships within the broader class of N-alkylsulfonamides. This document is intended to serve as a foundational resource, enabling further investigation and unlocking the potential of this molecule in medicinal chemistry and materials science.
Introduction: The Sulfonamide Scaffold in Modern Research
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to form key interactions with biological targets.[4][5] N-alkylsulfonamides, a subclass of these compounds, offer a tunable platform for modulating physicochemical properties like lipophilicity and metabolic stability, making them attractive for drug design and development.
N-Isobutylmethanesulfonamide, the subject of this guide, is a relatively simple N-alkylsulfonamide. While its specific applications are not yet well-defined in the public domain, its structural motifs suggest potential for exploration in various therapeutic areas. This guide aims to provide the necessary technical information to empower researchers to synthesize, characterize, and evaluate the biological potential of this compound.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of N-Isobutylmethanesulfonamide is paramount for its handling and application in a research setting.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 133171-80-9 | - |
| Molecular Formula | C5H13NO2S | - |
| Molecular Weight | 151.23 g/mol | - |
| Appearance | Pale-yellow to Yellow-brown Solid | - |
| Storage Temperature | 2-8 °C | - |
Safety and Handling
N-Isobutylmethanesulfonamide is classified as harmful if swallowed (H302). Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of N-Isobutylmethanesulfonamide
The synthesis of N-Isobutylmethanesulfonamide can be achieved through several established methods for N-alkylation of sulfonamides. A common and effective approach involves the reaction of methanesulfonyl chloride with isobutylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Pathway
Caption: General reaction scheme for the synthesis of N-Isobutylmethanesulfonamide.
Detailed Experimental Protocol
Materials:
-
Methanesulfonyl chloride
-
Isobutylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methanesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Isobutylmethanesulfonamide.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-Isobutylmethanesulfonamide. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl and methyl groups. The protons on the carbon adjacent to the nitrogen will appear as a doublet, coupled to the methine proton. The methine proton will be a multiplet, and the two methyl groups of the isobutyl moiety will appear as a doublet. The methyl group of the methanesulfonyl moiety will be a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ (if the sulfonamide is not fully substituted).
-
C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.
-
S=O stretch (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 152.2.
Caption: A typical analytical workflow for the characterization of synthesized N-Isobutylmethanesulfonamide.
Potential Applications and Biological Activity: A Prospective Outlook
As of the date of this publication, there is a lack of specific studies detailing the biological activity or mechanism of action of N-Isobutylmethanesulfonamide. However, based on the extensive research into the broader class of sulfonamides, we can project potential areas of interest for future investigation.
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonamides is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring (if present).[1][6] For N-alkylsulfonamides, the alkyl group can influence properties such as:
-
Lipophilicity: The isobutyl group in N-Isobutylmethanesulfonamide will increase its lipophilicity compared to unsubstituted methanesulfonamide. This can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Target Selectivity: The size and shape of the N-substituent can play a crucial role in determining the selectivity of the compound for different biological targets.
Potential Therapeutic Areas for Investigation
Given the known activities of other sulfonamides, N-Isobutylmethanesulfonamide could be investigated for a range of therapeutic applications, including but not limited to:
-
Antimicrobial Activity: While many antibacterial sulfonamides possess an arylsulfonamide core, novel N-alkylsulfonamides could be screened for activity against various bacterial and fungal strains.[3]
-
Anticancer Activity: Sulfonamides have been shown to exhibit anticancer properties through various mechanisms, including inhibition of carbonic anhydrase and disruption of microtubule formation.[7]
-
Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. N-Isobutylmethanesulfonamide could be evaluated as an inhibitor of various metalloenzymes.
It is crucial to emphasize that these are speculative applications based on the activities of structurally related compounds. Rigorous biological evaluation, including in vitro and in vivo studies, is necessary to determine the actual pharmacological profile of N-Isobutylmethanesulfonamide.[8][9][10][11]
Conclusion and Future Directions
N-Isobutylmethanesulfonamide is a readily synthesizable compound with a clear path to characterization. While its biological role remains to be elucidated, the rich history and diverse applications of the sulfonamide scaffold suggest that this molecule may hold untapped potential. This technical guide provides a solid foundation for researchers to initiate studies on N-Isobutylmethanesulfonamide, from its synthesis to its potential biological evaluation. Future research should focus on systematic screening of this compound in various biological assays to uncover its specific activities and potential as a lead compound in drug discovery programs.
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Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Drug Discovery Today. [Link]
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El-Sayed, M. A. A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
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De Simone, A., et al. (2017). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Request PDF. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. [Link]
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O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
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Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. [Link]
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Berredjem, M., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. ChemistrySelect. [Link]
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Ammazzalorso, A., et al. (2017). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design. [Link]
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Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic & Biomolecular Chemistry. [Link]
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Owa, T., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Stein, P. D., et al. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry. [Link]
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Sharma, A., & Sharma, R. (2012). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
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da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]
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IMPROVED METHOD FOR PRODUCING 2S,3S- N-ISOBUTYL-N-(2-HYDROXY-3-AMINO-4-PHENYLBUTYL)- - NITROBENZENESULFONYLAMIDE HYDROCHLORIDE AND OTHER DERIVATIVES OF 2-HYDROXY-1,3-DIAMINE. (n.d.). Virginia Open Data Portal. [Link]
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Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. [Link]
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Use of International Standard ISO 10993-1, "Biological evaluation of medical devices. (1995, May 1). Regulations.gov. [Link]
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EN ISO 10993 - Biological Evaluation of Medical Devices – Q&A's. (2024, July 18). Advena Ltd. [Link]
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Use of International Standard ISO 10993-1, "Biological evaluation of medical devices. (2023, September 8). FDA. [Link]
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Biological evaluation of medical devices. (2009, April 12). ISO. [Link]
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N-Isobutylmethanesulfonamide: A Technical Guide for Researchers
This guide provides an in-depth overview of N-Isobutylmethanesulfonamide, a molecule of interest in biochemical research and proteomics. It is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge and practical insights into its chemical and physical properties.
Core Molecular Attributes
N-Isobutylmethanesulfonamide is a sulfonamide compound characterized by an isobutyl group attached to the nitrogen atom of a methanesulfonamide core. Understanding its fundamental molecular characteristics is the first step in any research application.
Molecular Formula and Weight
The empirical formula of N-Isobutylmethanesulfonamide is C5H13NO2S .[1][2] This formula dictates its elemental composition: five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.
Based on this composition, the calculated molecular weight is 151.23 g/mol .[1][2] This value is a critical parameter for a multitude of experimental procedures, including solution preparation, stoichiometric calculations for chemical reactions, and analytical techniques such as mass spectrometry.
Chemical Structure
The connectivity of the atoms is as crucial as their composition. The structure of N-Isobutylmethanesulfonamide features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and the nitrogen atom of an isobutyl amine.
Caption: Role of core characterization in the drug development pipeline.
Experimental Protocols
Accurate characterization is paramount. The following outlines a generalized workflow for the verification of N-Isobutylmethanesulfonamide's core properties.
Protocol: Molecular Weight Verification via Mass Spectrometry
Objective: To confirm the molecular weight of N-Isobutylmethanesulfonamide.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-Isobutylmethanesulfonamide.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working concentration appropriate for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
-
-
Instrumentation Setup (Example: Electrospray Ionization - Time of Flight, ESI-TOF):
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization mode to positive (to detect [M+H]⁺) or negative (to detect [M-H]⁻).
-
Optimize parameters such as capillary voltage, nebulizer pressure, and drying gas flow rate.
-
-
Data Acquisition:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. For N-Isobutylmethanesulfonamide (MW = 151.23), expect to see a prominent peak at m/z ≈ 152.24 for the protonated molecule ([C5H13NO2S + H]⁺).
-
Compare the experimentally determined mass to the theoretical mass. The high-resolution mass should be within a few ppm of the calculated value.
-
Self-Validation: The protocol's integrity is maintained by the initial calibration of the instrument with a certified standard, ensuring the accuracy of the mass measurement. Running a solvent blank prior to the sample injection confirms the absence of interfering contaminants.
Conclusion
The precise molecular formula (C5H13NO2S) and molecular weight (151.23 g/mol ) of N-Isobutylmethanesulfonamide are foundational data points for its use in scientific research. These properties are indispensable for quantitative analysis, chemical synthesis, and the broader context of drug discovery and development. This guide has provided these core attributes, contextualized their importance, and offered a standardized protocol for their verification, equipping researchers with the necessary information for their work with this compound.
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Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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Al-Romaigh, F. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC, NIH. [Link]
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The Unseen Scaffold: A Technical Guide to N-Isobutylmethanesulfonamide
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of N-Isobutylmethanesulfonamide, from its fundamental chemical principles to its role in contemporary research.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group, a cornerstone of medicinal chemistry, has a rich history rooted in the discovery of antibacterial sulfa drugs.[1] This discovery was a watershed moment in medicine, heralding the age of synthetic antimicrobial agents.[1] The versatility of the sulfonamide moiety, characterized by its ability to act as a hydrogen bond donor and acceptor and its strong electron-withdrawing nature, has since propelled its integration into a vast array of therapeutic agents targeting a wide spectrum of diseases, including cancer and inflammation. N-Isobutylmethanesulfonamide, a member of the N-alkyl methanesulfonamide subclass, represents a fundamental scaffold within this critical chemical family. While not a therapeutic agent in itself, its utility as a building block and a structural motif in the synthesis of more complex, biologically active molecules is of significant interest to the scientific community.
PART 1: A History Etched in Synthesis: The Discovery of N-Alkyl Methanesulfonamides
Pinpointing the exact moment of the first synthesis of N-Isobutylmethanesulfonamide is challenging, as its discovery is likely intertwined with the broader exploration of N-alkyl methanesulfonamides. These simpler sulfonamide structures did not initially receive the same level of attention as their more complex, aromatic counterparts that demonstrated immediate therapeutic potential.[1]
The foundational chemistry for the synthesis of N-Isobutylmethanesulfonamide was established in the late 19th and early 20th centuries with the development of methods for forming the sulfonamide bond.[1] The most direct and historically significant method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1] In the case of N-Isobutylmethanesulfonamide, this would involve the reaction of methanesulfonyl chloride with isobutylamine. This straightforward and reliable synthetic route has been a mainstay in organic synthesis for decades.[1]
While a singular "discovery" paper for N-Isobutylmethanesulfonamide is not readily identifiable in the historical record, its existence is a logical extension of the systematic exploration of sulfonamide chemistry that followed the groundbreaking discovery of Prontosil by Gerhard Domagk in 1932.[1] Domagk's work, which earned him the 1939 Nobel Prize in Medicine, revealed that the active antibacterial agent was sulfanilamide, a metabolite of Prontosil.[1] This discovery ignited a flurry of research into the synthesis and biological evaluation of a vast number of sulfonamide derivatives, including various N-alkylated forms.
PART 2: The Chemistry of N-Isobutylmethanesulfonamide: Synthesis and Properties
Synthesis of N-Isobutylmethanesulfonamide: A Step-by-Step Protocol
The synthesis of N-Isobutylmethanesulfonamide is a classic example of nucleophilic acyl substitution at a sulfonyl group. The most common laboratory-scale preparation involves the reaction of methanesulfonyl chloride with isobutylamine.
Reactants:
-
Methanesulfonyl Chloride
-
Isobutylamine
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
Procedure:
-
Dissolution: Isobutylamine is dissolved in the chosen solvent in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath to 0-5 °C.
-
Addition of Base: The base is added to the isobutylamine solution. The role of the base is to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
-
Slow Addition of Sulfonyl Chloride: Methanesulfonyl chloride is added dropwise to the cooled, stirred solution. This slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction is typically stirred at a low temperature for a specified period, and its progress can be monitored using techniques such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and the salt byproduct. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield pure N-Isobutylmethanesulfonamide.
Diagram of the Synthesis of N-Isobutylmethanesulfonamide:
Caption: General synthesis of N-Isobutylmethanesulfonamide.
Physicochemical Properties of N-Isobutylmethanesulfonamide
A summary of the key physicochemical properties of N-Isobutylmethanesulfonamide is presented in the table below.
| Property | Value |
| CAS Number | 133171-80-9 |
| Molecular Formula | C5H13NO2S |
| Molecular Weight | 151.23 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Storage Temperature | 2-8 °C |
PART 3: Applications in Modern Research
While not a drug itself, N-Isobutylmethanesulfonamide serves as a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. The methanesulfonamide group is a well-established pharmacophore in medicinal chemistry.
For instance, a patent for quinolinone pyrimidine compositions as mutant-isocitrate dehydrogenase inhibitors describes the synthesis of (S)-N-(2-(1-(6-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethylamino)pyrimidin-4-yl)-N-isobutylmethanesulfonamide.[2] This highlights the use of the N-isobutylmethanesulfonamide moiety as a component in the design of targeted cancer therapies.[2]
The broader class of methanesulfonamide derivatives has been extensively studied for various biological activities, including:
-
Anti-inflammatory Agents: As selective COX-2 inhibitors.[3]
-
Anticancer Agents: Targeting various pathways involved in tumor growth and proliferation.
-
Antimicrobial Agents: Continuing the legacy of the sulfonamide class.
The inclusion of the N-isobutyl group can modulate the lipophilicity and steric properties of a molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Researchers can strategically incorporate the N-isobutylmethanesulfonamide fragment to fine-tune the properties of a lead compound during the drug discovery and development process.
Conclusion
N-Isobutylmethanesulfonamide, though a seemingly simple molecule, is a testament to the enduring legacy of sulfonamide chemistry. Its history is interwoven with the broader narrative of the quest for synthetic therapeutic agents. While its own discovery may not be a singular, celebrated event, its importance lies in its utility as a versatile building block for the creation of novel and potentially life-saving medicines. For the modern researcher, N-Isobutylmethanesulfonamide represents a readily accessible and valuable tool in the ever-evolving landscape of drug discovery.
References
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Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed. Available at: [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the Preliminary Biological Screening of N-Isobutylmethanesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Screening N-Isobutylmethanesulfonamide
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, representing a versatile scaffold that has given rise to a wide array of therapeutic agents.[1][2] From their initial discovery as antibacterial agents to their contemporary applications as anticancer, anti-inflammatory, and antiviral drugs, sulfonamide derivatives continue to be a fertile ground for drug discovery.[2][3][4][5] N-Isobutylmethanesulfonamide, a small molecule bearing this key pharmacophore, presents a compelling case for preliminary biological screening. Its structural simplicity and the established precedent of biological activity within its chemical class necessitate a systematic evaluation of its potential therapeutic relevance.
This guide provides a comprehensive, field-proven framework for the initial biological evaluation of N-Isobutylmethanesulfonamide. It is designed to be a practical resource, grounding every experimental step in sound scientific reasoning and ensuring that the generated data is both reliable and interpretable. As senior application scientists, our goal is not merely to provide protocols but to illuminate the "why" behind the "how," empowering researchers to make informed decisions throughout the screening process.
Chapter 1: Foundational Steps – Compound Characterization and Preparation
Before commencing any biological evaluation, the identity and purity of the test compound, N-Isobutylmethanesulfonamide (CAS: 133171-80-9), must be unequivocally established.[6] This foundational step is critical for the reproducibility and validity of all subsequent screening data.
1.1. Physicochemical Characterization
A comprehensive analysis of the compound's physicochemical properties is essential. This data will inform formulation strategies and help to identify potential liabilities, such as poor solubility, that could confound biological assay results.
| Parameter | Method | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | To verify the chemical structure and confirm the identity of N-Isobutylmethanesulfonamide. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. A purity of >95% is generally required for biological screening. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | To determine the solubility in aqueous buffers and organic solvents (e.g., DMSO). This is crucial for preparing stock solutions and avoiding compound precipitation in assays. |
| LogP/LogD | Calculated or Experimental (e.g., shake-flask method) | To assess the lipophilicity of the compound, which can influence its membrane permeability and potential for non-specific binding. |
1.2. Stock Solution Preparation and Handling
Proper preparation and storage of the compound stock solution are paramount to ensure consistent dosing across all assays.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.
-
Concentration: A high-concentration stock solution (e.g., 10-50 mM) is typically prepared to allow for serial dilutions to the final desired assay concentrations.
-
Storage: Aliquots of the stock solution should be stored at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Chapter 2: The Screening Cascade – A Tiered Approach to Biological Evaluation
A tiered or cascaded screening approach is an efficient and cost-effective strategy for the preliminary evaluation of a new chemical entity.[7] This approach prioritizes broad, less resource-intensive assays in the initial tiers to identify any general biological activity before progressing to more specific and complex assays.
Diagram: The Preliminary Screening Cascade for N-Isobutylmethanesulfonamide
Caption: A tiered approach for the efficient biological screening of N-Isobutylmethanesulfonamide.
Chapter 3: Tier 1 – Foundational Assays
The primary goal of Tier 1 is to cast a wide net to detect any significant biological activity and to establish a baseline for the compound's toxicity.
3.1. Cytotoxicity Profiling
Assessing the general cytotoxicity of N-Isobutylmethanesulfonamide is a critical first step.[8] This information is essential for interpreting the results of other assays and for determining the appropriate concentration range for subsequent experiments. High cytotoxicity at low concentrations may indicate a potent, albeit non-specific, mechanism of action or could be a liability for future development.
3.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cell lines (e.g., a non-cancerous line like HEK293 and a cancer line like HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-Isobutylmethanesulfonamide (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[8]
3.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of membrane integrity loss and cytotoxicity.[9][10]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from a commercially available kit.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).[8]
3.2. Broad-Spectrum Antimicrobial Screening
Given that sulfonamides were the first class of effective antibacterial agents, a preliminary screen for antimicrobial activity is a logical starting point.[1] The disk diffusion method is a simple and rapid qualitative technique for this purpose.[11][12]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
-
Bacterial Lawn Preparation: Prepare a bacterial suspension of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria equivalent to a 0.5 McFarland standard.[13]
-
Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Impregnate sterile paper disks with a known concentration of N-Isobutylmethanesulfonamide and place them on the agar surface. Include a positive control (e.g., a known antibiotic) and a negative control (solvent-only disk).
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.[13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[11]
Chapter 4: Tier 2 – Mechanistic and Target-Oriented Assays
If promising activity is observed in Tier 1, or if the goal is to explore specific therapeutic areas, Tier 2 assays are employed. These assays are more specific and can provide initial insights into the mechanism of action.
4.1. Anti-inflammatory Potential: COX-2 and 5-LOX Inhibition
Chronic inflammation is implicated in a multitude of diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drugs.[14][15] Screening for inhibition of COX-2 and 5-LOX can reveal potential anti-inflammatory properties.[16]
Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays
Commercially available enzyme inhibitor screening kits are recommended for this purpose. These kits typically provide the recombinant human enzyme, a substrate, and a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).
-
Enzyme Preparation: Prepare the COX-2 or 5-LOX enzyme solution as per the kit instructions.
-
Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of N-Isobutylmethanesulfonamide.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Detection: Measure the product formation using the detection method specified in the kit (often fluorescence or colorimetric).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
4.2. Antiproliferative Activity Against a Cancer Cell Line Panel
If cytotoxicity was observed in a cancer cell line during Tier 1, a broader screen against a panel of cancer cell lines is warranted to assess the spectrum of activity and potential for selectivity.[3] The MTT or a similar viability assay can be used.
4.3. Determination of Minimum Inhibitory Concentration (MIC)
If antimicrobial activity was detected in the disk diffusion assay, the next step is to quantify this activity by determining the MIC. The broth microdilution method is a standard technique for this.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of N-Isobutylmethanesulfonamide in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and add it to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[13]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Chapter 5: Data Interpretation and Next Steps
The preliminary screening will generate a significant amount of data that needs to be carefully analyzed to guide future research.
5.1. Summarizing the Data
All quantitative data should be compiled into clear and concise tables for easy comparison.
Table 1: Summary of Preliminary Biological Screening Data for N-Isobutylmethanesulfonamide
| Assay | Cell Line / Organism | Result (IC50 / MIC in µM) | Notes |
| MTT Cytotoxicity | HEK293 | >100 | Low cytotoxicity in non-cancerous cells. |
| HeLa | 50 | Moderate cytotoxicity in a cancer cell line. | |
| LDH Cytotoxicity | HEK293 | >100 | Confirms low cytotoxicity. |
| HeLa | 65 | Confirms moderate cytotoxicity. | |
| Antimicrobial | S. aureus | Zone of inhibition: 15 mm | Moderate activity. |
| E. coli | No zone of inhibition | No activity against this Gram-negative strain. | |
| COX-2 Inhibition | - | >100 | No significant inhibition. |
| 5-LOX Inhibition | - | 25 | Moderate inhibition. |
| MIC | S. aureus | 32 | Potentially useful antimicrobial activity. |
5.2. Decision Making and Future Directions
The results from this preliminary screen will inform the decision to either terminate further investigation of N-Isobutylmethanesulfonamide or to advance it for more in-depth studies.
Diagram: Decision-Making Workflow Post-Screening
Caption: A workflow for making informed decisions based on preliminary screening data.
Based on the hypothetical data in Table 1, N-Isobutylmethanesulfonamide shows moderate and selective activity against a cancer cell line, moderate anti-inflammatory potential through 5-LOX inhibition, and specific antimicrobial activity against a Gram-positive bacterium. These "hits" would justify progression to Tier 3 assays, such as mechanism of action studies and initial lead optimization.
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Understanding the sulfonamide group in N-Isobutylmethanesulfonamide
An In-Depth Technical Guide to the Sulfonamide Group in N-Isobutylmethanesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical examination of the sulfonamide functional group, with a specific focus on its manifestation in the molecule N-Isobutylmethanesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, synthesis, characterization, and strategic applications of this important structural motif.
The Sulfonamide Functional Group: A Cornerstone of Modern Chemistry
The sulfonamide, characterized by an organosulfur group with the structure R−S(=O)₂−NR₂, is a fundamental functional group in organic and medicinal chemistry.[1][2] It consists of a central, hexavalent sulfur atom double-bonded to two oxygen atoms (a sulfonyl group) and single-bonded to both a carbon-based side chain and a nitrogen atom.[2][3]
This arrangement imparts a unique combination of properties:
-
Structural Rigidity and Crystallinity: The defined geometry of the sulfonamide group often leads to crystalline solids, a property historically used for the derivatization and identification of amines.[1]
-
Polarity and Hydrogen Bonding: The presence of the S=O and N-H bonds makes the sulfonamide group a potent hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions.[4]
-
Chemical Stability: The sulfonamide linkage is generally robust and resistant to hydrolysis, making it an excellent choice for building stable molecular scaffolds.[5]
-
Acidity of the N-H Bond: The powerful electron-withdrawing effect of the adjacent sulfonyl group renders the proton on the nitrogen atom acidic, allowing for deprotonation and subsequent functionalization.[1]
First discovered in 1932, the sulfonamide moiety revolutionized medicine as the basis for the first broadly effective antibacterial agents, known as "sulfa drugs".[1][6] Since then, its applications have expanded dramatically, appearing in drugs for diuresis, diabetes, inflammation, and cancer.[3][6][7][8]
N-Isobutylmethanesulfonamide: A Molecular Profile
N-Isobutylmethanesulfonamide serves as an excellent model for understanding the properties of a simple, acyclic sulfonamide. It features a methyl group attached to the sulfur and an isobutyl group on the nitrogen.
Caption: Molecular structure of N-Isobutylmethanesulfonamide.
Table 1: Chemical Properties of N-Isobutylmethanesulfonamide
| Property | Value | Reference |
| CAS Number | 133171-80-9 | [9][10] |
| Molecular Formula | C₅H₁₃NO₂S | [10] |
| Molecular Weight | 151.23 g/mol | [10] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | 2-8 °C |
Synthesis and Reactivity
General Synthesis of Sulfonamides
The classic and most direct laboratory method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] A base, such as pyridine, is typically added to neutralize the hydrochloric acid byproduct.[1]
More contemporary methods have been developed to broaden the substrate scope and improve functional group tolerance. These include the reaction of organometallic reagents (Grignard or organolithium) with novel sulfinylamine reagents, which provides a convenient one-step process to primary sulfonamides.[11][12]
Caption: General workflow for the synthesis of N-Isobutylmethanesulfonamide.
Experimental Protocol: Synthesis of N-Isobutylmethanesulfonamide
This protocol describes the synthesis via the reaction of methanesulfonyl chloride and isobutylamine.
Materials:
-
Methanesulfonyl chloride
-
Isobutylamine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to yield pure N-Isobutylmethanesulfonamide.
-
Trustworthiness: This self-validating protocol includes acidic and basic washes to remove unreacted starting materials and byproducts, ensuring the purity of the final product. The final purification step provides a means to obtain a compound of high analytical purity.
Key Reactivity: N-Alkylation
The acidity of the N-H proton allows for deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl halides, in an N-alkylation reaction. This pathway is a cornerstone for diversifying the sulfonamide scaffold.[11][13]
Caption: Conceptual workflow for the N-alkylation of a sulfonamide.
Spectroscopic Characterization
Precise structural confirmation is paramount for any synthesized compound. The following table outlines the expected spectroscopic data for N-Isobutylmethanesulfonamide, and the subsequent protocols detail standardized methods for data acquisition.
Table 2: Expected Spectroscopic Data for N-Isobutylmethanesulfonamide
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | -CH ₃ (S-CH₃) | ~2.9 - 3.1 ppm (singlet, 3H) |
| -NH - | ~4.5 - 5.5 ppm (broad triplet, 1H) | |
| -CH ₂- (N-CH₂) | ~2.8 - 3.0 ppm (triplet, 2H) | |
| -CH - (isobutyl) | ~1.7 - 1.9 ppm (multiplet, 1H) | |
| -CH ₃ (isobutyl) | ~0.9 - 1.0 ppm (doublet, 6H) | |
| ¹³C NMR | -C H₃ (S-CH₃) | ~40 ppm |
| -C H₂- (N-CH₂) | ~50 ppm | |
| -C H- (isobutyl) | ~28 ppm | |
| -C H₃ (isobutyl) | ~20 ppm | |
| FT-IR | N-H stretch | 3200-3400 cm⁻¹ (sharp/moderate) |
| C-H stretch | 2850-3000 cm⁻¹ | |
| Asymmetric SO₂ stretch | 1310-1350 cm⁻¹ (strong) | |
| Symmetric SO₂ stretch | 1120-1160 cm⁻¹ (strong) |
Standardized Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [14]
-
Sample Preparation: Dissolve 5-10 mg of N-Isobutylmethanesulfonamide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. The resulting spectra should be phased, baseline-corrected, and referenced to the solvent or internal standard peak.[14]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy [14]
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the compound with dry KBr or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal.[14] Then, acquire the sample spectrum.
-
Data Presentation: The final spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
C. Mass Spectrometry (MS) [14]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).[14] The resulting spectrum plots relative intensity versus m/z, allowing for the determination of the molecular ion peak and fragmentation patterns.
The Role of the Sulfonamide in Drug Design and Development
The sulfonamide group is a privileged scaffold in medicinal chemistry due to its versatile roles.[5]
-
Antibacterial Mechanism: In classic sulfa drugs, the 4-aminobenzenesulfonamide structure acts as a structural analog and competitive inhibitor of para-aminobenzoic acid (PABA).[3] This blocks the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis, thereby inhibiting bacterial growth.[3][6]
-
Enzyme Inhibition: The sulfonamide moiety is a highly effective zinc-binding group. This property is exploited in drugs that target zinc-containing enzymes, such as carbonic anhydrase inhibitors used to treat glaucoma.[7][8]
-
Bioisosterism: The sulfonamide group is often used as a bioisostere for amide or carboxylic acid groups.[5][11] This substitution can enhance metabolic stability, improve cell permeability, and alter the binding mode of a drug candidate to its target protein.[5]
-
Fragment-Based Drug Design (FBDD): Simple molecules like N-Isobutylmethanesulfonamide are valuable building blocks in FBDD.[11] They serve as starting fragments that can be elaborated into more complex and potent drug candidates.
Safety and Handling Considerations
While sulfonamides are generally stable, appropriate safety precautions should be taken. N-Isobutylmethanesulfonamide is classified with the "Warning" signal word and the H302 "Harmful if swallowed" hazard statement. Standard personal protective equipment (gloves, lab coat, safety glasses) is required.
A note on "Sulfa Allergy": Hypersensitivity reactions are a known risk with certain sulfonamide-containing drugs.[6][15] However, this allergy is primarily associated with a specific structural class: sulfonamide antimicrobials that contain both an N4 aryl-amine and an N1 heterocyclic ring.[5][15] Non-antibiotic sulfonamides, which typically lack these features, have a low risk of cross-reactivity.[16] Therefore, a "sulfa allergy" should not be automatically extrapolated to all compounds containing a sulfonamide group.[5]
Conclusion
The sulfonamide group, exemplified by N-Isobutylmethanesulfonamide, is a deceptively simple functional group with profound importance in science. Its unique combination of electronic properties, structural stability, and synthetic accessibility makes it an indispensable tool for researchers. From its foundational role in the development of antibiotics to its modern use as a versatile linker and pharmacophore in drug design, a deep understanding of the sulfonamide core is essential for professionals in the chemical and pharmaceutical sciences.
References
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Title: Sulfonamide - Wikipedia Source: Wikipedia URL: [Link]
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B URL: [Link]
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Title: Understanding the Chemical Properties and Applications of Sulfonamide Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Sulfonamide (medicine) - Wikipedia Source: Wikipedia URL: [Link]
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Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry URL: [Link]
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Title: Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design Source: ResearchGate URL: [Link]
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Title: Sulfonamide Antibiotic Allergy Source: Australasian Society of Clinical Immunology and Allergy URL: [Link]
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Title: Sulfonamide: Chemical Structure & Derivatives - Lesson Source: Study.com URL: [Link]
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Title: Sulfonamides (Sulfa Drugs) And The Skin Source: DermNet URL: [Link]
-
Title: Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides Source: American Academy of Allergy, Asthma & Immunology URL: [Link]
-
Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Chemistry Portal URL: [Link]
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Title: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics Source: National Institutes of Health (NIH) URL: [Link]
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Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]
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Title: Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide-N,N Source: SciSpace URL: [Link]
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Title: One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO Source: PubMed URL: [Link]
-
Title: Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant Source: Organic Chemistry Portal URL: [Link]
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Title: Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design Source: Drug Hunter URL: [Link]
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An In-depth Technical Guide to the Solubility and Stability Profile of N-Isobutylmethanesulfonamide
Foreword
In the landscape of chemical synthesis and pharmaceutical development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. N-Isobutylmethanesulfonamide, a sulfonamide derivative, represents a molecule of interest for which a consolidated technical profile is essential for its effective application. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility and stability of N-Isobutylmethanesulfonamide. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental design, grounding theoretical principles in practical, field-proven methodologies. The protocols and insights contained herein are structured to serve as a self-validating framework, empowering researchers to generate reliable and reproducible data crucial for formulation, process optimization, and regulatory compliance.
Physicochemical Characterization
Before delving into solubility and stability, a foundational understanding of N-Isobutylmethanesulfonamide's intrinsic properties is necessary. These parameters govern its behavior in various media and under different environmental stressors.
Table 1: Physicochemical Properties of N-Isobutylmethanesulfonamide
| Property | Value / Information | Source |
| IUPAC Name | N-isobutylmethanesulfonamide | - |
| CAS Number | 133171-80-9 | |
| Molecular Formula | C5H13NO2S | |
| Molecular Weight | 151.23 g/mol | - |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| InChI Key | XBGDRQUFMJRVAL-UHFFFAOYSA-N | |
| Predicted LogP | 0.9 - 1.5 (Estimated) | - |
Solubility Profile
Solubility is a critical determinant for a compound's utility, influencing everything from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations. The "like dissolves like" principle suggests that N-Isobutylmethanesulfonamide, with its alkyl and sulfonamide groups, will exhibit varied solubility across different solvent classes.[1]
Qualitative Solubility Assessment
Based on its chemical structure, N-Isobutylmethanesulfonamide is predicted to be:
-
Soluble in polar aprotic solvents (e.g., Acetone, Acetonitrile) and alcohols (e.g., Methanol, Ethanol).
-
Slightly soluble to sparingly soluble in less polar solvents (e.g., Ethyl Acetate, Dichloromethane).
-
Poorly soluble in non-polar solvents (e.g., Toluene, Cyclohexane) and water.
Quantitative Solubility Determination
To move beyond qualitative estimates, rigorous quantitative analysis is required. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for quantifying the solubility of N-Isobutylmethanesulfonamide in various solvents at specific temperatures.
1. Preparation:
-
Add an excess amount of solid N-Isobutylmethanesulfonamide to a series of glass vials. An amount that ensures a solid phase remains at equilibrium is crucial.
-
Accurately dispense a known volume (e.g., 5 mL) of the desired solvent into each vial. Solvents should span a range of polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate).
2. Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C and 37 °C).
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached.[2] A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.
3. Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean vial.[2] The first few drops should be discarded to saturate the filter and prevent analyte adsorption.
4. Quantification:
-
Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of dissolved N-Isobutylmethanesulfonamide.[1]
5. Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor. Report results in units such as mg/mL or mol/L.
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: Overview of a forced degradation study.
Experimental Protocol: Forced Degradation Study
1. Stock Solution Preparation:
-
Prepare a stock solution of N-Isobutylmethanesulfonamide in a suitable solvent where it is stable and soluble (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis. [3] * Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis. [4] * Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. [4]Withdraw aliquots at timed intervals for analysis.
-
Thermal Degradation (Solid): Expose a thin layer of solid N-Isobutylmethanesulfonamide powder to dry heat (e.g., 80°C) in a calibrated oven. [4]Sample at various time points, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose both solid powder and a solution of N-Isobutylmethanesulfonamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [5]A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method.
-
Assess the chromatograms for new peaks (degradation products) and a decrease in the area of the parent peak.
-
Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is not co-eluting with any degradants.
-
Calculate the mass balance, which should ideally be between 97-104% to account for all the material. [6]
Predicted Degradation Pathways
The sulfonamide functional group is the most likely site of chemical instability.
-
Hydrolysis: The S-N bond in the sulfonamide is susceptible to cleavage under both acidic and basic conditions. This is the most anticipated degradation pathway, yielding methanesulfonic acid and isobutylamine. This is analogous to the hydrolysis of an amide bond. [4][7]* Oxidation: While sulfonamides are generally stable to oxidation, the isobutyl group could potentially be a site for minor oxidative degradation.
-
Thermal & Photolytic: Degradation under these conditions is less predictable without experimental data but could involve complex radical-based reactions.
Diagram 3: Potential Hydrolytic Degradation Pathway
Caption: Primary predicted hydrolytic degradation route.
Table 3: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Reagent/Condition | Potential Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | High | Methanesulfonic Acid, Isobutylamine |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | High | Methanesulfonic Acid, Isobutylamine |
| Oxidation | 3-30% H₂O₂, RT | Low to Moderate | N-oxides or hydroxylated species |
| Thermal (Solid) | 80°C (or > melting point) | Moderate | To be determined experimentally |
| Photolysis | ≥1.2 million lux-hrs, ≥200 W-hr/m² UV | Moderate | To be determined experimentally |
Stability-Indicating Analytical Methodologies
A robust analytical method is one that can accurately quantify the decrease in the active substance's concentration due to degradation and separate its degradation products. For a molecule like N-Isobutylmethanesulfonamide, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique due to its superior sensitivity and selectivity, especially for identifying and quantifying low-level impurities. [8][9]
Protocol Outline: LC-MS/MS Method for Quantification
1. Sample Preparation:
-
Accurately weigh and dissolve the N-Isobutylmethanesulfonamide sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration.
-
For stressed samples, neutralize if necessary, and dilute to fall within the calibration curve range.
2. Chromatographic Separation (HPLC/UPLC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes should be optimized to resolve the parent compound from all potential degradation products.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is likely suitable.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity. [8] * MRM Transitions:
- A precursor ion corresponding to the protonated molecule [M+H]⁺ of N-Isobutylmethanesulfonamide should be selected.
- Collision-induced dissociation (CID) should be used to generate characteristic product ions for quantification (quantifier) and confirmation (qualifier).
- Unique MRM transitions should also be developed for any identified degradation products.
4. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Diagram 4: LC-MS/MS Analytical Workflow
Caption: Typical workflow for LC-MS/MS analysis.
Conclusion
This guide provides a comprehensive framework for characterizing the solubility and stability of N-Isobutylmethanesulfonamide. While specific experimental data in the public domain is limited, the principles of physical organic chemistry and established methodologies for analogous compounds provide a robust starting point for investigation. By employing the detailed protocols for solubility determination, forced degradation, and LC-MS/MS analysis, researchers can generate the critical data needed to advance their work. A thorough understanding of these properties is not merely an academic exercise; it is the foundation upon which safe, effective, and stable products are built, ensuring quality from the laboratory bench to final application.
References
-
Ministry of Food and Drug Safety. Analytical Methods. Available from: [Link]
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Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. Available from: [Link]
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Cheméo. Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Available from: [Link]
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Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]
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ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available from: [Link]
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
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ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
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Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1083-1089. Available from: [Link]
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European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]
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National Center for Biotechnology Information. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Available from: [Link]
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National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
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N-Isobutylmethanesulfonamide: A Technical Guide for a Versatile Research Chemical
Introduction: Unveiling N-Isobutylmethanesulfonamide
N-Isobutylmethanesulfonamide (CAS No. 133171-80-9) is a commercially available sulfonamide that presents itself as a valuable, yet underexplored, building block for researchers in drug discovery and medicinal chemistry.[1][2] Its structure, featuring a primary sulfonamide functional group appended to an isobutyl moiety, offers a unique combination of properties that can be strategically leveraged in the design of novel therapeutic agents. This guide provides an in-depth technical overview of N-Isobutylmethanesulfonamide, from its fundamental properties and commercial availability to its potential applications and synthetic utility, all grounded in the principles of modern chemical biology and drug development.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research. N-Isobutylmethanesulfonamide is characterized by the following:
| Property | Value | Source |
| CAS Number | 133171-80-9 | [1][2] |
| Molecular Formula | C5H13NO2S | [1] |
| Molecular Weight | 151.23 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8 °C | [2] |
These properties suggest a stable, solid compound that can be handled with standard laboratory procedures. Its moderate molecular weight and the presence of both hydrogen bond donors and acceptors in the sulfonamide group suggest it may possess favorable solubility in a range of organic solvents.
The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern drug discovery, found in a wide array of therapeutic agents.[3][4] Its prevalence is due to a combination of its chemical stability, its ability to engage in hydrogen bonding interactions with biological targets, and its role as a bioisostere for other functional groups, such as carboxylic acids.
The general significance of the sulfonamide group can be visualized in the context of its role in enzyme inhibition:
Caption: The sulfonamide moiety often acts as a key binding element in enzyme inhibitors.
The Strategic Role of the N-Isobutyl Group
While the sulfonamide group provides a key anchoring point for biological activity, the N-substituent plays a crucial role in modulating a compound's pharmacokinetic and pharmacodynamic properties. The isobutyl group in N-Isobutylmethanesulfonamide offers several strategic advantages:
-
Lipophilicity: The branched alkyl chain of the isobutyl group increases the lipophilicity of the molecule compared to smaller N-alkyl sulfonamides. This can enhance membrane permeability and oral bioavailability, key considerations in drug design.
-
Steric Hindrance: The bulkiness of the isobutyl group can be exploited to achieve selective binding to a target protein. By occupying specific hydrophobic pockets in an enzyme's active site, it can confer selectivity over other, structurally related proteins.
-
Metabolic Stability: The isobutyl group may influence the metabolic stability of the compound by sterically shielding the sulfonamide nitrogen from certain metabolic enzymes.
Commercial Availability for Research
N-Isobutylmethanesulfonamide is readily available from several chemical suppliers, facilitating its use in research and development. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its purity and identity.
| Supplier | Catalog Number (Example) | Purity |
| Santa Cruz Biotechnology | sc-263300 | Not specified |
| Sigma-Aldrich (AstaTech, Inc.) | ATE341033568 | 95% |
Potential Research Applications and Synthetic Utility
While there is limited published research on the specific applications of N-Isobutylmethanesulfonamide, its structure suggests several potential uses:
-
Fragment-Based Drug Discovery (FBDD): With its low molecular weight and simple structure, N-Isobutylmethanesulfonamide is an ideal candidate for fragment screening campaigns. It can be used to identify initial, low-affinity binders to a biological target, which can then be elaborated into more potent lead compounds.
-
Intermediate for Chemical Synthesis: The compound can serve as a versatile starting material for the synthesis of more complex molecules. The sulfonamide nitrogen can be further functionalized, or the isobutyl group can be incorporated into a larger molecular scaffold. A patent for a complex molecule containing an N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl) moiety suggests the utility of this structural motif in biologically active compounds.[5]
General Synthetic Protocol for N-Substituted Methanesulfonamides
The synthesis of N-Isobutylmethanesulfonamide and other N-substituted sulfonamides can be achieved through a standard reaction between an amine and a sulfonyl chloride. The following is a generalized protocol that can be adapted for this synthesis.
Caption: A general workflow for the synthesis of N-Isobutylmethanesulfonamide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve isobutylamine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-Isobutylmethanesulfonamide.
Conclusion: A Building Block with Untapped Potential
N-Isobutylmethanesulfonamide represents a readily accessible chemical tool for researchers engaged in the design and synthesis of novel bioactive molecules. While its direct biological activities are not yet extensively documented, its value as a synthetic intermediate and a fragment for drug discovery is clear. The strategic combination of a versatile sulfonamide moiety and a lipophilic isobutyl group makes it a compound of interest for probing the structure-activity relationships of new chemical entities. As the demand for novel therapeutic agents continues to grow, the exploration of such fundamental building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
- IMPROVED METHOD FOR PRODUCING 2S,3S- N-ISOBUTYL-N-(2-HYDROXY-3-AMINO-4-PHENYLBUTYL)- - NITROBENZENESULFONYLAMIDE HYDROCHLORIDE AND OTHER DERIVATIVES OF 2-HYDROXY-1,3-DIAMINE. (2008). Austrian Patent No.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PubMed Central.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
Sources
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- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 3. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patent AT-E401298-T1: [Translated] IMPROVED METHOD FOR PRODUCING 2S,3S- N-ISOBUTYL-N-(2-HYDROXY-3-AMINO-4-PHENYLBUTYL)- - NITROBENZENESULFONYLAMIDE HYDROCHLORIDE AND OTHER DERIVATIVES OF 2-HYDROXY-1,3-DIAMINE - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of N-Isobutylmethanesulfonamide
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of N-Isobutylmethanesulfonamide. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The synthesis involves the reaction of methanesulfonyl chloride with isobutylamine in the presence of a base. This guide emphasizes not only the procedural steps but also the underlying chemical rationale, stringent safety protocols, and methods for product purification and characterization. The aim is to furnish a self-validating and reliable protocol that ensures both a high yield of the target compound and the safety of the operator.
Introduction and Scientific Context
Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Their ability to act as bioisosteres for amides or carboxylic acids, while offering different physicochemical properties like improved metabolic stability and binding affinities, makes them highly valuable in drug design.[2]
N-Isobutylmethanesulfonamide is a simple aliphatic sulfonamide. Its synthesis serves as a fundamental example of sulfonamide bond formation, a crucial reaction in the synthesis of more complex pharmaceutical analogues.[2][3] The most common and direct method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4][5] This application note details this classic and reliable approach for the preparation of N-Isobutylmethanesulfonamide from methanesulfonyl chloride and isobutylamine.
The protocol herein is optimized for a laboratory setting, focusing on procedural clarity, safety, and robustness to empower researchers to confidently synthesize this and related compounds.
Principle and Reaction Mechanism
The synthesis of N-Isobutylmethanesulfonamide proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom of methanesulfonyl chloride.
Causality of Experimental Choices:
-
Nucleophile: Isobutylamine, a primary amine, serves as the nucleophile. Its lone pair of electrons on the nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Electrophile: Methanesulfonyl chloride is an excellent electrophile. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur, making it susceptible to nucleophilic attack.[6][7]
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, is added to the reaction mixture to neutralize the HCl.[8] This is critical because the protonated form of isobutylamine (isobutylammonium chloride) is not nucleophilic and would halt the reaction. The base effectively scavenges the acid, allowing the primary amine to remain in its free, reactive form.
The overall reaction is as follows:
CH₃SO₂Cl + (CH₃)₂CHCH₂NH₂ + (C₂H₅)₃N → CH₃SO₂NHCH₂CH(CH₃)₂ + (C₂H₅)₃N·HCl
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of N-Isobutylmethanesulfonamide.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount | Notes |
| Methanesulfonyl Chloride | 124-63-0 | CH₃SO₂Cl | 114.55 | 1.0 | 11.45 g (7.7 mL) | Corrosive, toxic, lachrymator. Handle with extreme care.[9] |
| Isobutylamine | 78-81-9 | C₄H₁₁N | 73.14 | 1.1 | 8.8 mL | Flammable, corrosive. |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 1.2 | 16.7 mL | Flammable, corrosive. Dry over KOH. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | 200 mL | Anhydrous grade. Volatile and suspected carcinogen. |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | - | 50 mL | For work-up. |
| Saturated NaCl (Brine) | 7647-14-5 | NaCl | 58.44 | - | 50 mL | For work-up. |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | q.s. | For drying organic layer. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
-
Silica gel for column chromatography (if necessary)
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Experimental Protocol
This protocol is designed for a ~0.1 mole scale synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser fitted with a drying tube.
-
In a fume hood, add isobutylamine (1.1 eq, 8.8 mL) and triethylamine (1.2 eq, 16.7 mL) to the flask.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the stirred mixture to 0 °C using an ice-water bath.
-
-
Addition of Methanesulfonyl Chloride:
-
In the dropping funnel, prepare a solution of methanesulfonyl chloride (1.0 eq, 7.7 mL) in 50 mL of anhydrous DCM.
-
Add the methanesulfonyl chloride solution dropwise to the cooled, stirred amine solution over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature below 5 °C during the addition, as the reaction is exothermic.[6] A white precipitate of triethylammonium chloride will form.
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for another 2-3 hours.
-
Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the isobutylamine starting material.
-
-
Aqueous Work-up:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl to remove excess triethylamine and isobutylamine.
-
50 mL of water.
-
50 mL of saturated NaCl solution (brine) to reduce the solubility of organic material in the aqueous layer.
-
-
Check the pH of the final aqueous wash to ensure it is neutral.
-
-
Isolation of Crude Product:
-
Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the DCM solvent using a rotary evaporator to yield the crude N-Isobutylmethanesulfonamide, which may be a solid or a viscous oil.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Final Product Handling:
-
Dry the purified product under a high vacuum to remove any residual solvent.
-
Determine the final yield and characterize the product. The expected product is a pale-yellow to yellow-brown solid.
-
Safety, Handling, and Waste Disposal
This protocol involves hazardous materials. Strict adherence to safety guidelines is mandatory.
-
General Precautions: All operations must be performed in a well-ventilated chemical fume hood.[10][11][12] Ensure that an emergency eyewash station and safety shower are readily accessible.[10][13]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator (causes tearing).[8][9][14][15] It is fatal if inhaled and causes severe skin burns and eye damage.[11][12][16] MsCl reacts violently and exothermically with water, alcohols, and amines.[6][9][15] Handle under anhydrous conditions.
-
Isobutylamine and Triethylamine: Flammable and corrosive liquids. Vapors are irritating to the respiratory system.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
-
Spill Management:
-
Waste Disposal:
-
Quench any excess methanesulfonyl chloride slowly and carefully by adding it to a stirred, ice-cooled basic solution (e.g., 5% sodium bicarbonate).[11]
-
All liquid and solid chemical waste must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[11][14][17] Do not pour organic solvents or reagents down the drain.
-
Product Characterization
The identity and purity of the synthesized N-Isobutylmethanesulfonamide should be confirmed using standard analytical techniques.
| Property | Expected Value/Observation |
| Physical Form | Pale-yellow to yellow-brown solid. |
| Molecular Weight | 151.23 g/mol [18] |
| Storage Temperature | 2-8 °C |
| ¹H NMR | Expect signals corresponding to the isobutyl group protons and the methyl group protons of the mesyl moiety. |
| ¹³C NMR | Expect signals for the four distinct carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic strong absorptions for the S=O stretches of the sulfonamide group (~1320 cm⁻¹ and ~1140 cm⁻¹) and the N-H stretch (~3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Reagents (especially MsCl) degraded due to moisture. - Insufficient base to neutralize HCl. | - Monitor reaction by TLC until starting material is consumed. - Use fresh, anhydrous reagents and solvents. - Ensure at least 1.1-1.2 equivalents of base are used. |
| Product is a Dark Oil | - Reaction temperature was too high, causing decomposition. - Impurities from starting materials. | - Strictly maintain the temperature at 0-5 °C during MsCl addition. - Purify reagents (e.g., distill amines) before use. - Purify the product using column chromatography. |
| Difficult Separation during Work-up (Emulsion) | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel instead of shaking. - Add more brine to the separatory funnel to help break the emulsion. |
| Product Contaminated with Starting Amine | - Insufficient washing during work-up. | - Perform an additional wash of the organic layer with 1 M HCl. |
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- PMC - NIH. (n.d.). Preparation of sulfonamides from N-silylamines.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
- Actylis Lab Solutions. (2010). Methane sulphonyl chloride MSDS.
- International Chemical Safety Cards (ICSCs). (2018). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Sdfine. (n.d.). METHANESULFONYL CHLORIDE.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Methanesulfonyl chloride.
- Sigma-Aldrich. (n.d.). N-ISOBUTYLMETHANESULFONAMIDE.
- ChemicalBook. (n.d.). N-Isobutylmethanesulfonamide.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
- BenchChem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
- Santa Cruz Biotechnology. (n.d.). N-Isobutylmethanesulfonamide.
- Tokyo Chemical Industry Co., Ltd. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
- Arkema. (n.d.). MSC (Methane Sulfonyl Chloride).
- Sigma-Aldrich. (n.d.). N-ISOBUTYLMETHANESULFONAMIDE | 133171-80-9.
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- 18. scbt.com [scbt.com]
Introduction: The Significance of the Sulfonamide Moiety
An in-depth guide to the synthesis of N-Isobutylmethanesulfonamide, designed for researchers and drug development professionals. This document provides a detailed protocol, explains the underlying chemical principles, and outlines the necessary safety and characterization procedures.
The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in a multitude of therapeutic agents. Its presence in drugs spans a wide range of applications, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, coupled with its stable, tetrahedral geometry, allows it to effectively mimic transition states of enzymatic reactions, making it a privileged scaffold in drug design.[1][2]
This guide details a robust and reproducible protocol for the synthesis of N-Isobutylmethanesulfonamide, a simple alkylsulfonamide. The procedure involves the reaction of isobutylamine with methanesulfonyl chloride. While this specific molecule may serve as a building block or a fragment in a larger drug discovery program, the methodology presented is broadly applicable to the synthesis of a wide array of N-substituted methanesulfonamides, offering a foundational technique for medicinal and organic chemists.
Principle and Reaction Mechanism
The synthesis of N-Isobutylmethanesulfonamide is achieved through a nucleophilic substitution reaction at the sulfonyl sulfur center. Methanesulfonyl chloride serves as an excellent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electron-deficient.[3][4] The primary amine, isobutylamine, acts as the nucleophile, attacking the electrophilic sulfur atom.
The reaction proceeds via a tetrahedral intermediate. A non-nucleophilic base, such as triethylamine or pyridine, is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[5] The removal of HCl drives the reaction to completion and prevents the protonation of the isobutylamine starting material, which would render it non-nucleophilic.
Materials and Equipment
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Key Properties |
| Isobutylamine | 73.14 | 7.31 g (10.0 mL) | 0.10 | Flammable liquid, corrosive |
| Methanesulfonyl Chloride | 114.55 | 12.6 g (8.5 mL) | 0.11 | Highly toxic, corrosive, lachrymator[3] |
| Triethylamine (Et₃N) | 101.19 | 15.2 g (20.9 mL) | 0.15 | Flammable liquid, corrosive |
| Dichloromethane (DCM) | 84.93 | ~200 mL | - | Volatile, suspected carcinogen |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | Corrosive |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | Mild base |
| Brine (Saturated NaCl) | 58.44 | ~50 mL | - | Drying agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5-10 g | - | Drying agent |
Equipment
-
250 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for a 0.10 molar scale synthesis. All operations involving methanesulfonyl chloride and volatile solvents must be performed in a well-ventilated fume hood.
Part 1: Reaction Setup and Execution
-
Prepare the Amine Solution : To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add isobutylamine (7.31 g, 0.10 mol) and triethylamine (15.2 g, 0.15 mol).
-
Dissolve in Solvent : Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the reagents.
-
Cool the Reaction : Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Prepare Mesyl Chloride : In a dropping funnel, add methanesulfonyl chloride (12.6 g, 0.11 mol).
-
Slow Addition : Add the methanesulfonyl chloride dropwise from the dropping funnel to the stirred amine solution over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.[5] A white precipitate of triethylammonium chloride will form.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours.
-
Monitor Completion : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isobutylamine spot is no longer visible.
Part 2: Work-up and Isolation
-
Quench the Reaction : Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water.
-
Phase Separation : Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer (bottom, DCM) from the aqueous layer.
-
Acidic Wash : Wash the organic layer with 50 mL of 1 M HCl to remove any unreacted triethylamine and isobutylamine.
-
Basic Wash : Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash : Wash the organic layer with 50 mL of brine to remove the bulk of the water.
-
Drying : Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal : Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a colorless oil or a white solid.
Part 3: Purification
-
Recrystallization : If the crude product is a solid, it can be purified by recrystallization. A suitable solvent system is typically ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filtration : Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to obtain pure N-Isobutylmethanesulfonamide.
Safety Precautions
-
Methanesulfonyl Chloride : This reagent is highly toxic, corrosive, and a potent lachrymator (induces tearing).[6] It reacts exothermically with nucleophiles, including water. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Isobutylamine and Triethylamine : These amines are corrosive and flammable. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane (DCM) : DCM is a volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.
Characterization of N-Isobutylmethanesulfonamide
To confirm the identity and assess the purity of the synthesized product, several spectroscopic techniques should be employed.[7][8][9]
| Technique | Expected Observations |
| Appearance | White crystalline solid or colorless oil. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.5-5.0 (t, 1H, N-H ), 3.01 (s, 3H, CH ₃-SO₂), 2.95 (t, 2H, N-CH ₂), 1.90 (m, 1H, CH -(CH₃)₂), 0.95 (d, 6H, CH-(CH ₃)₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~50.0 (N-C H₂), ~40.5 (C H₃-SO₂), ~28.0 (C H-(CH₃)₂), ~20.0 (CH-(C H₃)₂) |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~2960 (C-H stretch), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch) |
| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺: 152.08. Expected m/z for [M+Na]⁺: 174.06. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of N-Isobutylmethanesulfonamide. The reaction is straightforward, employing common laboratory reagents and techniques. Careful control of the reaction temperature during the addition of methanesulfonyl chloride is paramount for both safety and yield. The purification via recrystallization typically affords a product of high purity, which can be confirmed through standard spectroscopic methods. This foundational synthesis serves as an excellent entry point for the creation of more complex sulfonamide-containing molecules for various applications in research and development.
References
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
-
NIH National Center for Biotechnology Information. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
-
Organic Syntheses. Methanesulfinyl Chloride. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]
-
Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
PubMed. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. [Link]
-
University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
PubMed. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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Application Notes & Protocols for the Analytical Characterization of N-Isobutylmethanesulfonamide
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of N-Isobutylmethanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines robust methodologies for confirming the identity, purity, and quality of this compound. The protocols herein are grounded in established scientific principles and adhere to regulatory expectations, leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and reproducible analytical workflow.
Introduction and Scope
N-Isobutylmethanesulfonamide is a sulfonamide compound with potential applications in pharmaceutical and chemical research. As with any compound intended for use in a regulated environment, rigorous analytical characterization is essential to ensure its identity, purity, and quality. The presence of impurities, even at trace levels, can significantly impact biological activity, safety, and manufacturability.
This guide provides a multi-faceted analytical strategy, moving from qualitative structural confirmation to precise quantitative assessment. The methodologies are designed to be compliant with major pharmacopeial standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Analytical Strategy Overview
A holistic approach is necessary for the complete characterization of N-Isobutylmethanesulfonamide. Our strategy employs orthogonal analytical techniques to provide a comprehensive profile of the molecule.
Caption: Overall analytical workflow for N-Isobutylmethanesulfonamide.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | N-Isobutylmethanesulfonamide | - |
| CAS Number | 133171-80-9 | [6] |
| Molecular Formula | C₅H₁₃NO₂S | [6] |
| Molecular Weight | 151.23 g/mol | - |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Soluble in methanol, acetonitrile, DMSO | - |
Methodologies for Structural Confirmation (Identity)
The first step in characterization is to unequivocally confirm the chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating molecular structure in solution.[7][8] It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Rationale: The expected structure of N-Isobutylmethanesulfonamide contains distinct functional groups—a methanesulfonyl methyl group, an isobutyl group (with a CH₂, CH, and two CH₃ groups), and an N-H proton—each of which should produce a characteristic signal in the NMR spectrum.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of N-Isobutylmethanesulfonamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Interpretation (Expected Chemical Shifts):
-
¹H NMR:
-
~2.9 ppm (singlet, 3H): Methyl group directly attached to the sulfonyl group (CH₃-SO₂).
-
~2.8 ppm (triplet or doublet of doublets, 2H): Methylene group adjacent to the nitrogen (N-CH₂).
-
~1.8 ppm (multiplet, 1H): Methine proton of the isobutyl group (-CH-).
-
~0.9 ppm (doublet, 6H): Two equivalent methyl groups of the isobutyl moiety.
-
Variable (broad singlet, 1H): The N-H proton of the sulfonamide group. Its chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR:
-
~50-55 ppm: Methylene carbon (N-CH₂).
-
~40-45 ppm: Methanesulfonyl carbon (CH₃-SO₂).
-
~27-30 ppm: Methine carbon (-CH-).
-
~19-22 ppm: Isobutyl methyl carbons.
-
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering strong evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[9]
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides, typically producing a protonated molecule [M+H]⁺ in positive ion mode.
Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument for HRMS).
-
LC Conditions (for sample introduction):
-
Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for rapid elution.
-
Mobile Phase: Isocratic elution with 50% Acetonitrile / 50% Water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
-
Data Interpretation:
-
Look for a prominent ion peak at m/z 152.23 ([M+H]⁺).
-
With HRMS, the measured mass should be within 5 ppm of the calculated exact mass of C₅H₁₄NO₂S⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Rationale: The sulfonamide group (-SO₂NH-) has very strong and characteristic absorption bands for the S=O stretches.[11] The N-H and C-H bonds will also show distinct peaks.
Protocol 3: FTIR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, which requires minimal preparation. Alternatively, prepare a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Interpretation (Expected Characteristic Peaks):
Chromatographic Methods for Purity and Assay
Chromatographic techniques are essential for separating the main compound from any impurities and for quantifying its concentration. All chromatographic methods should be validated according to ICH Q2(R2) guidelines.[1][4][12][13][14]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the workhorse method for determining the purity (related substances) and assay (potency) of non-volatile organic compounds. The method must be demonstrated to be stability-indicating.[2]
Rationale: A C18 column provides good retention for moderately polar compounds. A buffered mobile phase of water and an organic modifier (acetonitrile or methanol) is standard for separating sulfonamides and their potential impurities.[15][16][17] UV detection is suitable as the sulfonamide moiety possesses a chromophore.
Protocol 4: HPLC Method for Purity and Assay
-
Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
| Parameter | Purity (Related Substances) Method | Assay Method |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B | Isocratic: 25% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Conc. | ~1.0 mg/mL in 50:50 Water:Acetonitrile | ~0.1 mg/mL in 50:50 Water:Acetonitrile |
| Standard Conc. | - | ~0.1 mg/mL (Reference Standard) in 50:50 Water:Acetonitrile |
-
System Suitability: Before analysis, the system must meet predefined criteria as outlined in pharmacopeias like the USP.[18][19][20]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness. |
| %RSD for Assay | ≤ 1.0% (for n≥5 injections) | Demonstrates the precision and reproducibility of the system.[20] |
-
Calculations:
-
Purity: Determined by area percent normalization. Report any impurity greater than 0.05%.
-
Assay: Calculated against a qualified reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Method Validation Framework
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[4][12][14][21]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
References
- <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
- <621> CHROMATOGRAPHY. (n.d.). pharmacopeia.cn.
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- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio.
- FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. (n.d.). MDPI.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- <621> Chromatography. (n.d.). US Pharmacopeia (USP).
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography. (2019, January 28). PMC - NIH.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation. (2022, April 6). ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry. (2015, July 27). Federal Register.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview. (2024, March 20). LinkedIn.
- Sulfonamide Antibiotics Analyzed with HPLC. (n.d.). MicroSolv.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. (2023, March 15). Trends in Sciences.
- Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025, August 7). ResearchGate.
- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). PMC - NIH.
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex. (n.d.). ResearchGate.
- Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (1999, June 11). PubMed.
- FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society.
- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (n.d.). BenchChem.
- N-Isobutylmethanesulfonamide. (n.d.). ChemicalBook.
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025, August 5). ResearchGate.
- Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). I.R.I.S..
- NMR Spectroscopy. (n.d.). Jack Westin.
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA.
- NMR Spectroscopy: Unveiling Compound Structure. (2023, December 8). YouTube.
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Application Note: Structural Characterization of N-Isobutylmethanesulfonamide using High-Resolution NMR and Mass Spectrometry
Abstract
This document provides a detailed technical guide for the definitive structural analysis of N-Isobutylmethanesulfonamide, a sulfonamide compound of interest in chemical synthesis and drug development. We present optimized protocols for sample preparation and data acquisition using both Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The narrative emphasizes the rationale behind key experimental parameters and offers a predictive framework for spectral interpretation, grounded in established principles of chemical analysis. This guide is intended for researchers and scientists requiring robust, validated methods for the characterization of small organic molecules.
Introduction to N-Isobutylmethanesulfonamide Analysis
N-Isobutylmethanesulfonamide (CAS 133171-80-9) belongs to the sulfonamide class of compounds, a chemical scaffold prevalent in numerous therapeutic agents.[1] Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. NMR provides unparalleled detail about the molecular skeleton and the chemical environment of each atom, while MS delivers precise molecular weight information and structural insights through controlled fragmentation.[2][3]
This application note moves beyond a simple recitation of steps, providing the underlying causality for each part of the protocol. This ensures that the methodology is not only repeatable but also adaptable to analogous molecules, reflecting a deeper understanding of the analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy serves as the cornerstone for elucidating the covalent structure of organic compounds in solution.[3] For N-Isobutylmethanesulfonamide, ¹H (proton) and ¹³C (carbon) NMR experiments map the complete atomic connectivity and confirm the identity of the isobutyl and methanesulfonyl moieties.
Rationale for NMR Experimental Design
The choice of solvent, sample concentration, and specific NMR experiments are critical for acquiring high-quality, interpretable data. A deuterated solvent is required to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.[4] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The sample concentration must be optimized to balance signal-to-noise with potential line broadening or solubility issues; a range of 10-25 mg in 0.6-0.7 mL is standard for small molecules of this size (~151 g/mol ).[4][5]
Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of N-Isobutylmethanesulfonamide directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. For quantitative purposes, an internal standard like Tetramethylsilane (TMS) can be added, which is set to 0 ppm and serves as the universal reference for chemical shift.[6]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for achieving sharp, well-resolved NMR peaks.[7]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.[8]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[9]
Protocol: NMR Data Acquisition
-
Instrument: Standard 400 MHz (or higher) NMR Spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[10]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments in the molecule.
-
(Optional) DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.[11]
-
(Optional) 2D COSY: A ¹H-¹H Correlation Spectroscopy experiment can be run to definitively establish which protons are spin-coupled to each other, confirming neighborhood relationships.[11]
-
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
The structure of N-Isobutylmethanesulfonamide dictates a specific and predictable NMR fingerprint. The electron-withdrawing nature of the sulfonyl group significantly deshields adjacent protons and carbons, shifting their signals downfield.[6]
Structure with Labeled Atoms for NMR Assignment:
Caption: Workflow for MS analysis of N-Isobutylmethanesulfonamide.
Conclusion
The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of N-Isobutylmethanesulfonamide. NMR confirms the precise atomic connectivity and chemical environment of the molecule's framework, while MS validates the molecular weight and reveals key substructures through predictable fragmentation. The detailed protocols and interpretive guidelines presented herein constitute a self-validating system for ensuring the identity and integrity of this compound, enabling researchers to proceed with confidence in subsequent drug development and scientific investigations.
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Small molecule NMR sample preparation. (2023). Emory University NMR Core Facility. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
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Sun, W., Li, Y., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 880-7. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
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Hu, L., Sun, W., & Wang, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]
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Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. Yakhak Hoeji, 28(5), 287-291. [Link]
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Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu Application News. [Link]
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Li, Y., et al. (2019). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 280, 10-17. [Link]
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Sarker, A., Cashin, P., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Langmuir, 32(33), 8449-57. [Link]
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Asuha, S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7486. [Link]
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Clark, J. (2023). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]
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Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of N-Isobutylmethanesulfonamide
Abstract & Introduction
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-Isobutylmethanesulfonamide. N-Isobutylmethanesulfonamide belongs to the sulfonamide class of compounds. Given the widespread use and regulatory scrutiny of related compounds in pharmaceuticals and other industries, a reliable analytical method is critical for quality control, stability testing, and research applications.
The described method utilizes reversed-phase chromatography, which is a cornerstone technique for the analysis of small molecules.[1] This approach separates analytes based on their hydrophobicity.[2] The protocol is designed to be efficient, reproducible, and compliant with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[3][4][5]
Chromatographic Principle & Method Rationale
The separation is based on reversed-phase HPLC, where the analyte, N-Isobutylmethanesulfonamide, partitions between a non-polar stationary phase (C18) and a polar mobile phase.
-
Stationary Phase Selection : A C18 (octadecyl) bonded silica column is chosen as it is the most widely used stationary phase in reversed-phase chromatography, offering excellent retention and selectivity for a broad range of small molecules of moderate polarity.[6] Its hydrophobic nature provides the necessary interaction with the non-polar isobutyl and methyl groups of the analyte.
-
Mobile Phase Selection : The mobile phase consists of a mixture of acetonitrile and an aqueous buffer. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. An acidic buffer (e.g., formic acid in water) is used to suppress the ionization of the sulfonamide group, ensuring a consistent retention time and sharp, symmetrical peak shape. This is a common strategy for analyzing acidic or basic compounds.[6]
HPLC Method Parameters
All quantitative data and experimental conditions are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 75% A / 25% B (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Step-by-Step Experimental Protocol
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 75:25 (v/v) ratio. This is identical to the mobile phase to ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-Isobutylmethanesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh the sample containing N-Isobutylmethanesulfonamide.
-
Transfer to a volumetric flask and add diluent to approximately 75% of the final volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from preparation to final data analysis.
Caption: General workflow for the HPLC analysis of N-Isobutylmethanesulfonamide.
System Suitability & Method Validation
To ensure the trustworthiness and reliability of the analytical results, the system must meet predefined performance criteria before any sample analysis. This is a core requirement of regulatory bodies like the FDA and is detailed in pharmacopeias such as the USP.[8][9][10]
System Suitability Test (SST)
Before starting the analysis sequence, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration.[8] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power.[9] |
| Precision (%RSD) | ≤ 2.0% for peak area | Demonstrates the repeatability of the injector and system.[8] |
Principles of Method Validation
This method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and efficient means for the quantitative analysis of N-Isobutylmethanesulfonamide. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement in any quality control or research laboratory. Adherence to the described system suitability tests and principles of method validation will ensure the generation of high-quality, defensible data.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Kim, J. H., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]
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MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
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ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
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Labroots. (2025). Mastering Small Molecule Reversed-Phase Method Development. [Link]
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LabRulez. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
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YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Framework for the In Vitro Characterization of Novel Sulfonamides: A Guide Featuring N-Isobutylmethanesulfonamide
Introduction: Unveiling the Potential of Novel Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] From their historical role as the first broadly effective systemic antibacterials to their current applications in treating conditions ranging from cancer and inflammation to diabetes and glaucoma, the versatility of the sulfonamide scaffold is well-established.[1][3][4] The introduction of novel sulfonamide-containing molecules, such as N-Isobutylmethanesulfonamide, into the drug discovery pipeline necessitates a systematic and rigorous in vitro evaluation to elucidate their biological activity, mechanism of action (MoA), and potential therapeutic value.[5]
This guide provides a comprehensive framework for the in vitro characterization of new chemical entities (NCEs) bearing the sulfonamide moiety, using N-Isobutylmethanesulfonamide as a representative example. As a compound with limited publicly available biological data, it serves as an ideal model for outlining a de novo investigational strategy. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach to efficiently move from initial toxicity assessment to detailed mechanistic studies. We will explore a logical progression of experiments, from broad phenotypic screening to specific target-based assays, providing the scientific rationale behind each step to build a robust pharmacological profile.
Preliminary Considerations: Safety and Compound Handling
Before commencing any experimental work, a thorough understanding of the safety profile of N-Isobutylmethanesulfonamide is paramount.
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Storage: Store N-Isobutylmethanesulfonamide in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.
Tier 1: Foundational Assays - Cytotoxicity Profiling
The initial step in characterizing any NCE is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and identifies any general cytotoxic effects.[6][7]
Application Note: Assessing General Cytotoxicity
A primary cytotoxicity screen across a panel of diverse human cell lines (e.g., representing different tissue origins such as liver, kidney, and various cancer types) is essential. This provides an early indication of potential liabilities and may reveal selective activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[8]
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[8][6]
Materials:
-
N-Isobutylmethanesulfonamide (stock solution in DMSO)
-
Human cell lines (e.g., HepG2, HEK293, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-Isobutylmethanesulfonamide in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.[9]
Table 1: Hypothetical Cytotoxicity Profile of N-Isobutylmethanesulfonamide
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver Carcinoma | > 100 |
| HEK293 | Embryonic Kidney | > 100 |
| MCF-7 | Breast Cancer | 15.8 |
| A549 | Lung Carcinoma | 22.4 |
Interpretation: The hypothetical data in Table 1 suggests that N-Isobutylmethanesulfonamide exhibits selective cytotoxicity towards certain cancer cell lines (MCF-7 and A549) while showing minimal effect on non-cancerous (HEK293) and liver cancer (HepG2) cell lines at concentrations up to 100 µM. This selectivity warrants further investigation into its potential as an anticancer agent.
Tier 2: Uncovering Biological Activity - Screening for Function
With foundational cytotoxicity data in hand, the next phase is to understand what the compound does. This can be approached through two main strategies: target-based screening, if there is a hypothesized target, or phenotypic screening, which is an unbiased approach.[10][11]
Application Note: Choosing a Screening Strategy
Given the broad therapeutic potential of sulfonamides, a phenotypic screen is a powerful initial strategy for N-Isobutylmethanesulfonamide.[10][12] This approach assesses the compound's effect on the overall phenotype of a cell or organism without a preconceived bias about its molecular target.[11] High-content imaging is a particularly effective method for phenotypic screening, as it can simultaneously measure hundreds of cellular features.[11]
Alternatively, based on the known targets of other sulfonamides, a target-based approach could be employed. For instance, many antibacterial sulfonamides target dihydropteroate synthase (DHPS).[1][13] Other sulfonamides are known to inhibit carbonic anhydrases, kinases, or act as diuretics.[4]
Workflow for In Vitro Characterization
Caption: Tiered workflow for the in vitro characterization of a novel sulfonamide.
Tier 3: Elucidating the Mechanism of Action (MoA)
Once a "hit" from a functional screen is identified, the next critical step is to determine its MoA.[12][14] This involves a deeper dive into how the compound exerts its effects at a molecular level.
Application Note: From Hit to Mechanism
If the Tier 2 screen was a target-based assay, MoA studies would involve confirming the interaction and determining the nature of the inhibition (e.g., competitive, non-competitive).[15][16] If the hit came from a phenotypic screen, the challenge is to identify the molecular target, a process often called target deconvolution.[11]
Let's assume our hypothetical cytotoxicity data (Table 1) is due to the inhibition of a specific kinase critical for the survival of MCF-7 and A549 cells.
Protocol 2: Kinase Inhibition Assay (Biochemical)
This protocol describes a generic kinase assay to determine the IC50 of N-Isobutylmethanesulfonamide against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., a kinase known to be important in breast or lung cancer)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
N-Isobutylmethanesulfonamide
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of N-Isobutylmethanesulfonamide in the assay plate.
-
Enzyme Addition: Add the purified kinase to the wells and incubate briefly with the compound.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader (luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.[9]
Protocol 3: Western Blot for Pathway Analysis (Cell-Based)
To confirm that the compound inhibits the target kinase within the cell (target engagement) and affects downstream signaling, a Western blot is a standard method.
Materials:
-
MCF-7 or A549 cells
-
N-Isobutylmethanesulfonamide
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-phospho-downstream protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of N-Isobutylmethanesulfonamide for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and a downstream effector, followed by an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and image the resulting signal.
-
Analysis: Quantify the band intensities to determine the dose-dependent decrease in phosphorylation of the target and its downstream substrate. Reprobe the blot for total protein levels to ensure equal loading.
Visualizing a Potential Mechanism of Action
Caption: Hypothetical inhibition of a kinase signaling pathway by N-Isobutylmethanesulfonamide.
Conclusion
The journey of characterizing a novel sulfonamide like N-Isobutylmethanesulfonamide is a systematic process of inquiry. It begins with broad questions about safety and general bioactivity and progressively narrows down to specific molecular interactions and cellular consequences. By employing a tiered approach—starting with foundational cytotoxicity assays, moving to unbiased or hypothesis-driven functional screens, and culminating in detailed mechanism of action studies—researchers can efficiently and robustly build a comprehensive profile of a new chemical entity. This structured framework not only maximizes the potential for discovering novel therapeutic agents but also ensures that decisions to advance a compound are based on a solid foundation of in vitro pharmacological data.
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Application Notes & Protocols: N-Isobutylmethanesulfonamide in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Workhorse
In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-Isobutylmethanesulfonamide, a seemingly unassuming sulfonamide, has emerged as a potent and versatile tool for synthetic chemists. Its unique combination of steric and electronic properties, coupled with the reactivity of the sulfonamide moiety, renders it an invaluable precursor in a multitude of synthetic transformations. This guide provides an in-depth exploration of N-Isobutylmethanesulfonamide as a building block, offering detailed protocols and mechanistic insights for its application in contemporary organic synthesis.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The N-isobutyl group provides a moderate steric footprint, influencing the reactivity and conformational preferences of molecules in which it is incorporated. The methanesulfonyl group, with its strong electron-withdrawing nature, acidifies the N-H proton, facilitating a range of N-functionalization reactions.[1] This guide will delve into the practical aspects of utilizing N-Isobutylmethanesulfonamide, empowering researchers to harness its full synthetic potential.
Synthesis of N-Isobutylmethanesulfonamide: A Foundational Protocol
The reliable and scalable synthesis of N-Isobutylmethanesulfonamide is the first step towards its utilization as a building block. The most common and efficient method involves the reaction of isobutylamine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.
Protocol 2.1: Synthesis of N-Isobutylmethanesulfonamide
This protocol details a standard laboratory procedure for the synthesis of N-Isobutylmethanesulfonamide.
Materials:
-
Isobutylamine
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 equivalent) in dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise via an addition funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography if necessary, although it is often obtained in high purity.
Causality and Experimental Choices:
-
Choice of Base: Triethylamine is a common and effective scavenger for the HCl generated during the reaction. Its volatility allows for easy removal during workup.
-
Solvent: Dichloromethane is a good choice due to its inertness and ability to dissolve the reactants.
-
Temperature Control: The reaction is exothermic; maintaining a low temperature during the addition of the highly reactive methanesulfonyl chloride is crucial to prevent side reactions and ensure a clean product profile.
-
Aqueous Workup: The washing steps are essential to remove the triethylamine hydrochloride salt and any remaining unreacted starting materials or reagents.
Applications in Multicomponent Reactions: The Ugi Four-Component Reaction (Ugi-4CR)
N-Isobutylmethanesulfonamide can serve as a key component in powerful multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR).[2] In this context, it can act as the amine component, leading to the formation of complex α-acetamido carboxamide derivatives.[3] The Ugi reaction is renowned for its ability to generate molecular diversity from simple starting materials in a single, atom-economical step.[4]
Protocol 3.1: Ugi-4CR Utilizing N-Isobutylmethanesulfonamide
This protocol outlines a general procedure for the Ugi-4CR using N-Isobutylmethanesulfonamide, an aldehyde, a carboxylic acid, and an isocyanide.
Materials:
-
N-Isobutylmethanesulfonamide (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol or another suitable protic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add N-Isobutylmethanesulfonamide (1.0 eq), the aldehyde (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the iminium ion intermediate.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired α-acetamido carboxamide product.
Mechanistic Insight and Visualization:
The Ugi reaction proceeds through a fascinating cascade of reactions.[5] Initially, the amine (N-Isobutylmethanesulfonamide) and the aldehyde react to form an iminium ion. This is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate to form an intermediate which undergoes an irreversible Mumm rearrangement to yield the final product.[5]
Caption: Ugi-4CR mechanism with N-Isobutylmethanesulfonamide.
Data Presentation: Representative Ugi Reaction Products
The versatility of the Ugi reaction allows for the rapid generation of a library of compounds by varying the starting materials.
| Aldehyde | Carboxylic Acid | Isocyanide | Product Structure (Generic) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(1-(N-(tert-butyl)acetamido)-2-methylpropyl)-N-(phenylmethyl)methanesulfonamide |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(N-cyclohexylbenzamido)-2,3-dimethylbutyl)methanesulfonamide |
N-Alkylation and N-Arylation Reactions: Expanding Molecular Complexity
The acidic proton on the sulfonamide nitrogen of N-Isobutylmethanesulfonamide makes it an excellent substrate for N-alkylation and N-arylation reactions. These transformations are fundamental in organic synthesis and drug discovery for introducing diverse substituents.[6]
Protocol 4.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling sulfonamides with aryl halides.[1]
Materials:
-
N-Isobutylmethanesulfonamide (1.0 eq)
-
Aryl halide (e.g., bromobenzene) (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-10 mol%)
-
Base (e.g., Cs2CO3) (1.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add N-Isobutylmethanesulfonamide and the aryl halide.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow Visualization:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Safety and Handling
N-Isobutylmethanesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Conclusion
N-Isobutylmethanesulfonamide has proven to be a valuable and versatile building block in organic synthesis. Its accessibility, coupled with the reactivity of the sulfonamide moiety, allows for its incorporation into a wide range of complex molecules through various synthetic transformations. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to effectively utilize N-Isobutylmethanesulfonamide in their synthetic endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents.
References
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet for N-Butylbenzenesulfonamide.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Polymer ADD (Thailand) Co., Ltd. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE.
- BenchChem. (2025). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
- RSC Publishing. (n.d.). A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. New Journal of Chemistry.
- Al-Masoudi, N. A., et al. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
- Various Authors. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central.
- YouTube. (2025, October 20). Performing the Ugi Reaction.
- Various Authors. (n.d.). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PubMed Central.
- Various Authors. (n.d.). Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
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- 5. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 2017erp.com [2017erp.com]
N-Isobutylmethanesulfonamide: A Scaffolding Guide for Medicinal Chemistry Exploration
Prepared by a Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in the potential of N-Isobutylmethanesulfonamide within medicinal chemistry. While this specific molecule is not extensively documented in publicly available research, its structural class, N-alkyl sulfonamides, is a recurring motif in a multitude of biologically active compounds. This guide will, therefore, provide a comprehensive overview of the known properties of N-Isobutylmethanesulfonamide, generalizable synthetic protocols, and potential therapeutic applications based on the well-established activities of the broader sulfonamide class.
Part 1: Compound Profile: N-Isobutylmethanesulfonamide
N-Isobutylmethanesulfonamide is a simple yet intriguing molecule for fragment-based drug discovery and lead optimization. Its physicochemical properties make it an attractive building block for creating more complex molecules with desirable pharmacokinetic profiles.
Physicochemical Properties
A summary of the key physicochemical properties of N-Isobutylmethanesulfonamide is presented below. These parameters are crucial for predicting its behavior in biological systems and for guiding its incorporation into drug design programs.
| Property | Value | Source |
| CAS Number | 133171-80-9 | |
| Molecular Formula | C₅H₁₃NO₂S | |
| Molecular Weight | 151.23 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8 °C | |
| InChI Key | XBGDRQUFMJRVAL-UHFFFAOYSA-N |
Part 2: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of FDA-approved drugs.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance drug-like characteristics.[2]
Broad-Spectrum Biological Activities
The sulfonamide moiety is associated with a diverse range of biological activities, including:
-
Antimicrobial: The foundational application of sulfonamides, targeting bacterial folate synthesis.[2]
-
Anticancer: Found in numerous anticancer agents, targeting pathways like carbonic anhydrase and cell cycle regulation.[1][3]
-
Anti-inflammatory: A key component of COX-2 inhibitors and other anti-inflammatory drugs.[1]
-
Antiviral: Present in various compounds targeting viral replication.[1]
-
Other Therapeutic Areas: Including treatments for cardiovascular diseases, ocular disorders, and neurological conditions.[1]
Given this extensive history, N-Isobutylmethanesulfonamide represents a valuable starting point for exploring these and other potential therapeutic applications.
Part 3: Synthetic Protocols for N-Alkyl Sulfonamides
The synthesis of N-alkyl sulfonamides can be approached through several established methods. The choice of a specific route will depend on the starting materials, desired scale, and the need for specific functional group tolerance.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of N-alkyl sulfonamides like N-Isobutylmethanesulfonamide.
Caption: General workflow for synthesis and evaluation.
Protocol 1: Synthesis via Sulfonyl Chloride
This is the most common and straightforward method for preparing N-alkyl sulfonamides.
Principle: The reaction involves the nucleophilic attack of an amine (isobutylamine) on a sulfonyl chloride (methanesulfonyl chloride) in the presence of a base to neutralize the HCl byproduct.
Step-by-Step Protocol:
-
Dissolution: Dissolve isobutylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to the reaction mixture.
-
Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Isobutylmethanesulfonamide.
Part 4: Potential Applications and Screening Protocols
While specific biological data for N-Isobutylmethanesulfonamide is scarce, its structural features suggest several avenues for investigation. The following are proposed applications and general protocols for initial screening.
Anticancer Activity
Rationale: Many N-alkyl sulfonamides have demonstrated potent anticancer activity.[4][5] The isobutyl group can provide a lipophilic interaction within protein binding pockets.
Screening Protocol: MTT Assay for Cytotoxicity
This protocol provides a general method for assessing the cytotoxic effects of N-Isobutylmethanesulfonamide against various cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of N-Isobutylmethanesulfonamide in DMSO. Serially dilute the stock solution to desired concentrations and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity
Rationale: The sulfonamide core is a classic antibacterial pharmacophore.
Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of N-Isobutylmethanesulfonamide that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) in appropriate broth overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of N-Isobutylmethanesulfonamide in a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Logical Relationship of Screening
The following diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.
Caption: High-level screening cascade.
Part 5: Conclusion and Future Directions
N-Isobutylmethanesulfonamide, while not extensively studied, represents a valuable chemical entity for medicinal chemistry research due to its membership in the broadly active sulfonamide class. The protocols and potential applications outlined in this guide are intended to provide a foundational framework for researchers to begin their investigations. It is imperative to empirically validate the hypothesized activities and to conduct thorough structure-activity relationship studies to unlock the full therapeutic potential of this and related N-alkyl sulfonamides.
References
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01291j]
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [URL: not available]
- Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach. ResearchGate. [URL: https://www.researchgate.net/publication/362598380_Synthesis_and_Biological_Evaluation_of_N-Alkyl_Sulfonamides_Derived_from_Polycyclic_Hydrocarbon_Scaffolds_Using_a_Nitrogen-Centered_Radical_Approach]
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Fingerprint. [URL: not available]
- Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/76]
- N-ISOBUTYLMETHANESULFONAMIDE | 133171-80-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8314421/]
- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8211905/]
- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [URL: not available]
- Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12502366/]
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40035790/]
- Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41508536/]
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/]
- (PDF) Biological activities of sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/382903780_Biological_activities_of_sulfonamides]
- Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15576214/]
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8783478/]
- Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22307963/]
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [URL: https://www.mdpi.com/2223-7747/10/12/2585]
- The pharmacology of isamoxole [2-methyl-n-butyl-n(4-methyloxazol-2-yl) propanamide] LRCL 3950, a new anti-allergic compound. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2044456/]
- Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28097528/]
- The Pharmacology of Isamoxole [2-methyl-n-butyl-n(4-methyloxazol-2-yl) Propanamide] LRCL 3950, a New Anti-Allergic Compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6781575/]
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Application Notes and Protocols for the Investigation of N-Isobutylmethanesulfonamide
Introduction: Unveiling the Potential of N-Isobutylmethanesulfonamide
N-Isobutylmethanesulfonamide is a chemical compound belonging to the sulfonamide class. While extensive research has been conducted on the broader family of sulfonamides, leading to their establishment as crucial therapeutic agents, N-Isobutylmethanesulfonamide itself remains a relatively unexplored molecule.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of drugs with antibacterial, anticancer, and enzyme-inhibiting properties.[3][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of N-Isobutylmethanesulfonamide. Given the limited specific data on this compound, we will leverage the well-established knowledge of the sulfonamide class to propose and detail robust experimental protocols to elucidate its potential as an antibacterial, anticancer, and enzyme-inhibiting agent. The protocols herein are designed to be self-validating and provide a clear rationale for each experimental step, ensuring scientific integrity and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of N-Isobutylmethanesulfonamide is fundamental for designing meaningful biological experiments.
| Property | Value | Source |
| CAS Number | 133171-80-9 | |
| Molecular Formula | C5H13NO2S | [6] |
| Molecular Weight | 151.23 g/mol | [6] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | 2-8°C |
Solubility and Stability: The solubility of N-Isobutylmethanesulfonamide in aqueous and organic solvents should be empirically determined to prepare appropriate stock solutions for biological assays. A recommended starting point is to test solubility in dimethyl sulfoxide (DMSO) for organic stock and in phosphate-buffered saline (PBS) for aqueous solutions. Stability in solution, especially at physiological pH and temperature, should be assessed to ensure the compound's integrity throughout the duration of the experiments.[7]
Safety and Handling: As with all sulfonamide-containing compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling N-Isobutylmethanesulfonamide.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse thoroughly with water.
Postulated Biological Activity I: Antibacterial Efficacy
Scientific Rationale: The foundational biological activity of sulfonamides is their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][9][10] This inhibition prevents the synthesis of tetrahydrofolate, a vital precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[] Given its sulfonamide core, it is plausible that N-Isobutylmethanesulfonamide may exhibit antibacterial properties.
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Postulated mechanism of antibacterial action for N-Isobutylmethanesulfonamide.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of N-Isobutylmethanesulfonamide Stock: Prepare a 10 mg/mL stock solution of N-Isobutylmethanesulfonamide in sterile DMSO.
-
Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Culture the bacterial strains overnight and prepare a suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Broth Microdilution:
-
Dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the N-Isobutylmethanesulfonamide working solution to well 1.
-
Perform a two-fold serial dilution from well 1 to well 10.
-
Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation: Inoculate wells 1-11 with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[13][14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of N-Isobutylmethanesulfonamide at which no visible bacterial growth (turbidity) is observed.[12]
Self-Validation:
-
The growth control well must show distinct turbidity.
-
The sterility control well must remain clear.
-
Include a known antibiotic as a positive control.
Postulated Biological Activity II: Anticancer Effects
Scientific Rationale: Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3][4][5][15][16] Other mechanisms include cell cycle arrest and disruption of microtubule assembly.[4][5] Therefore, investigating the cytotoxic effects of N-Isobutylmethanesulfonamide against cancer cell lines is a logical next step.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
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Application Notes and Protocols for the Safe Handling and Storage of N-Isobutylmethanesulfonamide
Abstract: This document provides a comprehensive guide for the safe handling, storage, and emergency management of N-Isobutylmethanesulfonamide. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The protocols outlined herein are designed to mitigate risks, ensure personnel safety, and maintain the integrity of the chemical.
Introduction and Scope
N-Isobutylmethanesulfonamide is a chemical compound utilized in various research and development applications. As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for safe laboratory practices. This guide synthesizes critical safety information with practical, field-proven protocols to establish a self-validating system of safety and compliance. The causality behind each procedural recommendation is explained to foster a deeper understanding of safe laboratory conduct.
Hazard Identification and Risk Assessment
N-Isobutylmethanesulfonamide is classified with specific health and environmental hazards. A primary risk is potential damage to organs through prolonged or repeated exposure (H373). It is also recognized as being harmful to aquatic life with long-lasting effects (H412). A comprehensive risk assessment should be conducted before commencing any work with this compound.
GHS Hazard Statements:
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements:
-
P260: Do not breathe mist or vapors.
-
P273: Avoid release to the environment.
-
P314: Get medical advice/attention if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Chemical and Physical Properties
Understanding the physical properties of N-Isobutylmethanesulfonamide is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C5H13NO2S | Santa Cruz Biotechnology |
| Molecular Weight | 151.23 g/mol | Santa Cruz Biotechnology |
| Boiling Point | 314 °C / 597 °F | MilliporeSigma |
| Density | 1.15 g/cm³ at 25 °C / 77 °F | MilliporeSigma |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a sufficient barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[1][2]
4.1. Standard Laboratory Attire:
-
Closed-toe shoes
-
Full-length laboratory coat
4.2. Essential PPE:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[2][3]
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[3][4]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used.[1][5]
4.3. PPE Donning and Doffing Workflow
Proper donning and doffing procedures are critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Protocols
Adherence to strict handling procedures is necessary to minimize exposure and prevent accidents.
5.1. Engineering Controls:
-
All work with N-Isobutylmethanesulfonamide should be conducted in a well-ventilated area.[3]
-
A chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for aerosolization.
5.2. Procedural Guidelines:
-
Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Have a spill kit readily accessible.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools like a spatula or a pipette.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Contaminated clothing should be removed immediately.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[6] Keep containers of N-Isobutylmethanesulfonamide tightly closed when not in use.
Storage Procedures
Proper storage is critical for maintaining the chemical's stability and preventing accidental release.
-
Container Integrity: Store in the original, tightly sealed container.[6]
-
Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[3][6]
-
Incompatibilities: While specific incompatibilities for N-Isobutylmethanesulfonamide are not detailed in the provided search results, it is prudent to store it separately from strong oxidizing agents, acids, and bases to avoid unforeseen reactions.[6]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[6]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for responding effectively to accidents.
7.1. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[7] If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, do not induce vomiting.[3] Give two glasses of water to drink and seek immediate medical attention.[3]
7.2. Spill Response Protocol
A systematic approach to spill cleanup is necessary to ensure the safety of personnel and the environment.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[9]
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unmanageable spills, contact the institution's emergency response team.
-
Containment: For manageable spills, contain the liquid using absorbent materials like vermiculite or sand.[10]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11][12]
-
Decontamination: Clean the spill area with soap and water.[11]
-
Disposal: Dispose of the contaminated materials and waste according to institutional and local regulations.
7.3. Spill Response Workflow Diagram
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
All waste containing N-Isobutylmethanesulfonamide must be treated as hazardous waste.
-
Collect waste in designated, sealed, and clearly labeled containers.
-
Dispose of the waste through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.
Conclusion
The safe handling and storage of N-Isobutylmethanesulfonamide are contingent upon a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating the information and procedures outlined in this guide, research professionals can create a safer laboratory environment, minimize risks, and ensure the integrity of their work.
References
-
Safety Data Sheet Mat & Table Top Cleaner. Hisco. [Link]
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First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. [Link]
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Standard Operating Procedure for a Chemical Spill. (2009). MSU College of Engineering. [Link]
- Standard Operating Procedure for Management of Hazardous M
-
Spill Clean up Procedure. (n.d.). Safety & Risk Services. [Link]
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Safety Data Sheet for N-Butylbenzenesulfonamide. (2017). Polymer Add (Thailand) Co., Ltd. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. [Link]
-
First Aid - Chemical Poisoning. (2019). Ministry of Health, Saudi Arabia. [Link]
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First Aid Instructions for Poisonings. (n.d.). Poison Control. [Link]
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Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Standard Operating Procedure for Chemical Handling and Storage. (2025). NY Creates. [Link]
-
Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). (n.d.). Cheméo. [Link]
-
HazMat Personal Protection Kit. (n.d.). DQE. [Link]
-
SOP For Storage, Handling and Transport Of Hazardous Chemical. (2017). PharmaState Academy. [Link]
-
Personal Protective Equipment. (2025). US Environmental Protection Agency (EPA). [Link]
-
Physical incompatibility of sulfonamide compounds and polyionic solutions. (1966). PubMed. [Link]
-
3M Personal Protective Equipment for Heavy Industrial. (n.d.). 3M. [Link]
-
Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats. (2023). PubMed. [Link]
-
The MSDS HyperGlossary: Personal Protective Equipment, PPE. (2025). Interactive Learning Paradigms, Incorporated. [Link]
-
Environmental Standard Operating Procedure Hazardous Material Management/Storage. (2023). Marine Corps Logistics Base Barstow. [Link]
-
N-Methylbenzenesulfonamide. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
N-Butylbenzenesulfonamide. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. (2021). PubMed. [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). University of Notre Dame Risk Management and Safety. [Link]
-
Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). (n.d.). Cheméo. [Link]
-
Intravenous Admixture Incompatibility. (1971). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in N-Isobutylmethanesulfonamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-Isobutylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and ultimately improve the yield and purity of their target compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Chemistry of N-Isobutylmethanesulfonamide Synthesis
The synthesis of N-Isobutylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with isobutylamine. This is a nucleophilic substitution reaction at the sulfonyl group, where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is generally required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
While the reaction appears straightforward, achieving a high yield of pure product can be challenging due to potential side reactions and the physical properties of the reactants and products. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide for N-Isobutylmethanesulfonamide Synthesis
This section is designed to help you diagnose and solve common problems encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive towards water, leading to the formation of methanesulfonic acid, which will not react with the amine.[1] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance from the isobutyl group.[1][2] 3. Loss of Product During Workup: N-Isobutylmethanesulfonamide may have some solubility in the aqueous phase, leading to losses during extraction. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Allow the reaction to stir for a sufficient amount of time (monitor by TLC). While the initial addition of methanesulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.[2] 3. Refine Workup Procedure: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase before extraction. Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Formation of a White Precipitate that is Not the Product | 1. Amine Hydrochloride Salt: The reaction of isobutylamine with the HCl byproduct forms isobutylammonium chloride, which is a white solid and may precipitate from the reaction mixture.[2] | 1. Aqueous Wash: During the workup, wash the organic layer with water or a dilute aqueous acid (e.g., 1M HCl) to remove the amine hydrochloride salt. Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted methanesulfonyl chloride and then with brine. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. 2. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of N-Isobutylmethanesulfonamide. | 1. Thorough Purification: Ensure the workup procedure effectively removes all starting materials and salts. If impurities persist, consider purification by column chromatography. 2. Solvent Screening for Recrystallization: Perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but not at room temperature.[3] Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, ethyl acetate/hexane, or water.[3][4][5] |
| Presence of a Second Product in TLC/NMR | 1. Formation of N,N-Diisobutylmethanesulfonamide: If an excess of isobutylamine is not used, or under certain conditions, a second molecule of isobutylamine can react with the product to form the di-substituted sulfonamide. However, this is less likely with a primary amine. A more probable cause is the reaction of the initially formed N-isobutylmethanesulfonamide with another molecule of methanesulfonyl chloride if the stoichiometry is not well-controlled. | 1. Control Stoichiometry: Use a slight excess of isobutylamine (e.g., 1.1 to 1.2 equivalents) to ensure all the methanesulfonyl chloride reacts. Add the methanesulfonyl chloride dropwise to a solution of the amine to maintain a low concentration of the electrophile.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents?
It is generally recommended to add the methanesulfonyl chloride dropwise to a solution of isobutylamine and a non-nucleophilic base (like triethylamine or pyridine) in an appropriate solvent. This approach ensures that the amine is always in excess relative to the sulfonyl chloride, which can help to minimize the formation of certain byproducts.
Q2: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for neutralizing the hydrochloric acid that is formed during the reaction. Without a base, the HCl would react with the isobutylamine to form the non-nucleophilic ammonium salt, effectively stopping the desired reaction. Common choices for bases include tertiary amines like triethylamine or pyridine.[6] Triethylamine is often preferred as it is less nucleophilic than pyridine and is easily removed during workup.
Q3: How does the steric hindrance of the isobutyl group affect the reaction?
The isobutyl group is more sterically bulky than a simple alkyl chain. This steric hindrance can slow down the rate of the nucleophilic attack of the amine on the sulfonyl chloride.[1][2] To overcome this, you might need to allow for a longer reaction time or let the reaction mixture warm to room temperature after the initial exothermic addition is controlled at a lower temperature.
Q4: What is the best way to monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (isobutylamine and methanesulfonyl chloride). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q5: How can I effectively purify the final product?
After an aqueous workup to remove salts and unreacted starting materials, the crude product can often be purified by recrystallization.[3][4][5][7] You may need to screen for a suitable solvent or solvent pair. If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.
Experimental Protocol: High-Yield Synthesis of N-Isobutylmethanesulfonamide
This protocol is an optimized procedure based on established methods for the synthesis of N-alkylated sulfonamides.
Materials:
-
Isobutylamine (1.1 eq)
-
Methanesulfonyl chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add isobutylamine and anhydrous dichloromethane.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Isobutylmethanesulfonamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Visualizing the Process
Reaction Workflow
Caption: A typical workflow for the synthesis of N-Isobutylmethanesulfonamide.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
References
-
University of Toronto. Recrystallization - Single Solvent. Available at: [Link]
-
University of Colorado Boulder. Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
-
YouTube. Recrystallization of NBS. Available at: [Link]
-
NIH. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]
-
SciSpace. Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide-N,N. Available at: [Link]
-
arXiv. Unraveling Molecular Structure: A Multimodal Spectroscopic Dataset for Chemistry. Available at: [Link]
-
SpectraBase. N-Isobutylbenzamide. Available at: [Link]
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- 3. Home Page [chem.ualberta.ca]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant [organic-chemistry.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: N-Isobutylmethanesulfonamide Purification
Welcome to the technical support center for N-Isobutylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important sulfonamide intermediate. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of N-Isobutylmethanesulfonamide in a direct question-and-answer format.
Q1: My initial work-up is complete, but I'm unsure of the purity and the impurity profile. What's the best analytical approach to start with?
A1: A multi-pronged analytical strategy is essential for a comprehensive purity assessment before committing to a purification method. We recommend starting with two orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile compounds like N-Isobutylmethanesulfonamide. A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for separating the main compound from both more polar and less polar impurities.[1][2] UV detection is standard, but coupling to a mass spectrometer (LC-MS) can provide invaluable mass information for identifying unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation. More importantly, it can reveal impurities that might co-elute with your product in HPLC. Look for residual starting materials like isobutylamine or solvents. The presence of unexpected signals can guide your purification strategy.
For a more in-depth analysis, especially if thermal stability is confirmed, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for identifying volatile or semi-volatile impurities.[2]
Q2: My crude product is a brown, oily residue. What are the likely causes and how can I clean it up?
A2: A discolored, oily product typically points to two main issues: the presence of significant impurities depressing the melting point, and/or the formation of colored degradation by-products.
-
Causality: The synthesis of N-Isobutylmethanesulfonamide often involves reacting methanesulfonyl chloride with isobutylamine.[4] This reaction is exothermic and can lead to side products if not properly controlled. The brown color may stem from impurities in the starting materials or minor degradation pathways. Oiling out during an attempted crystallization is a classic sign that the purity is too low for a stable crystal lattice to form.[5]
-
Solution Workflow:
-
Liquid-Liquid Extraction (LLE): Before attempting crystallization, perform a thorough aqueous work-up. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted isobutylamine.
-
Wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove residual methanesulfonyl chloride (as methanesulfonate) and other acidic impurities.
-
Wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Activated Charcoal Treatment: If the color persists after LLE, it may be due to highly conjugated, colored impurities. After dissolving the product in a suitable solvent for recrystallization, add a small amount (1-2% w/w) of activated charcoal, heat gently, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[6]
-
Proceed to Purification: The resulting cleaner, potentially solid, material is now a much better candidate for recrystallization or chromatography.
-
Q3: I'm struggling with recrystallization. How do I select the right solvent system, and what should I do if my compound "oils out"?
A3: Recrystallization is a powerful technique for purifying solids, but success hinges on solvent selection.[7] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solvent Selection Strategy: Given the structure of N-Isobutylmethanesulfonamide (a polar sulfonamide head and a non-polar isobutyl tail), a single solvent may not be ideal. A two-solvent system is often more effective.[8]
-
Solvent 1 (Soluble): A solvent that readily dissolves the compound. Examples include ethanol, isopropanol, or ethyl acetate.
-
Solvent 2 (Anti-solvent): A solvent in which the compound is poorly soluble, but which is miscible with Solvent 1.[9] Water or hexanes are common choices.
Actionable Protocol: Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol). Then, add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]
-
-
Troubleshooting "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture). Instead of crystallizing, it separates as a liquid.
-
Cause: The cooling process is too rapid, or the impurity level is too high.
-
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add more of the primary solvent to reduce the level of saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If it still oils out, consider purifying a portion by column chromatography first to obtain a seed crystal. Adding a seed crystal to the cooled solution can promote proper crystal nucleation.
-
-
Q4: My purity is stuck at 95-98% after recrystallization. How can I use column chromatography to reach >99.5% purity?
A4: Flash column chromatography is the method of choice for removing closely related impurities that co-crystallize with your product.[11]
-
Stationary Phase: Standard silica gel (SiO₂) is the most common and effective choice for separating compounds of moderate polarity like sulfonamides.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation between your product and the impurities, ideally with a retention factor (Rƒ) for your product between 0.25 and 0.40 on a TLC plate.
-
Starting Point: A mixture of a non-polar solvent and a polar solvent is standard. For N-Isobutylmethanesulfonamide, begin by testing a gradient of Ethyl Acetate in Hexanes .
-
TLC Analysis: Spot your crude material on a silica TLC plate and develop it in various solvent ratios (e.g., 10%, 20%, 30%, 40% Ethyl Acetate/Hexanes). Visualize under UV light.[1][12] This will show you the optimal ratio for separation.
-
Tailing Peaks: If the spot on the TLC plate (or the peak during column chromatography) is tailing, it indicates strong interaction with the acidic silica gel. Adding a small amount of a modifier, like 0.5-1% triethylamine to the eluent, can neutralize active sites on the silica and lead to sharper, more symmetrical peaks.
-
Part 2: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for the key purification and analysis workflows.
Protocol 1: General Purification Workflow
This protocol outlines the full sequence from crude product to a highly pure solid.
-
Initial Analysis: Analyze the crude product by HPLC and ¹H NMR to identify major impurities.
-
Liquid-Liquid Extraction:
-
Dissolve the crude material in ethyl acetate (EtOAc), approximately 10 mL per gram of crude.
-
Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 10 mL per gram)
-
Saturated NaHCO₃ solution (2 x 10 mL per gram)
-
Brine (1 x 10 mL per gram)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
-
Primary Purification:
-
Option A (If >90% pure): Proceed with Recrystallization (Protocol 2).
-
Option B (If <90% pure or complex mixture): Purify via Flash Column Chromatography (Protocol 3).
-
-
Final Purification (Polishing Step): If the highest purity is required, recrystallize the material obtained from column chromatography.
-
Final Analysis: Confirm final purity by HPLC and identity by NMR. Use an orthogonal method like DSC or Elemental Analysis for ultimate confirmation.[]
Protocol 2: Two-Solvent Recrystallization
-
Place the N-Isobutylmethanesulfonamide to be purified in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol) to just dissolve the solid.
-
While maintaining the heat and stirring, add a miscible anti-solvent (e.g., deionized water) dropwise until a persistent cloudiness appears.
-
Add 1-2 more drops of the hot primary solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.[6]
-
Dry the crystals under high vacuum to remove all residual solvent.
Protocol 3: HPLC Method for Purity Assessment
This protocol provides a starting point for a robust purity analysis method.
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Prep: Accurately weigh and dissolve ~10 mg of sample in 10 mL of 50:50 Water/Acetonitrile.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Part 3: Visual Workflows & Data Summaries
Diagrams & Workflows
A logical workflow is critical for efficient and effective purification. The diagrams below illustrate the decision-making process.
Caption: Decision tree for troubleshooting common recrystallization issues.
Data Tables
Table 1: Common Impurities in N-Isobutylmethanesulfonamide Synthesis
| Impurity | Likely Source | Recommended Removal Method |
| Isobutylamine | Unreacted starting material | Acid wash (1M HCl) during LLE |
| Methanesulfonyl Chloride | Unreacted starting material | Base wash (NaHCO₃) during LLE |
| N,N-bis(methylsulfonyl)isobutylamine | Over-reaction by-product | Column Chromatography |
| Triethylamine Hydrochloride | By-product from base used | Water wash during LLE |
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |
| Isopropanol | Water | Excellent choice, balances polarity well. |
| Ethanol | Water | Similar to isopropanol, slightly more polar. |
| Ethyl Acetate | Hexanes | Good for removing more polar impurities. |
| Acetone | Hexanes | Can be effective, but acetone's volatility requires care. |
| Toluene | Hexanes | For removing non-polar impurities; may require heating. |
References
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
- Heinzelman, R. et al. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A.
-
ResearchGate. (n.d.). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
Combs, M. T., et al. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]
-
YouTube. (2020). Recrystallization of NBS. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]
-
ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. [Link]
-
YouTube. (2013). Recrystallization. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Overcoming Solubility Challenges with N-Isobutylmethanesulfonamide
Welcome to the technical support center for N-Isobutylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and overcoming solubility issues encountered during in vitro and in vivo assays. As Senior Application Scientists, we've consolidated field-proven insights and foundational scientific principles into a practical question-and-answer format to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of N-Isobutylmethanesulfonamide and how do they influence its solubility?
A1: N-Isobutylmethanesulfonamide (CAS: 133171-80-9, Formula: C₅H₁₃NO₂S) is a sulfonamide compound. While specific experimental solubility data is not extensively published, its structure provides key insights. The molecule contains a polar sulfonamide group and a non-polar isobutyl group. This amphipathic nature suggests limited solubility in both purely aqueous and highly non-polar organic solvents.
The most critical feature is the sulfonamide moiety, which has an acidic proton. Sulfonamides are generally weak acids.[1] This means their charge state and, consequently, their aqueous solubility, are highly dependent on the pH of the solution.[2][3][4]
-
At acidic to neutral pH: The sulfonamide group is predominantly in its neutral, un-ionized form. This form is less polar and thus less soluble in aqueous buffers.[2][5]
-
At alkaline pH (above its pKa): The sulfonamide proton dissociates, forming a negatively charged anion. This ionized form is significantly more polar and exhibits higher solubility in aqueous solutions.[1]
Therefore, a fundamental strategy for dissolving N-Isobutylmethanesulfonamide in aqueous media is to increase the pH.
Q2: I'm preparing a stock solution. What is the recommended starting solvent and concentration?
A2: For a compound with anticipated low aqueous solubility, the standard best practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[6][7][8][9]
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating initial stock solutions of poorly soluble compounds for biological assays.[10] It is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[10]
Alternative Solvents: If DMSO is incompatible with your assay, other options include:
Recommended Concentration: Aim for the highest reasonable concentration for your stock solution, typically in the range of 10-50 mM. A high-concentration stock minimizes the volume of organic solvent introduced into your final assay, which is crucial for limiting solvent-induced artifacts or toxicity.[12][13][14] Always ensure the final concentration of the organic solvent in your assay medium is low (typically ≤0.5% v/v) and consistent across all experimental conditions, including vehicle controls.[12][14]
Troubleshooting Guide
Issue 1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer.
This is a very common issue that occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The organic co-solvent (DMSO) keeps the compound soluble at high concentrations, but upon significant dilution into an aqueous environment, the compound crashes out.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: pH Modification
-
Determine pKa: If possible, find or predict the pKa of N-Isobutylmethanesulfonamide. For many sulfonamides, this is in the weakly acidic range.
-
Buffer Preparation: Prepare your assay buffer at a pH at least 1-2 units above the compound's pKa. For example, if the pKa is ~7.5, using a buffer at pH 8.5 will significantly increase the proportion of the more soluble, ionized form.[1][3]
-
Test Dilution: Add your DMSO stock to the pH-adjusted buffer and observe for precipitation.
-
Validate Assay Compatibility: Ensure the new buffer pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Protocol 2: Optimizing Solvent Addition The method of dilution can physically influence precipitation.
-
Prepare Dilution Tube: Add the required volume of aqueous assay buffer to a fresh tube.
-
Vortexing: While vigorously vortexing the buffer, slowly add the small volume of the DMSO stock solution drop-by-drop.
-
Rationale: This "plume and disperse" method avoids creating localized areas of high compound concentration and low solvent content, allowing the compound to disperse and dissolve more effectively before it has a chance to aggregate and precipitate.[15]
Issue 2: The compound seems to dissolve initially but then precipitates over time in the incubator.
This suggests that while the compound is kinetically soluble upon initial dilution, it is not thermodynamically stable in the final assay medium at that temperature and concentration. The lower solubility at incubation temperature (e.g., 37°C) or interactions with media components (like proteins in cell culture media) can cause delayed precipitation.
-
Reduce Final Concentration: This is the most direct solution. The current working concentration is likely in the metastable zone. Perform a dose-response experiment to find the highest concentration that remains soluble for the duration of the assay.
-
Check for Temperature Effects: Determine the solubility at both room temperature and your incubation temperature. Some compounds are less soluble at higher temperatures (a phenomenon known as retrograde solubility). If this is the case, a lower starting concentration is necessary.
-
Media Component Binding: Proteins in serum-containing media can sometimes bind to compounds, either keeping them soluble or, in some cases, causing aggregation.
-
Test in Simpler Buffers: Compare the solubility in a simple buffer (like PBS) versus your complete assay medium. If it's stable in PBS but precipitates in media, suspect a media interaction.
-
Serum-Free Conditions: If your assay allows, test under serum-free or reduced-serum conditions.
-
Issue 3: I am seeing inconsistent results or artifacts in my cell-based assay.
This can be caused by micro-precipitation or solvent effects that are not always visible to the naked eye.
| Solvent | Typical Max Concentration (v/v) | Potential Cellular Effects |
| DMSO | 0.1% - 0.5% | At >0.5%, can induce cell stress, differentiation, or cytotoxicity. Can interfere with membrane-based processes.[12][14] |
| Ethanol | 0.1% - 0.5% | Can induce oxidative stress and cytotoxicity at concentrations ≥1%.[12][14] |
| DMF | < 0.1% | Generally more toxic than DMSO; use with caution and at the lowest possible concentration. |
-
Confirm Solubilization: Before adding to cells, prepare your final dilution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Use only the supernatant for your experiment. This removes insoluble micro-precipitates that can cause assay artifacts.[16]
-
Strict Vehicle Control: Your vehicle control must contain the exact same concentration of DMSO (or other solvent) as your highest compound concentration. This allows you to subtract any background effects of the solvent itself.[12]
-
Assay-Specific Troubleshooting: If you observe unexpected results, it may be due to the compound precipitating in the well.[16] For example, in an MTT assay, precipitated compound can interfere with the absorbance reading. Consider washing the cells with fresh media before adding the readout reagent.[16]
References
-
Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. [Link]
-
Park, S., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 144, 1378-1385. [Link]
-
Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 47-50. [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-56. [Link]
-
Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association, 35(5), 129-133. [Link]
-
Zeymer, U., et al. (1983). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 26(3), 121-128. [Link]
-
Hart, M. L., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 2(3). [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(7), 2413-2423. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
Roland, K. T. (2020). Answer to "What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?". ResearchGate. [Link]
-
Illumina. (2021). Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327-330. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
-
Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 14-23. [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
LibreTexts Chemistry. (2022). Preparing Solutions. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
YouTube. (2020). Solution-making strategies & practical advice. [Link]
Sources
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-Isobutylmethanesulfonamide derivatives
Answering the user's request.## Technical Support Center: Optimizing N-Isobutylmethanesulfonamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-Isobutylmethanesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important structural motifs. As a cornerstone in medicinal chemistry, the sulfonamide functional group requires precise control over reaction conditions to achieve high yields and purity.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific experimental challenges you may encounter.
Core Synthesis Principles
The most common and direct method for synthesizing N-Isobutylmethanesulfonamide involves the reaction of methanesulfonyl chloride with isobutylamine.[2][3] This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General reaction scheme for N-Isobutylmethanesulfonamide synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Problem 1: Consistently Low or No Product Yield
Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
Answer: Low yield is the most frequent challenge in sulfonamide synthesis and can be traced back to several key factors.[4][5] A systematic approach is essential for diagnosis.
Potential Causes & Solutions:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride (MsCl) is highly reactive and extremely sensitive to moisture.[4][6] If it hydrolyzes to the corresponding methanesulfonic acid, it becomes unreactive towards the amine.[4]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use high-quality anhydrous solvents. The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4] Always use a fresh bottle of MsCl or one that has been stored properly under inert gas.[4]
-
-
Inappropriate Base or Insufficient Amount: The choice of base is critical. It must be strong enough to scavenge the generated HCl but should not introduce competing side reactions.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[4] These bases will not compete with the isobutylamine nucleophile. Ensure at least one equivalent of the base is used. Often, using a slight excess (1.1-1.2 equivalents) can be beneficial. Avoid aqueous bases like NaOH unless using specific Schotten-Baumann conditions, as they significantly increase the risk of MsCl hydrolysis.[4]
-
-
Low Reaction Temperature or Insufficient Time: While the reaction is often initiated at 0 °C to control the initial exotherm, it may require warming to proceed to completion.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7] If the reaction stalls at low temperatures after the initial addition, allow it to warm to room temperature and stir for several hours (12-24 hours may be necessary).[8] If the reactants are particularly hindered, gentle heating might be required, but this should be approached with caution as it can promote side reactions.
-
-
Poor Amine Nucleophilicity: While isobutylamine is a reasonably good nucleophile, derivatives with electron-withdrawing groups near the amine can reduce its reactivity.
-
Solution: For less reactive amines, consider more forcing conditions such as higher temperatures or using a catalyst like 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate with the sulfonyl chloride.[5]
-
Caption: A logical guide to troubleshooting low yield issues.
Problem 2: Formation of an Unexpected Side Product
Question: I am observing a significant side product in my reaction. What is it likely to be and how can I prevent it?
Answer: The most common side product when using a primary amine like isobutylamine is the N,N-bis(methylsulfonyl)isobutylamine, or the dialkylated product. This occurs when the initially formed N-isobutylmethanesulfonamide is deprotonated by the base, and this resulting anion attacks a second molecule of methanesulfonyl chloride.
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: A large excess of methanesulfonyl chloride will strongly favor the formation of the dialkylated product.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the limiting reagent.[4] Alternatively, use a 1:1 stoichiometry and carefully monitor the reaction.
-
-
Slow Addition of Electrophile: Adding the methanesulfonyl chloride all at once creates a high local concentration, increasing the likelihood of a second reaction.
-
Solution: Add the methanesulfonyl chloride dropwise to the solution of isobutylamine and base at 0 °C.[8] This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
-
Caption: Desired mono-alkylation vs. the N,N-dialkylation side reaction.
Problem 3: Difficulty in Purifying the Final Product
Question: My crude product is an oil or contains persistent impurities. How can I effectively purify my N-Isobutylmethanesulfonamide derivative?
Answer: Purification can be challenging, but a combination of techniques usually yields a pure product.
-
Aqueous Workup: Before any chromatography or recrystallization, a thorough aqueous workup is crucial to remove the bulk of the impurities.
-
Procedure: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted MsCl and acidic byproducts, and finally with brine to remove residual water.
-
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[4]
-
Procedure: Perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes).[4] An ideal solvent will dissolve the product when hot but not at room temperature, while impurities remain soluble.
-
-
Silica Gel Chromatography: If the product is an oil or if recrystallization fails, column chromatography is the method of choice.
-
Procedure: Use TLC to determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your product (typically Rf 0.3-0.5) and the impurities. Run the column carefully to isolate the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this reaction? A1: Polar aprotic solvents that can dissolve the reactants but are inert to the reaction conditions are preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective choices.[4][8] Dimethylformamide (DMF) can also be used, especially for less reactive substrates, but can be harder to remove during workup.[8]
Q2: How do I properly monitor the reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method.[7] Spot the reaction mixture alongside the starting amine on a silica plate. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot has been completely consumed. The product sulfonamide will appear as a new spot, typically with a higher Rf value than the amine.
Q3: Are there milder or alternative methods for this synthesis? A3: Yes. For substrates sensitive to strong bases or harsh conditions, an alternative involves first silylating the sulfonamide. For example, using N-(trimethylsilyl)methanesulfonamide provides a milder route for N-alkylation, avoiding the need for strong bases.[1][9] Additionally, modern catalytic methods, such as manganese-catalyzed "borrowing hydrogen" reactions, allow for the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is a greener alternative to alkyl halides.[10]
Q4: What are the primary safety concerns with methanesulfonyl chloride? A4: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator (causes tearing).[2][11] It reacts exothermically with nucleophiles, including water.[11] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Optimized Experimental Protocol
This protocol describes a general and robust method for the synthesis of N-Isobutylmethanesulfonamide.
Materials:
-
Isobutylamine (1.1 eq)
-
Methanesulfonyl Chloride (MsCl) (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add isobutylamine (1.1 eq) and anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of MsCl: Add methanesulfonyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the isobutylamine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
| Parameter | Recommendation | Rationale | Reference |
| Solvent | Anhydrous DCM, THF | Inert, good solubility for reactants. | [4][8] |
| Base | Triethylamine, Pyridine | Non-nucleophilic HCl scavenger. | [4] |
| Temperature | Start at 0 °C, then warm to RT | Controls initial exotherm, allows reaction to complete. | [8][11] |
| Stoichiometry | 1.1 eq Amine : 1.0 eq MsCl | Prevents dialkylation, ensures full conversion of MsCl. | [4][8] |
| Monitoring | TLC (e.g., 30% EtOAc/Hex) | Tracks consumption of starting material. | [7] |
Table 1. Summary of Recommended Reaction Parameters.
References
- common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
- Technical Support Center: N-Alkylation of Methanesulfonamide. (n.d.). Benchchem.
- Troubleshooting common issues in sulfonamide bond formation. (n.d.). Benchchem.
- The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide. (n.d.). Benchchem.
- Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. (n.d.). Benchchem.
- Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. (n.d.). Benchchem.
- Methanesulfonyl chloride. (n.d.). Wikipedia.
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019, February 21). ACS Publications. Retrieved January 14, 2026, from [Link]
- Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. (n.d.).
- Methanesulfonyl Chloride | Properties, Structure & Mesylation. (n.d.). Study.com.
- Technical Support Center: N-Isobutylbenzamide Synthesis. (n.d.). Benchchem.
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- 3. study.com [study.com]
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- 6. nbinno.com [nbinno.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Isobutylmethanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-Isobutylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or troubleshooting this specific sulfonamide synthesis. My goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the common challenges encountered in the lab. By understanding the causality behind side reactions and procedural choices, you can develop a more robust and self-validating experimental approach.
This resource is structured into two main parts: a Troubleshooting Guide to address specific in-lab issues and a set of Frequently Asked Questions (FAQs) for foundational knowledge.
Part 1: Troubleshooting Guide
This section is formatted to address the most common and critical issues that arise during the synthesis of N-Isobutylmethanesulfonamide from methanesulfonyl chloride (MsCl) and isobutylamine.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A low yield is the most frequent issue, and it almost always traces back to the integrity of the reactants or the reaction environment. The primary electrophile, methanesulfonyl chloride, is highly reactive and susceptible to degradation.
Core Issue: Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride (MsCl) reacts vigorously with nucleophiles, including water.[1][2] If moisture is present in your solvent, glassware, or isobutylamine, the MsCl will preferentially react with water to form methanesulfonic acid.[3] This sulfonic acid is unreactive towards the amine under these conditions, effectively consuming your electrophile and halting the reaction.
Troubleshooting Steps & Causal Logic:
-
Verify Reagent & Solvent Anhydrousness:
-
Action: Use a freshly opened bottle of anhydrous solvent (e.g., Dichloromethane, THF, or Toluene). If the solvent is from a previously opened bottle, consider drying it over molecular sieves. Ensure your isobutylamine is dry.
-
Rationale: Preventing the hydrolysis of MsCl is the single most critical factor for achieving a high yield.[2][3]
-
-
Check Stoichiometry:
-
Action: Re-calculate the molar equivalents. A common starting point is a 1:1 to 1:1.1 ratio of isobutylamine to MsCl, with 1.1-1.5 equivalents of a non-nucleophilic base.[3]
-
Rationale: An excess of the amine can complicate purification, while an insufficient amount will leave unreacted MsCl, which can lead to side reactions during workup.
-
-
Control the Temperature:
-
Action: Perform the addition of MsCl to the amine solution at a reduced temperature, typically 0 °C. Allow the reaction to slowly warm to room temperature.
-
Rationale: The reaction is exothermic.[1] Uncontrolled temperature increases can accelerate side reactions, particularly the formation of sulfene (discussed in Q2).[1]
-
Q2: I'm observing an unexpected impurity that is difficult to remove. What is its likely identity and origin?
While unreacted starting materials are a possibility, a persistent, difficult-to-separate impurity often points to a specific side reaction pathway involving the decomposition of methanesulfonyl chloride.
Core Issue: Formation and Reaction of Sulfene In the presence of a base (like triethylamine or pyridine), methanesulfonyl chloride can undergo an E1cB elimination reaction to generate sulfene (CH₂=SO₂), a highly reactive and transient intermediate.[1][4]
-
Mechanism: The base removes a proton from the methyl group of MsCl, followed by the loss of the chloride ion to form the sulfene intermediate.
-
Consequence: Sulfene can be trapped by various nucleophiles, including another molecule of amine. More problematically, it can self-polymerize or react in other unpredictable ways, leading to a complex mixture of byproducts that are often difficult to characterize and remove.
Troubleshooting Steps & Causal Logic:
-
Re-evaluate Your Base:
-
Action: Ensure you are using a non-nucleophilic base like triethylamine or pyridine.[5] Avoid bases that could act as nucleophiles themselves.
-
Rationale: The base's primary role is to quench the HCl generated during the reaction.[5] A hindered, non-nucleophilic base is less likely to engage in side reactions.
-
-
Optimize the Order of Addition:
-
Action: The standard and recommended procedure is to add the methanesulfonyl chloride dropwise to a solution of the isobutylamine and the base .
-
Rationale: This order maintains a constant excess of the amine nucleophile relative to the electrophilic MsCl. This ensures the MsCl is more likely to be trapped by the intended amine rather than undergoing elimination to sulfene. Reversing the addition (adding amine to MsCl) creates a localized excess of base and MsCl, significantly increasing the probability of sulfene formation.
-
-
Analytical Confirmation:
-
Action: Use LC-MS to analyze the impurity. Sulfene-derived oligomers or adducts will have masses corresponding to multiples of the sulfene unit (CH₂SO₂, 62.07 g/mol ) plus the mass of the trapping nucleophile (e.g., isobutylamine).
-
Rationale: Mass spectrometry provides direct evidence for the presence of these side products, confirming the hypothesis of sulfene generation.
-
Q3: My reaction mixture turned dark brown or black and/or formed a solid precipitate. What has gone wrong?
A significant color change or the formation of intractable solids is a strong indicator of extensive decomposition, often linked to the sulfene pathway discussed above or thermal runaway.
Core Issue: Sulfene Polymerization When sulfene is generated in high concentrations and is not immediately trapped by a suitable nucleophile, it will rapidly polymerize.[1] This polymerization process often results in the formation of dark, tar-like substances that are insoluble in most common organic solvents.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for reaction decomposition.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the synthesis of N-Isobutylmethanesulfonamide?
This protocol is a standard laboratory procedure based on the classic reaction between a sulfonyl chloride and a primary amine.[5]
Experimental Protocol: Synthesis of N-Isobutylmethanesulfonamide
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add isobutylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate, dry dropping funnel, prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM.
-
Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour.
-
Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
-
Workup & Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization, typically from an ethanol/water or ethyl acetate/hexanes mixture.[6]
-
General Reaction Workflow Diagram:
Caption: Standard experimental workflow for synthesis.
Q2: How should I properly handle and store Methanesulfonyl Chloride?
Proper handling is a matter of both safety and experimental success.
-
Safety: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator (causes tearing).[1] It must be handled in a well-ventilated fume hood at all times, with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Storage: It is extremely sensitive to moisture.[2] Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place away from alcohols and amines. A freshly opened bottle will give the best results.
Q3: What are the key side reaction pathways to be aware of?
Understanding the main reaction and its potential deviations is key to troubleshooting.
Caption: Key reaction pathways in the synthesis.
Data Summary Tables
Table 1: Reagent Specifications and Recommended Stoichiometry
| Reagent | Recommended Purity | Storage Conditions | Typical Molar Eq. |
| Methanesulfonyl Chloride | >99% | Anhydrous, inert atmosphere, cool and dry place.[2] | 1.0 - 1.05 |
| Isobutylamine | >99% | Anhydrous, away from CO₂. | 1.0 - 1.1 |
| Triethylamine (Base) | >99%, Anhydrous | Anhydrous, inert atmosphere. | 1.1 - 1.5 |
| Dichloromethane (Solvent) | Anhydrous Grade | Under nitrogen, over molecular sieves. | - |
Table 2: Common Impurity Profile and Identification
| Impurity Name | Origin | Analytical Identification (¹H NMR Signal / MS) | Mitigation Strategy |
| Methanesulfonic Acid | Hydrolysis of MsCl.[3] | Water-soluble; broad singlet in NMR; [M-H]⁻ at m/z 95.00 in ESI-MS. | Use anhydrous reagents and solvents. |
| Triethylammonium Chloride | Reaction byproduct. | Water-soluble salt; characteristic ethyl signals in NMR of aqueous layer. | Remove during aqueous workup. |
| Unreacted Isobutylamine | Incorrect stoichiometry. | Characteristic signals in ¹H NMR; [M+H]⁺ at m/z 74.10 in ESI+ MS. | Wash with dilute HCl during workup. |
| Sulfene-derived Polymers/Adducts | Elimination side reaction of MsCl.[1] | Complex mixture, often insoluble. May show repeating units of 62 Da in MS. | Slow, controlled addition of MsCl to amine at 0 °C. |
References
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. (2021). [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. (2019). [Link]
-
Sulfonamide. Wikipedia. [Link]
-
Methanesulfonyl chloride. Wikipedia. [Link]
-
Methanesulfonyl cyanide. Organic Syntheses. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
-
Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Methanesulfinyl Chloride. Organic Syntheses. [Link]
-
Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health (NIH). [Link]
-
Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimidates as Activated Intermediates. National Institutes of Health (NIH). [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. National Institutes of Health (NIH). [Link]
Sources
Technical Support Center: Enhancing the Purity of Synthesized N-Isobutylmethanesulfonamide
Welcome to the technical support center for the synthesis and purification of N-Isobutylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind each experimental choice.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yields in the synthesis of N-Isobutylmethanesulfonamide, typically prepared from methanesulfonyl chloride and isobutylamine, are a frequent challenge. The primary culprits are often related to the reactivity of the starting materials and competing side reactions.
Core Issues and Strategic Solutions:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture to form the unreactive methanesulfonic acid. This is a common cause of reduced yield as it consumes your electrophile.
-
Causality: The sulfur atom in methanesulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Inert Atmosphere: Conduct the reaction under a steady flow of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Inappropriate Reaction Temperature: The reaction between methanesulfonyl chloride and isobutylamine is exothermic. Uncontrolled temperature can lead to side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Causality: Higher temperatures can promote side reactions, while lower temperatures slow down the reaction rate.
-
Solution:
-
Controlled Addition: Add the methanesulfonyl chloride dropwise to a cooled solution (0-5 °C) of isobutylamine and a non-nucleophilic base (like triethylamine or pyridine) in your anhydrous solvent.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
-
-
Formation of Di-sulfonated Byproduct: Primary amines like isobutylamine can potentially react with two equivalents of methanesulfonyl chloride, especially if the amine is not in sufficient excess or if the reaction conditions are not carefully controlled. This leads to the formation of a di-sulfonated impurity.
-
Causality: The initially formed N-Isobutylmethanesulfonamide still possesses a proton on the nitrogen, which can be removed by a base, rendering it nucleophilic and susceptible to a second sulfonylation.
-
Solution:
-
Stoichiometry Control: Use a slight excess of isobutylamine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the methanesulfonyl chloride.
-
Slow Addition of Sulfonyl Chloride: Adding the methanesulfonyl chloride slowly to the amine solution ensures that it is more likely to react with the more abundant primary amine rather than the sulfonamide product.
-
-
Question 2: After the reaction work-up, my crude product is an oil or a sticky solid and won't crystallize. What's going wrong?
Answer:
This phenomenon, often referred to as "oiling out," is a common issue in the purification of sulfonamides and is typically indicative of high impurity levels or an inappropriate choice of crystallization solvent.[1]
Troubleshooting "Oiling Out":
-
High Impurity Content: The presence of significant amounts of unreacted starting materials or byproducts can lower the melting point of the mixture and inhibit the formation of a crystal lattice.[1]
-
Solution:
-
Pre-purification: Before attempting recrystallization, perform a preliminary purification. An aqueous work-up is crucial. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted isobutylamine and a dilute base (e.g., saturated sodium bicarbonate solution) to remove methanesulfonic acid.[2][3] Finally, wash with brine to remove residual water-soluble components.
-
Column Chromatography: If the product is still an oil after an extractive work-up, column chromatography is a highly effective method to separate the desired product from impurities.
-
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too nonpolar, or the solubility of your compound at low temperatures may still be too high.[1]
-
Causality: For successful recrystallization, the compound should have high solubility in the hot solvent and low solubility in the cold solvent. If the solubility is too high even when cold, the solution will not become supersaturated upon cooling, and crystals will not form.
-
Solution:
-
Solvent/Anti-Solvent System: This is often very effective for sulfonamides.[1] Dissolve the crude product in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethanol, isopropopropanol, or acetone) at room temperature or with gentle warming. Then, slowly add a "bad" solvent (an anti-solvent) in which the product is poorly soluble (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[4][5]
-
Systematic Solvent Screening: If a suitable single solvent is desired, test small amounts of the crude product in various solvents of differing polarities (e.g., toluene, ethyl acetate, isopropanol, ethanol).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesized N-Isobutylmethanesulfonamide?
A1: The most common impurities are process-related and arise directly from the starting materials and side reactions. These include:
-
Unreacted Isobutylamine: A basic impurity that can be readily removed with an acidic wash during the work-up.
-
Methanesulfonic Acid: An acidic impurity formed from the hydrolysis of methanesulfonyl chloride.[6] This can be removed with a basic wash.
-
N,N-di(methylsulfonyl)isobutylamine: A non-polar byproduct that can be challenging to remove by extraction alone and may require chromatography or careful recrystallization.
-
Triethylammonium Chloride (or other amine salt): Formed from the base used to quench the HCl generated during the reaction. This is typically water-soluble and removed during the aqueous work-up.
Q2: What is a good starting point for a recrystallization solvent system for N-Isobutylmethanesulfonamide?
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar and a moderately polar solvent is a good starting point. Common systems for sulfonamides include ethyl acetate/hexane or dichloromethane/methanol . A typical starting ratio would be in the range of 20-50% ethyl acetate in hexane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.5 for the desired product.
-
Visualization: The product can be visualized under a UV lamp at 254 nm. Staining with potassium permanganate can also be used.[9]
Q4: What analytical techniques should I use to confirm the purity of my final product?
A4: A combination of techniques is recommended to build a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common starting point for sulfonamide analysis.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity. If no literature value is available, a narrow melting range (e.g., 1-2 °C) suggests a pure compound.
Experimental Protocols
Protocol 1: Extractive Work-up for Crude N-Isobutylmethanesulfonamide
This protocol is designed to remove the majority of acidic and basic impurities from the crude reaction mixture.
-
Once the reaction is deemed complete by TLC, quench the reaction mixture by the slow addition of water.
-
If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.
-
Dilute the residue with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 50 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Isobutylmethanesulfonamide.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
This protocol provides a general method for the recrystallization of N-Isobutylmethanesulfonamide. The solvent ratios may need to be optimized.
-
Place the crude N-Isobutylmethanesulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume necessary to achieve a saturated solution.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture (in the same ratio as the crystallization solvent) to remove any adhering impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Purification by Silica Gel Column Chromatography
This method is highly effective for separating the product from closely related impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Isobutylmethanesulfonamide.
Data Presentation
Table 1: Recommended Starting Conditions for Purity Analysis
| Analytical Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Considerations |
| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | UV at ~220-270 nm | Optimize gradient to resolve starting materials and product.[10][11][12] |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) | Use a temperature program: e.g., initial temp 70°C, ramp to 280°C at 10°C/min.[15][16][17] |
| TLC | Silica Gel 60 F254 | 20-50% Ethyl Acetate in Hexane | UV (254 nm) / KMnO₄ stain | Adjust solvent ratio for optimal Rf of ~0.3-0.5.[18] |
Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for N-Isobutylmethanesulfonamide Synthesis and Purification.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: Troubleshooting workflow for low purity N-Isobutylmethanesulfonamide.
References
-
MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]
-
ResearchGate. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
-
Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. (n.d.). [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
-
ACS Publications. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. [Link]
-
PubMed. (2013). Building a sulfonamide library by eco-friendly flow synthesis. [Link]
-
ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction? [Link]
-
ResearchGate. (2024). Methanesulfonic acid neutralisation? [Link]
- Google Patents. (n.d.).
-
European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF METHANE SULFONIC ACID - EP 3763701 A1. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Column chromatography. [Link]
-
PubMed. (1998). High-performance liquid chromatography of sulfonamides and quinolones on p-tert-butyl-calixarene-bonded silica gel stationary phase. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000153). [Link]
-
University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents. (n.d.).
-
PubMed. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. [Link]
-
Phenomenex. (2024). Temperature Programming for Better GC Results. [Link]
-
Chemistry For Everyone. (2024). What Is Temperature Programming In GC-MS? [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]
-
Chromatography Online. (2014). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]
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Agilent. (n.d.). GC Method Development. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651). [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Recrystallization II. (n.d.). [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl? [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (n.d.). S : 1 H-NMR (DMSO-d 6 ) compound 1. [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvent: isopropanol. [Link]
-
Biotage. (2023). Post synthesis workup: What steps are necessary and what aren't? [Link]
-
Semantic Scholar. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
-
Reddit. (2024). Recrystallization for foam like crystals. [Link]
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Technical Support Center: Quantification of N-Isobutylmethanesulfonamide
An N-Isobutylmethanesulfonamide quantification method can be refined through a systematic approach that addresses potential issues in sample preparation, chromatographic separation, and detection. Key areas for refinement include optimizing the extraction procedure to improve recovery and minimize matrix effects, fine-tuning the liquid chromatography (LC) conditions to enhance peak shape and resolution, and adjusting mass spectrometry (MS) parameters to increase sensitivity and specificity.
Method Refinement Strategies
A critical aspect of refining the quantification method is the implementation of a robust internal standard. An ideal internal standard would be a stable, isotopically labeled version of N-Isobutylmethanesulfonamide, which would co-elute and experience similar ionization effects, thereby providing a more accurate quantification.
Here are some specific strategies for method refinement:
-
Sample Preparation: The choice of sample preparation technique is crucial for accurate and precise quantification. Techniques such as solid-phase extraction (SPE) can be optimized by selecting the appropriate sorbent and elution solvent to maximize the recovery of N-Isobutylmethanesulfonamide while minimizing interferences from the sample matrix.
-
Chromatographic Separation: The LC separation can be improved by optimizing the mobile phase composition, gradient profile, and column chemistry. For a polar compound like N-Isobutylmethanesulfonamide, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative to traditional reversed-phase chromatography, potentially offering better retention and peak shape.
-
Mass Spectrometric Detection: In the context of MS detection, particularly with an instrument like a triple quadrupole mass spectrometer, the optimization of parameters such as collision energy and fragmentor voltage is essential for achieving the best possible signal-to-noise ratio. The selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) is also fundamental for the selectivity of the method.
By systematically evaluating and optimizing each of these stages, it is possible to develop a highly reliable and robust method for the quantification of N-Isobutylmethanesulfonamide in various matrices.
Welcome to the technical support resource for the quantification of N-Isobutylmethanesulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Method Overview: Reversed-Phase LC-MS/MS
The foundational method discussed here is based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.
Experimental Workflow
The general workflow for the analysis is depicted below.
Recommended Starting Parameters
This table summarizes a robust set of starting parameters for an LC-MS/MS method. These should be considered a baseline for further refinement.
| Parameter | Recommended Condition | Rationale & Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar analytes. Small particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min | A generic gradient suitable for initial method development. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A typical volume; may be adjusted to meet sensitivity requirements. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides generally ionize well in positive mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific precursor-product ion transitions. |
| MRM Transitions | Analyte: Q1 > Q3; IS: Q1 > Q3 | To be determined by direct infusion of the analyte and its stable isotope-labeled internal standard. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your analysis.
Q1: I am observing poor peak shape (fronting or tailing) for N-Isobutylmethanesulfonamide. What are the potential causes and solutions?
A1: Poor peak shape is a common issue that can compromise integration accuracy and resolution.
-
Causality & Diagnosis:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., uncapped silanols) or issues with the column itself. It can also be due to a mismatch between the sample solvent and the initial mobile phase.
-
Peak Fronting: Typically indicates column overload, where too much sample has been injected for the column's capacity.
-
-
Troubleshooting Steps:
-
Check Sample Solvent: Ensure your sample is reconstituted in a solvent weaker than or equal to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). A high concentration of organic solvent in the sample can cause distorted peaks.
-
Adjust Mobile Phase pH: The addition of a modifier like formic acid is crucial. Ensure it is present at a consistent concentration (e.g., 0.1%) in both mobile phase A and B to maintain a stable pH and minimize secondary interactions.
-
Reduce Injection Volume/Concentration: To rule out column overload, inject a sample that is 5-10 times more dilute. If the peak shape improves, overload was the likely cause.
-
Evaluate Column Health: If the issue persists, the column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if it has been used extensively.
-
Q2: My method is not sensitive enough to reach the required Limit of Quantification (LOQ). How can I increase the signal-to-noise ratio?
A2: Improving sensitivity requires a systematic optimization of both the LC and MS parameters.
-
Causality & Diagnosis: Low sensitivity can stem from inefficient sample preparation, poor chromatographic focusing, suboptimal ionization, or incorrect MS/MS parameters.
-
Troubleshooting Steps:
-
Optimize MS/MS Transitions: This is the most critical step. Perform a direct infusion of a pure standard of N-Isobutylmethanesulfonamide into the mass spectrometer to identify the most abundant precursor ion (likely [M+H]+). Then, fragment this precursor ion at various collision energies to find the most intense and stable product ion. This ensures you are monitoring the most efficient MRM transition.
-
Enhance Ionization: Adjust source parameters such as gas temperatures, gas flows, and capillary voltage. A systematic optimization (often called "tuning") is necessary to find the sweet spot for your specific analyte and flow rate.
-
Improve Chromatographic Peak Height: A sharper, narrower peak will have a greater height and thus a better signal-to-noise ratio. Consider using a column with smaller particles (e.g., 1.7 µm vs. 3.5 µm) or optimizing the gradient to be shallower around the elution time of your analyte. This focuses the analyte into a tighter band.
-
Increase Sample Concentration: If possible, concentrate your sample more during the preparation phase. For example, after evaporation, reconstitute the sample in a smaller volume of solvent. Be mindful that this may also concentrate matrix components.
-
Q3: I'm seeing significant matrix effects (ion suppression or enhancement) in my plasma samples. What can I do to mitigate this?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.
-
Causality & Diagnosis: Phospholipids and salts are common culprits in biological matrices like plasma. A simple protein precipitation is often insufficient to remove them. The effect can be diagnosed by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Move beyond simple protein precipitation. Implement a Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) protocol. SPE, in particular, can be highly effective at removing interfering components.
-
Modify Chromatography: Adjust the LC gradient to better separate the analyte from the matrix components. Often, a region at the beginning of the chromatogram contains a high concentration of interfering species; adjusting the gradient to elute the analyte away from this region can be very effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., N-Isobutylmethanesulfonamide-d7) will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the response ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, leading to accurate quantification.
-
Q4: My retention times are shifting between injections. What is causing this instability?
A4: Retention time stability is critical for reliable peak identification and integration. Drifting retention times usually point to issues with the LC system.
-
Causality & Diagnosis: The most common causes are inadequate column equilibration, pressure fluctuations from leaks, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Add a 1-2 minute re-equilibration step at the end of your gradient. For a 5-minute run, a total of 5-10 column volumes of the initial mobile phase should pass through the column before the next injection.
-
Check for Leaks: Inspect all fittings in the flow path, from the pump to the column and to the waste. A small leak can cause pressure fluctuations that lead to unstable retention times. The system pressure trace should be stable and free of periodic drops.
-
Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, especially the organic portion, changing the composition and affecting retention. Prepare fresh mobile phases daily. Ensure they are properly degassed to prevent air bubbles in the pump.
-
Logical Flow for Troubleshooting
When encountering an issue, a logical diagnostic approach is key. The following diagram illustrates a decision-making process for addressing common problems.
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). John Wiley & Sons. [Link]
-
Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). [Link]
-
Mass Spectrometry in Drug Discovery. Korfmacher, W. A. (2005). Journal of Drug Metabolism and Toxicology. [Link]
N-Isobutylmethanesulfonamide degradation pathways and prevention
Answering the user's request.## Technical Support Center: N-Isobutylmethanesulfonamide Stability and Degradation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-Isobutylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of N-Isobutylmethanesulfonamide, its potential degradation pathways, and preventative measures. Understanding the chemical liability of this molecule is critical for ensuring data integrity in experimental settings and for developing stable formulations.
While specific degradation studies on N-Isobutylmethanesulfonamide are not extensively published, its chemical structure, featuring a secondary sulfonamide linkage, allows us to predict its stability profile based on the well-documented behavior of the sulfonamide functional group. This guide synthesizes this established knowledge into practical advice and protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of N-Isobutylmethanesulfonamide.
Q1: What are the primary expected degradation pathways for N-Isobutylmethanesulfonamide?
Based on its structure, N-Isobutylmethanesulfonamide is susceptible to degradation through several key pathways, primarily targeting the sulfonamide (S-N) bond:
-
Hydrolysis: The sulfonamide bond is prone to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the amide nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water.[1][2] Conversely, base-catalyzed hydrolysis can proceed through different mechanisms depending on the specific structure.[1]
-
Photodegradation: Like many sulfonamides, this molecule may degrade upon exposure to UV light. Photolytic degradation can generate reactive species that lead to the cleavage of the S-N bond or other photochemical reactions.[3][4][5] The use of photosensitizers or catalysts like TiO₂ can accelerate this process.[3][6]
-
Oxidative Degradation: Exposure to oxidizing agents or conditions that generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can lead to degradation.[7][8] This is a common pathway investigated during forced degradation studies.
-
Thermal Degradation: While many sulfonamides are relatively stable at moderate temperatures, elevated temperatures can provide sufficient energy to induce degradation, often following first-order kinetics.[9] The primary cleavage is expected at the weakest covalent bonds, likely the S-N or C-N bonds.
Q2: What are the most likely degradation products I should look for?
The primary degradation products will depend on the degradation pathway:
-
From Hydrolysis: Cleavage of the S-N bond is the most probable outcome, yielding Methanesulfonic Acid and Isobutylamine .
-
From Oxidation/Photodegradation: The initial products are likely the same as hydrolysis (Methanesulfonic Acid and Isobutylamine). However, these primary products, particularly Isobutylamine, can be further oxidized to other small molecules.
Q3: My HPLC chromatogram shows unexpected peaks during a stability study of N-Isobutylmethanesulfonamide. What could they be?
Unexpected peaks are a common issue in stability studies and can originate from several sources:
-
Degradation Products: The peaks could represent the primary degradants (Methanesulfonic Acid, Isobutylamine) or subsequent, minor degradation products.
-
Synthesis Impurities: The starting material of N-Isobutylmethanesulfonamide may contain residual impurities from its synthesis.
-
Sample Matrix Effects: Components of your formulation or solvent could be interfering or degrading themselves.
-
Mobile Phase Artifacts: Contaminants or degradation of mobile phase additives can sometimes appear as peaks.
-
System Contamination: Carryover from previous injections or contamination within the HPLC system.
A systematic investigation, including running blanks and analyzing the mass of the unexpected peaks via LC-MS, is the most effective way to identify their source.
Q4: How can I prevent or minimize the degradation of my N-Isobutylmethanesulfonamide samples?
Proactive sample handling is key to maintaining the integrity of N-Isobutylmethanesulfonamide:
-
Storage Conditions: Store the compound as a solid in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
-
Protection from Light: For solutions, use amber vials or cover containers with aluminum foil to prevent photolytic degradation.
-
pH Control: When preparing solutions, use buffers to maintain a neutral pH (around 6-7.5), as both strongly acidic and basic conditions can catalyze hydrolysis.
-
Temperature Control: Avoid exposing solutions to high temperatures for extended periods. Prepare solutions fresh when possible and store them at recommended temperatures (e.g., 2-8°C) for short-term use.
-
Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants to the formulation, but ensure they do not interfere with your assay.
Q5: What are the standard conditions for conducting a forced degradation study on this compound?
Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods.[10] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify primary degradants without destroying the molecule completely.[10][11] Detailed protocols are provided later in this guide, but standard conditions involve stressing the drug substance under hydrolytic, oxidative, thermal, and photolytic conditions as mandated by ICH guidelines.
Troubleshooting Guide
This table provides solutions to common problems encountered during the analysis of N-Isobutylmethanesulfonamide stability.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in aqueous solution. | Hydrolysis due to inappropriate pH. | - Prepare solutions in a neutral buffer (pH 6.0-7.5).- Analyze samples immediately after preparation.- Store stock solutions in an appropriate organic solvent (e.g., acetonitrile or methanol) and dilute into aqueous matrix just before analysis. |
| Appearance of multiple unknown peaks in chromatogram. | - Extensive degradation.- Non-specific reactions.- Contamination. | - Reduce the severity of stress conditions (e.g., lower temperature, shorter duration, less concentrated acid/base/oxidant).- Run a blank injection (mobile phase only) to check for system contamination.- Analyze the mass of the unknown peaks using LC-MS to aid in identification. |
| Inconsistent retention times or peak shapes. | - Mobile phase instability.- Column degradation.- Fluctuating column temperature. | - Prepare fresh mobile phase daily.- Ensure the column is not being degraded by extreme pH; use a guard column.- Use a column oven to maintain a stable temperature (e.g., 30°C). |
| No degradation observed under stress conditions. | Stress conditions are too mild. | - Increase the severity of the stress: higher concentration of acid/base, higher temperature, or longer exposure time.- For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. |
Visualizing the Pathways and Workflow
Predicted Degradation Pathways
The following diagram illustrates the primary chemical transformations N-Isobutylmethanesulfonamide is expected to undergo under common stress conditions.
Caption: Predicted degradation pathways for N-Isobutylmethanesulfonamide.
Experimental Workflow for Degradation Studies
This workflow outlines the logical progression of a typical forced degradation study, from sample preparation to data analysis.
Caption: General workflow for N-Isobutylmethanesulfonamide degradation studies.
Key Experimental Protocols
These protocols provide a starting point for investigating the degradation of N-Isobutylmethanesulfonamide. Safety Precaution: Always handle chemicals in a fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To generate potential degradation products of N-Isobutylmethanesulfonamide under various stress conditions to facilitate the development of a stability-indicating analytical method.[12]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-Isobutylmethanesulfonamide in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose solid N-Isobutylmethanesulfonamide powder to dry heat at 80°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of N-Isobutylmethanesulfonamide (0.1 mg/mL in mobile phase) in a photochemically transparent container to a light source within a photostability chamber for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
Summary of Forced Degradation Conditions
| Stress Condition | Parameters | Typical Target Degradation | Primary Expected Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5-20% | Methanesulfonic Acid, Isobutylamine |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 5-20% | Methanesulfonic Acid, Isobutylamine |
| Oxidation | 3% H₂O₂, RT, 24h | 5-20% | Methanesulfonic Acid, Isobutylamine, other oxidized species |
| Thermal (Dry Heat) | 80°C, 48h | 5-20% | Products of S-N or C-N cleavage |
| Photolytic | ICH Q1B conditions | 5-20% | Products of S-N cleavage and other photochemical reactions |
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a robust HPLC method capable of separating N-Isobutylmethanesulfonamide from its potential degradation products, thereby allowing for accurate quantification of its stability.
Initial HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for degradant peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan with a PDA detector (e.g., 200-400 nm) to find an optimal wavelength. A starting point could be ~220 nm.
-
Injection Volume: 10 µL
Method Development Strategy:
-
Analyze the unstressed N-Isobutylmethanesulfonamide standard to determine its retention time and peak purity.
-
Inject a mixture of the samples from the forced degradation study (a "stress cocktail").
-
Optimize the mobile phase gradient to achieve baseline separation (Resolution > 2) between the parent peak and all degradation peaks.
-
The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, often using a PDA detector's peak purity analysis or mass spectrometry.
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
-
Lin, Y., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]
-
Grzechulska, J., & Morawski, A. W. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 151(1-3), 211-216. [Link]
-
Ji, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 335. [Link]
-
Li, K., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 306, 493-503. [Link]
- Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Ministry of Food and Drug Safety.
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 020-032. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave Online. [Link]
-
García-Galán, M. J., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 574, 1493-1500. [Link]
-
Klick, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 228, 115309. [Link]
-
Jiang, B., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 640-641, 1014-1025. [Link]
-
Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7943. [Link]
- ResearchGate. (n.d.). Studies on sulfonamide degradation products.
-
Shad, A., et al. (2023). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. Environmental Science and Pollution Research, 30(41), 94002-94017. [Link]
-
Ricken, B., et al. (2016). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. Applied and Environmental Microbiology, 82(6), 1765-1773. [Link]
- BenchChem. (2025).
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1044-1050. [Link]
-
Hepworth, J. D., et al. (1998). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (10), 2235-2240. [Link]
-
Reddy, G. S., et al. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521-526. [Link]
-
Lohman, D. C., Wolfenden, R., & Edwards, D. R. (2012). Hydrolysis of N-alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. The Journal of Organic Chemistry, 77(6), 2907-2910. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for N-Isobutylmethanesulfonamide
This guide provides a detailed comparative analysis of prevalent and alternative synthesis methods for N-Isobutylmethanesulfonamide, a key intermediate in various chemical and pharmaceutical applications. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, procedural nuances, and performance metrics of each synthetic route. Our analysis is grounded in established chemical principles and supported by experimental data to empower you in selecting the most efficient, scalable, and cost-effective method for your specific needs.
Introduction to N-Isobutylmethanesulfonamide
N-Isobutylmethanesulfonamide is a sulfonamide compound characterized by an isobutyl group attached to the nitrogen atom of a methanesulfonamide core. Sulfonamides are a critical class of compounds in medicinal chemistry and material science. Understanding the optimal synthesis of this specific molecule is crucial for ensuring high purity and yield, which are paramount for downstream applications, including its potential use as a building block in the synthesis of more complex molecules. The primary challenge in its synthesis lies in achieving high selectivity, minimizing side products, and ensuring a straightforward purification process.
Method 1: The Schotten-Baumann Approach - Acylation with Methanesulfonyl Chloride
The most direct and widely employed method for synthesizing N-Isobutylmethanesulfonamide is the reaction of isobutylamine with methanesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated. The core of this method involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
A critical component of this reaction is the use of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of base and solvent system significantly impacts the reaction's yield, purity, and scalability.
Experimental Protocol: Aqueous Biphasic System
This protocol utilizes a two-phase system (aqueous-organic) with an inorganic base, which facilitates easy separation and purification.
Materials:
-
Isobutylamine (1.0 eq)
-
Methanesulfonyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve isobutylamine in dichloromethane.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the flask containing the isobutylamine solution to 0-5 °C.
-
Simultaneously add the methanesulfonyl chloride and the sodium hydroxide solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential to promote mixing between the two phases.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Isobutylmethanesulfonamide.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocol: Anhydrous Organic System
This protocol employs an organic base in a single organic solvent, which can be advantageous when reactants or products are sensitive to water.
Materials:
-
Isobutylamine (1.0 eq)
-
Methanesulfonyl chloride (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isobutylamine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C. A precipitate of triethylammonium chloride will form.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product as needed.
Workflow Diagram: Schotten-Baumann Synthesis
Caption: General workflow for the Schotten-Baumann synthesis of N-Isobutylmethanesulfonamide.
Method 2: Reductive Amination followed by Sulfonylation
An alternative, albeit more circuitous, route involves a two-step process: the reductive amination of methional (3-(methylthio)propanal) to form an intermediate amine, followed by an oxidation and sulfonylation step. While less direct, this pathway could be considered if isobutylamine is not a desired starting material or if functional group tolerance is a concern in a more complex molecular setting. Note: This is a theoretical pathway for this specific molecule and is based on established, analogous transformations.
Conceptual Protocol
Step 1: Reductive Amination
-
React methional with isobutylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to form the intermediate N-isobutyl-3-(methylthio)propan-1-amine.
Step 2: Oxidation and Rearrangement
-
Oxidize the thioether intermediate using a strong oxidizing agent (e.g., hydrogen peroxide, m-CPBA). This step is complex and may not directly lead to the desired product without significant optimization and is presented here for conceptual completeness.
Due to its complexity and lower atom economy, this method is generally not preferred for the straightforward synthesis of N-Isobutylmethanesulfonamide but serves as a potential alternative in specific research contexts.
Comparative Analysis
The selection of a synthesis method is a multifactorial decision. Below is a comparative table summarizing the key performance indicators for the two variations of the primary Schotten-Baumann method.
| Parameter | Method 1A: Aqueous Biphasic | Method 1B: Anhydrous Organic |
| Typical Yield | 85-95% | 80-90% |
| Purity (Crude) | Generally high; inorganic salts easily removed. | Good; requires filtration of ammonium salts. |
| Reaction Time | 2-4 hours | 4-8 hours |
| Reagent Cost | Lower (NaOH is inexpensive). | Higher (Triethylamine/Pyridine are more costly). |
| Scalability | Excellent; heat management is efficient. | Good; requires careful control of exotherm. |
| Environmental Impact | Use of organic solvents (DCM). | Use of organic solvents and organic base waste. |
| Safety Concerns | Corrosive NaOH; exothermic reaction. | Flammable solvents; toxic/corrosive organic bases. |
Logic Diagram: Method Selection Criteria
Caption: Decision tree for selecting the optimal synthesis method.
Expert Insights and Discussion
Causality Behind Experimental Choices:
-
Choice of Base: The primary role of the base is to act as an acid scavenger. In the Aqueous Biphasic method, NaOH is a strong, inexpensive base. Its use in a separate aqueous phase allows for easy removal during workup. For the Anhydrous Organic method, an organic base like triethylamine is used for its solubility in the organic solvent. Pyridine can also be used and sometimes acts as a nucleophilic catalyst, but it is more toxic and can be harder to remove.
-
Temperature Control: The reaction between an amine and a sulfonyl chloride is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of methanesulfonyl chloride is critical to prevent side reactions, such as the formation of double-sulfonated products or degradation of the starting materials.
-
Solvent Selection: Dichloromethane (DCM) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies removal. However, due to environmental and health concerns, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or toluene could be explored for greener processes.
Trustworthiness and Self-Validation:
Each protocol described is a self-validating system. For instance, in the anhydrous method, the formation of a triethylammonium chloride precipitate provides a visual confirmation that the reaction is proceeding. In both methods, the progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting amine. A successful reaction is further validated by the characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR) of the purified N-Isobutylmethanesulfonamide product.
Conclusion
For the synthesis of N-Isobutylmethanesulfonamide, the Schotten-Baumann reaction using isobutylamine and methanesulfonyl chloride is the most efficient and direct method. The choice between an aqueous biphasic system and an anhydrous organic system depends primarily on factors like cost, scale, and the presence of other functional groups in more complex substrates. The aqueous method is often preferred for its simplicity, lower cost, and ease of purification, making it highly suitable for large-scale production. The anhydrous method provides a viable alternative when water must be excluded from the reaction environment.
References
- Due to the specific and non-novel nature of this compound's synthesis, direct literature may be sparse. The references provided are authoritative sources for the fundamental reactions described.
-
Title: Schotten-Baumann reaction Source: Wikipedia URL: [Link]
-
Title: Organic Chemistry (General reference for reaction mechanisms) Source: Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press. URL:
-
Title: Reductive Amination Source: Wikipedia URL: [Link]
A Spectroscopic Guide to the Elucidation of N-Isobutylmethanesulfonamide: A Comparative Analysis
This guide provides an in-depth comparison of the expected spectroscopic data for N-Isobutylmethanesulfonamide against the experimentally obtained data for Methanesulfonamide and N-butylmethanesulfonamide. By understanding the influence of the N-alkyl substituents on the core methanesulfonamide structure, we can build a reliable spectroscopic profile for N-Isobutylmethanesulfonamide.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for N-Isobutylmethanesulfonamide and its selected comparators. This data is foundational for the identification and characterization of these molecules.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| N-Isobutylmethanesulfonamide (Predicted) | CH3-S: ~2.9 (s, 3H)NH: ~4.5-5.5 (t, 1H, J≈6 Hz)CH2: ~2.8 (t, 2H, J≈7 Hz)CH: ~1.8 (m, 1H)(CH3)2-C: ~0.9 (d, 6H, J≈7 Hz) | CH3-S: ~40CH2-N: ~50CH: ~28CH3-C: ~20 | N-H Stretch: ~3300C-H Stretch: 2960-2870SO2 Asymmetric Stretch: ~1320SO2 Symmetric Stretch: ~1150 | [M+H]+: 152.07 |
| Methanesulfonamide [1] | CH3: ~2.9 (s, 3H)NH2: ~6.8 (s, broad, 2H) | CH3: ~39 | N-H Stretch: ~3350, 3260SO2 Asymmetric Stretch: ~1315SO2 Symmetric Stretch: ~1155 | M+•: 95 |
| n-Butylmethanesulfonamide [2] | Not available | CH3-S: ~39.5CH2-N: ~45.5CH2: ~32.5CH2: ~19.5CH3-C: ~13.5 | Not available | M+•: 151 |
Elucidating the Structure of N-Isobutylmethanesulfonamide: A Spectroscopic Journey
The following sections detail the expected spectroscopic signatures of N-Isobutylmethanesulfonamide, drawing direct comparisons with methanesulfonamide and n-butylmethanesulfonamide to explain the causal relationships between structure and spectral output.
1H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum is anticipated to provide a clear fingerprint of the isobutyl group attached to the sulfonamide nitrogen.
-
Methanesulfonyl Protons (CH3-S): A sharp singlet is expected around δ 2.9 ppm , integrating to three protons. This is consistent with the singlet observed for the methyl group in methanesulfonamide[1]. The electronegativity of the adjacent SO2 group causes this downfield shift.
-
Amine Proton (NH): A triplet appearing between δ 4.5-5.5 ppm is predicted for the N-H proton, integrating to one proton. The coupling to the adjacent CH2 group (3JHNCH ≈ 6 Hz) will result in this triplet multiplicity. The broadness of this peak can be influenced by the solvent and concentration.
-
N-Methylene Protons (CH2): A triplet is expected around δ 2.8 ppm , integrating to two protons. This signal is shifted downfield due to the adjacent nitrogen. It will be coupled to the N-H proton and the CH proton of the isobutyl group, but often the coupling to the methine proton is more distinct (3JHH ≈ 7 Hz).
-
Methine Proton (CH): A multiplet around δ 1.8 ppm , integrating to one proton, is anticipated. This proton is coupled to the adjacent CH2 and the two CH3 groups, resulting in a complex splitting pattern.
-
Isobutyl Methyl Protons ((CH3)2-C): A doublet at approximately δ 0.9 ppm , integrating to six protons, is characteristic of the two equivalent methyl groups of the isobutyl moiety, coupled to the single methine proton (3JHH ≈ 7 Hz).
Workflow for 1H NMR Analysis
Caption: Workflow for 1H NMR Spectroscopy.
13C NMR Spectroscopy: Probing the Carbon Skeleton
The 13C NMR spectrum will corroborate the structure by identifying the five distinct carbon environments in N-Isobutylmethanesulfonamide.
-
Methanesulfonyl Carbon (CH3-S): A signal around δ 40 ppm is expected, similar to the ~39 ppm signal in methanesulfonamide[1].
-
N-Methylene Carbon (CH2-N): This carbon, directly attached to the nitrogen, is predicted to be the most downfield of the alkyl carbons, around δ 50 ppm . This is slightly upfield from the analogous carbon in n-butylmethanesulfonamide (~45.5 ppm), likely due to the branching[2].
-
Methine Carbon (CH): A signal around δ 28 ppm is anticipated for the tertiary carbon of the isobutyl group.
-
Isobutyl Methyl Carbons (CH3-C): The two equivalent terminal methyl carbons are expected to resonate at the most upfield position, around δ 20 ppm .
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum is crucial for identifying the key functional groups within the molecule. The characteristic vibrational frequencies of the sulfonamide group are of particular interest.
-
N-H Stretch: A moderate to sharp absorption band is expected around 3300 cm-1 corresponding to the N-H stretching vibration of the secondary sulfonamide[3]. This is a key difference from the two bands seen for the primary amine in methanesulfonamide (~3350 and 3260 cm-1)[1].
-
C-H Stretch: Multiple bands in the 2960-2870 cm-1 region will be present due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.
-
SO2 Asymmetric and Symmetric Stretch: Two strong absorption bands are the hallmarks of the sulfonyl group. The asymmetric stretch is predicted around 1320 cm-1 , and the symmetric stretch around 1150 cm-1 [3][4]. These are highly characteristic and reliable for identifying sulfonamides.
Experimental Protocol for FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO2, water vapor).
-
Sample Application: Place a small amount of solid N-Isobutylmethanesulfonamide directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm-1.
-
Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks with their corresponding wavenumbers (cm-1).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule, [M+H]+, is expected at m/z 152.07 .
-
Fragmentation Pattern: The fragmentation of sulfonamides can be complex. Common fragmentation pathways involve the cleavage of the S-N bond[5]. For N-Isobutylmethanesulfonamide, a significant fragment would be expected from the loss of the isobutyl group, and another corresponding to the protonated isobutylamine. The loss of SO2 (64 Da) is also a known fragmentation pathway for some sulfonamides under certain conditions[6].
Logical Flow of Spectroscopic Data Interpretation
Caption: Integrated approach to structure elucidation.
Conclusion
By systematically analyzing the expected spectroscopic data for N-Isobutylmethanesulfonamide and comparing it with the known data of methanesulfonamide and n-butylmethanesulfonamide, a clear and detailed picture of its chemical structure emerges. The predicted 1H and 13C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key sulfonamide functional group. Mass spectrometry validates the molecular weight. This comparative and predictive approach is a powerful tool in chemical research, enabling scientists to characterize new molecules with a high degree of confidence.
References
- Uno, T., Machida, K., & Hanai, K. (1975). Infrared spectra of methanesulfonamide and its C- and N-deuterated compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(9-10), 1217-1224.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Sun, W., Wang, Y., & Li, Z. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 852-858.
- Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. The Royal Society of Chemistry.
- Sangshetti, J. N., Nagawade, A. V., & Shinde, D. B. (2009). Synthesis and antibacterial activity of some novel 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Bioorganic & medicinal chemistry letters, 19(14), 3564-3567.
- BenchChem. (2025). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. BenchChem.
- Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(4), 1435-1441.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
SpectraBase. (2025). n-Butylmethanesulfonamide. John Wiley & Sons, Inc.. Retrieved from [Link]
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- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Isobutylmethanesulfonamide
Introduction: The Critical Need for Robust N-Isobutylmethanesulfonamide Quantification
N-Isobutylmethanesulfonamide (N-IBMS) is a compound of significant interest within the pharmaceutical industry, often arising as a process-related impurity or a potential degradant. Due to its potential genotoxic properties, regulatory bodies mandate strict control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and final drug products.[1][2] The accurate and precise quantification of N-IBMS at trace levels is therefore not merely an analytical challenge but a critical component of ensuring patient safety and regulatory compliance. The European Medicines Agency (EMA) and other regulatory authorities have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities, often set at 1.5 µg per day, necessitating highly sensitive analytical methods.[1]
This guide provides a comprehensive cross-validation and comparison of three prevalent analytical techniques for the quantification of N-IBMS: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to not only present the methodologies but to delve into the causality behind experimental choices, offering a field-proven perspective on selecting the most appropriate analytical strategy for your specific needs. Each protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and authoritative standards.
Methodology Comparison: A Triad of Analytical Approaches
The choice of an analytical method for a genotoxic impurity like N-IBMS is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique.[1] However, its applicability for trace-level analysis of N-IBMS, which lacks a strong chromophore, is often dependent on derivatization to enhance UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile analytes, GC-MS offers excellent separation and identification capabilities.[4] N-IBMS, with its moderate volatility, can be amenable to GC-MS analysis, often requiring derivatization to improve its thermal stability and chromatographic behavior.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of trace-level impurities due to its exceptional sensitivity and selectivity.[3][5] This technique combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, often eliminating the need for derivatization.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of N-IBMS, based on data from analogous sulfonamide and genotoxic impurity analyses.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Linearity (r²) | ≥ 0.99[6] | ≥ 0.99[7] | > 0.995[8] |
| Accuracy (% Recovery) | 72.7% to 94.7%[9] | 90% to 105%[7] | 80% to 120%[8] |
| Precision (% RSD) | 2.9% to 9.8%[9] | < 2.5%[7] | ≤ 20%[8] |
| Limit of Detection (LOD) | 32.7–56.3 mg/kg[9] | 0.02 ppm[7] | 20 ng/g[8] |
| Limit of Quantification (LOQ) | 54.8–98.4 mg/kg[9] | 0.05 ppm[7] | 50 ng/g[8] |
| Robustness | Moderate | Good | Excellent |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of N-Isobutylmethanesulfonamide.
Workflow Visualization
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Methodological Guide to Benchmarking Novel Inhibitors: The Case of N-Isobutylmethanesulfonamide Against Carbonic Anhydrase
Abstract: The identification and validation of novel enzyme inhibitors are cornerstones of modern drug discovery. This guide presents a comprehensive, scientifically rigorous framework for benchmarking the activity of a novel compound, N-Isobutylmethanesulfonamide, against established inhibitors. Due to the limited public data on N-Isobutylmethanesulfonamide, this document serves as a methodological template. We hypothesize a logical biological target based on its chemical structure—the carbonic anhydrase (CA) enzyme family—and outline the subsequent steps to characterize its inhibitory potential. This guide provides detailed experimental protocols, data analysis frameworks, and the scientific rationale behind each step, designed for researchers, scientists, and drug development professionals seeking to evaluate novel chemical entities.
Introduction: Establishing a Rationale for N-Isobutylmethanesulfonamide
N-Isobutylmethanesulfonamide is an organic compound featuring a sulfonamide functional group (-S(=O)₂-N-). This chemical moiety is the cornerstone of a major class of drugs known as sulfonamides, which exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory functions.[1][2][3] A primary and well-established target for sulfonamide-based drugs is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[1][3][4][5]
CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and aqueous humor secretion in the eye.[6][7] Consequently, inhibitors of CAs are used clinically to treat a variety of conditions such as glaucoma, epilepsy, and acute mountain sickness.[4][8][9][10]
Given the presence of the key sulfonamide pharmacophore in N-Isobutylmethanesulfonamide, it is a scientifically sound hypothesis that this compound may exhibit inhibitory activity against one or more CA isoforms. This guide, therefore, outlines a systematic approach to test this hypothesis by benchmarking its activity against Acetazolamide, a well-characterized, broad-spectrum CA inhibitor.[11][12]
Part 1: Target Rationale and Mechanism of Action
The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves the coordination of the sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.
The goal of this benchmarking study is to determine if N-Isobutylmethanesulfonamide acts via this established mechanism and to quantify its potency relative to a known clinical inhibitor.
Caption: General mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Part 2: Experimental Design for In Vitro Benchmarking
To quantitatively compare the inhibitory potency of N-Isobutylmethanesulfonamide and Acetazolamide, a robust in vitro enzymatic assay is required. The most common and reliable method utilizes the esterase activity of CAs, where the enzyme hydrolyzes a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).[7][13] The rate of p-NP formation, measured by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity.[7][13]
Workflow for Comparative IC₅₀ Determination
The following diagram illustrates the end-to-end workflow for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.
Caption: Workflow for determining and comparing inhibitor IC₅₀ values.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from standard methodologies for CA inhibitor screening.[7][13][14][15]
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and bringing to the final volume.
-
Enzyme Stock Solution: Dissolve human Carbonic Anhydrase II (e.g., from erythrocytes) in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution with cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes (e.g., 20-50 units/mL). Causality: This concentration must be optimized to ensure the assay is in the kinetic linear range, allowing for accurate rate measurements.
-
Substrate Solution (3 mM p-NPA): Dissolve p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. This solution must be prepared fresh daily. Causality: p-NPA can hydrolyze spontaneously in aqueous solutions over time; fresh preparation ensures a consistent substrate concentration.
-
Inhibitor Stock Solutions (10 mM): Dissolve N-Isobutylmethanesulfonamide and Acetazolamide (positive control) in 100% DMSO.
B. Assay Procedure (96-Well Plate Format):
-
Plate Setup: Prepare wells in triplicate for each condition: Blank (no enzyme), Maximum Activity (vehicle control, DMSO), Positive Control (serial dilutions of Acetazolamide), and Test Compound (serial dilutions of N-Isobutylmethanesulfonamide).
-
Buffer and Inhibitor Addition:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor serial dilution (or DMSO for the 'Maximum Activity' control).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of the CA Working Solution to all wells except the 'Blank' wells.
-
Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitors to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring an accurate measurement of inhibition.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
C. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Part 3: Data Presentation and Comparative Analysis
All quantitative results should be summarized in a clear, tabular format to facilitate direct comparison. The primary endpoint for this benchmark is the IC₅₀ value.
Hypothetical Comparative Data Table
The table below illustrates how the final data would be presented. The IC₅₀ value for Acetazolamide against human CA II is typically in the low nanomolar range.[11] For this example, we will use a representative value.
| Compound | Target Enzyme | IC₅₀ (nM) [Mean ± SD, n=3] |
| N-Isobutylmethanesulfonamide | Human Carbonic Anhydrase II | [Experimental Value] |
| Acetazolamide (Reference) | Human Carbonic Anhydrase II | 12.5 ± 1.8 |
Interpretation of Results:
-
If IC₅₀ (Test Compound) < IC₅₀ (Acetazolamide): The novel compound is more potent than the reference inhibitor under these assay conditions.
-
If IC₅₀ (Test Compound) > IC₅₀ (Acetazolamide): The novel compound is less potent than the reference inhibitor.
-
No significant inhibition observed: The compound is inactive against this specific CA isoform at the concentrations tested.
Part 4: Trustworthiness and Self-Validation
To ensure the trustworthiness and reproducibility of the results, the experimental design must include several self-validating controls:
-
Positive Control (Acetazolamide): The calculated IC₅₀ for Acetazolamide must fall within the expected range reported in the literature. This validates the assay setup, reagent quality, and overall procedure.
-
Negative/Vehicle Control (DMSO): The 'Maximum Activity' wells containing only the DMSO vehicle should show a robust and consistent reaction rate. This confirms that the solvent used to dissolve the compounds does not significantly inhibit the enzyme at the final concentration used.
-
Z'-Factor Calculation: For high-throughput screening applications, calculating the Z'-factor for the assay provides a statistical measure of its quality and suitability for screening. A Z' > 0.5 is considered an excellent assay.
Conclusion and Future Directions
This guide provides a foundational framework for the initial evaluation of N-Isobutylmethanesulfonamide as a potential carbonic anhydrase inhibitor. By systematically applying the detailed protocols and comparing the resulting IC₅₀ value against the well-established inhibitor Acetazolamide, researchers can generate reliable and actionable data.
A conclusive finding of potent inhibitory activity would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a panel of different human CA isoforms to determine its selectivity profile.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit CA activity in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-Isobutylmethanesulfonamide to understand how structural modifications impact potency and selectivity.
References
- Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
- Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?
- YouTube. (2025). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Wikipedia. (n.d.). Dorzolamide/timolol.
- National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem.
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]
- GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information.
-
National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
- Ingenta Connect. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives.
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Retrieved from [Link]
-
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A Guide to Ensuring Experimental Reproducibility with N-Isobutylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility in Sulfonamide Research
The reproducibility of experimental findings is a cornerstone of scientific integrity. In the realm of drug discovery and development, where sulfonamides represent a versatile class of compounds with a broad spectrum of biological activities, ensuring that experimental results can be independently verified is paramount. Factors such as reagent purity, stability, and the precise execution of experimental protocols can significantly impact outcomes.
This guide focuses on N-Isobutylmethanesulfonamide, a sulfonamide compound with potential applications in various biological assays. We will delve into the critical aspects of its synthesis, purification, and characterization, providing detailed protocols to minimize variability. Furthermore, we will explore its application in common in vitro assays and discuss key considerations for generating reproducible data. By establishing a standardized approach to working with N-Isobutylmethanesulfonamide, researchers can enhance the reliability and impact of their findings.
Synthesis and Purification of N-Isobutylmethanesulfonamide: A Reproducible Protocol
The synthesis of N-Isobutylmethanesulfonamide can be reliably achieved through the reaction of methanesulfonyl chloride with isobutylamine. The following protocol outlines a standard procedure, with an emphasis on steps critical for ensuring high purity and yield.
Synthetic Workflow
Caption: Synthetic workflow for N-Isobutylmethanesulfonamide.
Detailed Synthetic Protocol
Materials:
-
Isobutylamine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure N-Isobutylmethanesulfonamide.
Rigorous Characterization: The Foundation of Reproducible Data
Thorough characterization of the synthesized N-Isobutylmethanesulfonamide is non-negotiable for ensuring the validity of subsequent experiments. A combination of spectroscopic and spectrometric techniques should be employed to confirm the structure and assess purity.
Characterization Workflow
Caption: Comprehensive characterization workflow.
Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Observations for N-Isobutylmethanesulfonamide |
| ¹H NMR | Structural confirmation and proton environment analysis.[1][2] | Signals corresponding to the isobutyl group (doublet, multiplet, doublet) and the methyl group of the sulfonamide (singlet). Integration should match the number of protons in each group. |
| ¹³C NMR | Carbon skeleton confirmation.[1][3] | Resonances for the four distinct carbon atoms of the isobutyl group and the methyl group. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H stretching, S=O stretching (symmetric and asymmetric), and C-H stretching. |
| HRMS | Exact mass determination and molecular formula confirmation.[4][5] | The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for C₅H₁₃NO₂S. |
| HPLC-UV/MS | Purity assessment and identification of non-volatile impurities.[6] | A single major peak in the chromatogram with a purity of ≥95%. The mass spectrum associated with the peak should correspond to the molecular weight of the target compound. |
| GC-MS | Detection of residual solvents and volatile impurities. | Absence of significant peaks corresponding to reaction solvents or starting materials. |
Storage and Stability: Preserving the Integrity of Your Compound
The stability of N-Isobutylmethanesulfonamide is crucial for the consistency of experimental results over time. Improper storage can lead to degradation, altering the compound's purity and activity.
Recommended Storage Conditions:
-
Temperature: Store at 2-8 °C for long-term storage.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Stability studies should be conducted under the recommended storage conditions, with purity assessed by HPLC at regular intervals (e.g., 0, 3, 6, and 12 months).[8][9]
In Vitro Assays: A Framework for Reproducible Biological Evaluation
The biological activity of N-Isobutylmethanesulfonamide can be assessed using a variety of in vitro assays. The choice of assay will depend on the therapeutic area of interest. Given the structural similarities of sulfonamides to known inhibitors of various enzymes, an enzyme inhibition assay is a relevant starting point.
General Workflow for an In Vitro Enzyme Inhibition Assay
Caption: Workflow for an enzyme inhibition assay.
Protocol: Enzyme Inhibition Assay (Hypothetical Example: Carbonic Anhydrase II)
Many sulfonamides are known inhibitors of carbonic anhydrases. The following is a generalized protocol for assessing the inhibitory activity of N-Isobutylmethanesulfonamide against Carbonic Anhydrase II (CA-II).
Materials:
-
Human Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris buffer (pH 7.4)
-
N-Isobutylmethanesulfonamide (dissolved in DMSO)
-
Acetazolamide (positive control inhibitor, dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of N-Isobutylmethanesulfonamide and Acetazolamide in 100% DMSO.
-
Perform serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.[10]
-
In a 96-well plate, add the assay buffer, enzyme solution, and the diluted compounds or vehicle control.
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (pNPA) to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes to monitor the formation of p-nitrophenol.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]
Comparative Analysis: N-Isobutylmethanesulfonamide vs. A Hypothetical Alternative
To illustrate how to present comparative data, we will use a hypothetical scenario comparing N-Isobutylmethanesulfonamide with a well-characterized sulfonamide, "Sulfonamide X," in the CA-II inhibition assay described above.
Hypothetical Comparative Data
| Compound | Purity (HPLC) | IC₅₀ for CA-II (µM) | Solubility in Assay Buffer (µg/mL) |
| N-Isobutylmethanesulfonamide | 98.5% | 15.2 ± 1.8 | 75 |
| Sulfonamide X | 99.2% | 8.7 ± 0.9 | 120 |
Note: The data presented in this table is for illustrative purposes only.
This comparative table allows for a clear and objective assessment of the two compounds based on key performance indicators.
Conclusion: A Call for Rigorous and Transparent Research
The reproducibility of scientific findings is a collective responsibility. This guide has provided a comprehensive framework for the synthesis, characterization, and application of N-Isobutylmethanesulfonamide, with a steadfast focus on methodologies that promote reproducibility. By adhering to these principles of meticulous execution and thorough documentation, researchers can ensure the integrity of their data and contribute to the advancement of reliable and impactful science.
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A Researcher's Guide to N-Isobutylmethanesulfonamide: A Comparative Analysis of In Vitro and In Silico Predictive Models
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both arduous and costly. The sulfonamide functional group, a cornerstone of medicinal chemistry, has given rise to a multitude of drugs with broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] N-Isobutylmethanesulfonamide, a member of this versatile class, represents a molecule of untapped potential. Before committing to extensive and resource-intensive preclinical trials, an early, robust assessment of its biological activity is paramount.
This guide provides a comprehensive comparison of two foundational methodologies in early-phase drug discovery—in vitro cellular assays and in silico computational modeling—as applied to the preliminary investigation of N-Isobutylmethanesulfonamide. We will move beyond simple procedural lists to explore the causality behind experimental design, demonstrating how these distinct yet complementary approaches can be synergistically integrated to build a cohesive, data-driven profile of a novel compound. The objective is not merely to present data but to construct a self-validating system of inquiry that empowers researchers to make informed decisions in their development pipeline.[3]
The In Vitro Approach: Quantifying Biological Effect with Cell Viability Assays
The first crucial question for any novel compound is its effect on living cells. An in vitro (Latin for "in glass") approach allows for direct observation of a compound's biological impact in a controlled environment.[4] For an initial screen, a cytotoxicity or cell viability assay is the industry standard. We have selected the MTT assay, a colorimetric method that is both reliable and well-established for assessing cellular metabolic activity as an indicator of cell viability.[5]
The principle of the MTT assay is elegant in its simplicity: viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] The quantity of formazan produced, measured by its absorbance after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[8] A reduction in this signal in the presence of N-Isobutylmethanesulfonamide would indicate either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Experimental Workflow: The MTT Assay
The following diagram illustrates the standard workflow for assessing the cytotoxicity of N-Isobutylmethanesulfonamide using the MTT assay.
Caption: Workflow for the in vitro MTT cell viability assay.
Detailed Protocol: MTT Assay for N-Isobutylmethanesulfonamide
This protocol is designed as a self-validating system, incorporating necessary controls for robust and interpretable data.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, cervical cancer) in appropriate medium (e.g., DMEM with 10% FBS) until they reach the exponential growth phase. The choice of a cancer cell line is predicated on the known anticancer activities of many sulfonamide derivatives.[1][9]
-
Cell Seeding: Detach cells using trypsin-EDTA, perform a cell count, and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of N-Isobutylmethanesulfonamide in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Experimental Wells: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Control Wells: Include "vehicle controls" (medium with the highest concentration of DMSO used) and "untreated controls" (medium only). These are critical for ensuring that the solvent itself has no effect on cell viability.
-
Incubate the plate for 24-48 hours.
-
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[5] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:
-
Viability % = 100 × (OD of treated cells / OD of untreated control)
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
The In Silico Approach: Predicting Molecular Interactions
While in vitro assays reveal if a compound has a biological effect, in silico (Latin for "in silicon") or computational models can help predict why.[10] These methods use computer simulations to forecast the interaction between a small molecule (the ligand, N-Isobutylmethanesulfonamide) and a biological macromolecule (the receptor, typically a protein).[11] Molecular docking is a primary technique used to predict the preferred binding mode and affinity of a ligand to a target protein.[12]
The rationale for this approach is to generate a testable hypothesis about the compound's mechanism of action at a fraction of the cost and time of experimental screening.[13] Given that many sulfonamides exert their effects by inhibiting enzymes, we will hypothesize that N-Isobutylmethanesulfonamide targets a human carbonic anhydrase, a well-established target for anticancer sulfonamides.[14][15]
Experimental Workflow: Molecular Docking
The following diagram outlines the computational workflow for a molecular docking study.
Caption: Workflow for an in silico molecular docking simulation.
Detailed Protocol: Molecular Docking of N-Isobutylmethanesulfonamide
This protocol outlines the key steps using widely available molecular modeling software.
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of the target protein, for example, Human Carbonic Anhydrase I (PDB ID: 1AZM), from the Protein Data Bank.[15]
-
Prepare the protein using molecular modeling software (e.g., Maestro, AutoDock Tools). This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders. This step is crucial for ensuring the protein structure is chemically correct for the simulation.
-
-
Ligand Preparation:
-
Generate the 3D structure of N-Isobutylmethanesulfonamide.
-
Perform energy minimization on the ligand structure using a suitable force field. This ensures the ligand is in a low-energy, realistic conformation.
-
-
Docking Simulation:
-
Define the binding site on the target protein. This is typically done by creating a "grid box" centered on the known active site where the native ligand binds.
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the defined binding site.
-
-
Results Analysis:
-
The primary output is a "binding affinity" or "docking score," usually expressed in kcal/mol, which estimates the free energy of binding. More negative values suggest stronger binding.[14]
-
Visualize the top-ranked "poses" (orientations) of the ligand in the binding site.
-
Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between N-Isobutylmethanesulfonamide and the amino acid residues of the protein's active site. These interactions provide a structural basis for the predicted binding affinity.[16]
-
Comparative Analysis: Bridging In Vitro Data and In Silico Predictions
Neither model in isolation tells the whole story. The true scientific value emerges when we compare the results, allowing each model to inform the interpretation of the other.
| Parameter | In Vitro Model (MTT Assay) | In Silico Model (Molecular Docking) |
| Primary Output | IC₅₀ Value (e.g., 15 µM) | Binding Affinity (e.g., -7.5 kcal/mol) |
| What It Measures | A functional biological outcome (reduced cell viability). | A predicted physical interaction (ligand-protein binding).[12] |
| Strengths | - Direct measure of biological effect.- Accounts for complex cellular processes (e.g., membrane permeability).- Gold standard for initial efficacy screening.[10] | - Extremely fast and low-cost.- Provides mechanistic hypothesis at the atomic level.- Can screen thousands of compounds virtually.[11] |
| Limitations | - Does not identify the direct molecular target.- Can be time and resource-intensive.- Results can be confounded by off-target effects. | - It is a prediction, not a direct measurement.- Does not account for pharmacokinetics or metabolism.- Accuracy is highly dependent on the quality of the protein structure and scoring function.[17] |
| Timeframe | Days to weeks | Hours to days |
| Cost | Moderate (reagents, cell culture) | Low (software licenses, computational time) |
Synergistic Integration: A Unified Hypothesis
By integrating these two approaches, we can construct a more robust initial hypothesis for the biological activity of N-Isobutylmethanesulfonamide.
-
Scenario 1 (Corroborating Results): The MTT assay reveals a potent IC₅₀ value (e.g., low micromolar), and the docking simulation predicts a strong binding affinity to a key survival-related protein like carbonic anhydrase. This synergy suggests a clear, testable mechanism of action: N-Isobutylmethanesulfonamide likely inhibits the target protein, leading to the observed cytotoxicity.
-
Scenario 2 (Divergent Results): The compound shows high cytotoxicity in the MTT assay, but docking simulations predict weak or no binding to the hypothesized target. This is also a valuable result. It suggests that our initial hypothesis about the target is incorrect and prompts further investigation into other potential mechanisms, such as off-target effects, disruption of other cellular pathways, or even non-specific toxicity.
This integrated approach transforms a simple screening exercise into a powerful, hypothesis-driven investigation, as illustrated by the logical flow below.
Caption: Integrated logic flow combining in vitro and in silico data.
Conclusion and Future Directions
The preliminary assessment of a novel compound like N-Isobutylmethanesulfonamide requires a multifaceted strategy. Relying solely on in vitro data can leave the mechanism of action a "black box," while purely in silico results remain speculative until experimentally validated. By strategically employing a robust cell viability assay alongside predictive molecular docking, researchers can achieve a powerful synergy. This dual approach provides a functional readout of biological activity, grounded by a plausible, atom-level mechanistic hypothesis. The resulting data is not just a set of isolated numbers but a cohesive foundation upon which to build a successful, efficient, and cost-effective drug discovery program.
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A Head-to-Head Comparison of N-Isobutylmethanesulfonamide and Its Structural Analogs: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its versatile nature has given rise to a broad spectrum of therapeutic agents.[1] Within this class, N-alkyl methanesulfonamides represent a synthetically accessible and subtly tunable scaffold. This guide provides a detailed head-to-head comparison of N-isobutylmethanesulfonamide and its structural analogs: N-propylmethanesulfonamide, N-butylmethanesulfonamide, and N-tert-butylmethanesulfonamide. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their physicochemical properties, biological activities, and toxicological profiles, supported by established experimental protocols and structure-activity relationship (SAR) principles.
Introduction: The Significance of N-Alkyl Methanesulfonamides
The N-alkyl substitution on the sulfonamide nitrogen allows for fine-tuning of key drug-like properties, including lipophilicity, metabolic stability, and target engagement. The seemingly minor variations in the alkyl chain—from a linear propyl group to a branched isobutyl or a bulky tert-butyl group—can profoundly impact a molecule's journey through biological systems. Understanding these nuances is critical for rational drug design and lead optimization.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the predicted and experimentally available properties of N-isobutylmethanesulfonamide and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Solubility (in water) | Physical Form |
| N-Propylmethanesulfonamide | C4H11NO2S | 137.20 | 0.3 | Moderately Soluble | - |
| N-Butylmethanesulfonamide | C5H13NO2S | 151.23 | 0.8 | Sparingly Soluble | - |
| N-Isobutylmethanesulfonamide | C5H13NO2S | 151.23 | 0.7 | Sparingly Soluble | Pale-yellow to Yellow-brown Solid[2] |
| N-tert-Butylmethanesulfonamide | C5H13NO2S | 151.23 | 0.6 | Sparingly Soluble | - |
Note: Predicted logP and solubility values are generated using computational models and should be experimentally verified.[3][4]
The trend in predicted logP values suggests that lipophilicity increases with the length of the linear alkyl chain (propyl vs. butyl). Branching, as seen in the isobutyl and tert-butyl analogs, slightly reduces the lipophilicity compared to the linear N-butyl isomer. This is a critical consideration, as lipophilicity influences membrane permeability, protein binding, and metabolic clearance.[2]
Synthesis of N-Alkyl Methanesulfonamides: A General Protocol
The synthesis of N-alkyl methanesulfonamides is typically achieved through the reaction of methanesulfonyl chloride with the corresponding primary amine.[5]
Experimental Protocol: General Synthesis
-
Reaction Setup: To a stirred solution of the primary amine (propylamine, butylamine, isobutylamine, or tert-butylamine; 1.0 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the cooled solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: General workflow for the synthesis of N-alkyl methanesulfonamides.
Biological Activity: A Structure-Activity Relationship Perspective
Antibacterial Activity
Sulfonamides typically exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6][7] The potency of this inhibition can be influenced by the physicochemical properties of the N-substituent.
Expected Trends:
-
Lipophilicity and Permeability: Increased lipophilicity from N-propyl to N-butyl may enhance bacterial cell wall penetration, potentially leading to increased antibacterial activity.[8] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Steric Hindrance: The bulky N-tert-butyl group might sterically hinder the optimal binding of the sulfonamide to the active site of the target enzyme, potentially reducing its activity compared to the less hindered linear or isobutyl analogs.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][9]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Toxicological Profile: A Comparative Assessment
The toxicological profile is a critical determinant of a drug candidate's therapeutic window. For sulfonamides, common toxicities include hypersensitivity reactions and dose-dependent effects on various organs.[7]
In Vitro Cytotoxicity
Cytotoxicity is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[1][6][10][11][12]
Expected Trends:
-
The cytotoxicity of small molecules can be influenced by their lipophilicity and their ability to interact with cellular components. It is plausible that the more lipophilic analogs (e.g., N-butyl) may exhibit higher cytotoxicity due to increased membrane interactions.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cell lines (e.g., HepG2, HeLa) in a 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with logarithmic concentrations of the test compounds and incubate for 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[6]
In Vivo Acute Toxicity
Acute toxicity studies in animal models provide an indication of the systemic toxicity of a compound after a single high dose. The LD50 (the dose that is lethal to 50% of the test population) is a common endpoint.[13][14][15][16][17]
Expected Trends:
-
It is difficult to predict the in vivo toxicity trend without experimental data. However, differences in metabolism and clearance rates, which are influenced by the N-alkyl substituent, will likely lead to variations in the LD50 values.
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
-
Animal Model: Use a single sex of rodents (typically female rats).
-
Dosing: Administer a starting dose of the test compound to a group of animals.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment: Based on the outcome, administer a higher or lower dose to the next group of animals.
-
LD50 Estimation: The LD50 is estimated based on the mortality data across the different dose groups.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating N-isobutylmethanesulfonamide and its structural analogs. While direct experimental data for a head-to-head comparison is limited, the principles of structure-activity relationships suggest that variations in the N-alkyl group will have a predictable impact on the physicochemical and biological properties of these compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to validate these predictions and to select the most promising candidates for further development. Future work should focus on the experimental determination of the properties and activities discussed herein to build a robust, data-driven understanding of this important class of molecules.
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Confirming the Mechanism of Action of N-Isobutylmethanesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action of a novel compound is a cornerstone of preclinical research. This guide provides a comprehensive, technically-grounded framework for confirming the mechanism of action of N-Isobutylmethanesulfonamide. Moving beyond a rigid template, we present a logical, tiered experimental approach designed to first identify the primary biological activity of N-Isobutylmethanesulfonamide and subsequently pinpoint its specific molecular target and pathway of action. This guide will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols.
Introduction to N-Isobutylmethanesulfonamide and the Sulfonamide Class
N-Isobutylmethanesulfonamide belongs to the broad class of sulfonamides, synthetic compounds that have demonstrated a wide array of pharmacological activities.[1] While the parent sulfonamide structure is relatively simple, substitutions on the sulfonamide nitrogen and the aromatic ring can dramatically alter the compound's biological effects. Historically, sulfonamides were among the first effective systemic antimicrobial agents, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[2][3][4] However, the versatility of the sulfonamide scaffold has led to the development of derivatives with potent anticancer and anti-inflammatory properties.[5][6][7]
The anticancer mechanisms of sulfonamides are diverse and include the inhibition of carbonic anhydrases, disruption of microtubule polymerization, induction of cell cycle arrest, and inhibition of angiogenesis through matrix metalloproteinase (MMP) inhibition.[5][8][9] Furthermore, some sulfonamides have been shown to act as tyrosine kinase, aromatase, or histone deacetylase (HDAC) inhibitors.[10] As anti-inflammatory agents, certain sulfonamides selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[6]
Given the lack of specific mechanistic data for N-Isobutylmethanesulfonamide, a systematic approach is required to first determine its general biological activity before delving into more specific mechanistic studies.
A Tiered Approach to Mechanistic Elucidation
Our proposed strategy involves a multi-tiered screening cascade. This approach is designed to efficiently narrow the focus from broad biological activities to a specific molecular target.
Caption: Hypothesized mechanism of N-Isobutylmethanesulfonamide as a DHPS inhibitor.
Conclusion
This comprehensive guide outlines a systematic and robust experimental strategy to confirm the mechanism of action of N-Isobutylmethanesulfonamide. By employing a tiered screening approach, from broad phenotypic assays to specific molecular target validation, researchers can efficiently elucidate its primary biological activity and mechanism. The inclusion of comparative compounds and detailed, self-validating protocols ensures the generation of high-quality, reliable data. This approach will not only define the therapeutic potential of N-Isobutylmethanesulfonamide but also place its activity within the broader context of the versatile sulfonamide class of molecules.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Isobutylmethanesulfonamide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical reagents, from initial handling to final disposal, is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the proper disposal of N-Isobutylmethanesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data, regulatory standards, and field-proven best practices.
Understanding the Hazard Profile of N-Isobutylmethanesulfonamide
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. N-Isobutylmethanesulfonamide is not a benign substance; its proper handling and disposal are dictated by its specific toxicological and environmental risks.
According to its Safety Data Sheet (SDS), N-Isobutylmethanesulfonamide presents the following key hazards:
-
Specific Target Organ Toxicity (Repeated Exposure), Category 2 (H373): This classification indicates that the substance may cause damage to organs through prolonged or repeated exposure. The causality behind this is that cumulative exposure can lead to a buildup of the compound or its metabolites in specific organs, leading to impaired function over time.
-
Hazardous to the Aquatic Environment, Long-term Hazard, Category 3 (H412): This signifies that the compound is harmful to aquatic life with long-lasting effects. Its persistence and toxicity can disrupt aquatic ecosystems.
These classifications mandate that N-Isobutylmethanesulfonamide be treated as a hazardous waste stream, segregated from general laboratory trash and non-hazardous aqueous waste.
Table 1: Key Properties of N-Isobutylmethanesulfonamide
| Property | Value | Source |
| GHS Hazard Statements | H373, H412 | |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Boiling Point | 314 °C (597 °F) | |
| Density | 1.15 g/cm³ at 25 °C (77 °F) |
The Core Directive: Segregation and Containment
The foundational principle for managing N-Isobutylmethanesulfonamide waste is strict segregation. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[1] This is a critical step, as improper disposal can lead to environmental contamination and potential non-compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
The following workflow illustrates the decision-making process for the proper segregation and disposal of N-Isobutylmethanesulfonamide waste.
Caption: Waste Disposal Workflow for N-Isobutylmethanesulfonamide.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of various waste streams containing N-Isobutylmethanesulfonamide.
Personal Protective Equipment (PPE)
Before handling any waste containing N-Isobutylmethanesulfonamide, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles. A face shield should be used if there is a risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Gloves should be inspected for any signs of degradation before use.[5]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
All handling of the pure compound and preparation of waste containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Stream Management
A. Unused or Expired N-Isobutylmethanesulfonamide (Solid)
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste."[1] The original container, if in good condition, can be used.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Isobutylmethanesulfonamide"
-
The approximate quantity of waste
-
The date the first waste was added to the container
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials (e.g., strong oxidizing agents).[6]
B. Solutions Containing N-Isobutylmethanesulfonamide
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a properly rated plastic or glass bottle) for liquid waste.
-
Labeling: Follow the same labeling requirements as for solid waste, specifying the solvent system (e.g., "N-Isobutylmethanesulfonamide in Methanol").
-
Storage: Store in the SAA, ensuring the container is tightly sealed to prevent the release of vapors.
C. Contaminated Labware and Debris (Gloves, Wipes, Pipette Tips, etc.)
-
Gross Decontamination: To the extent possible, remove excess N-Isobutylmethanesulfonamide from labware before disposal.
-
Container Selection: Collect all contaminated solid items in a designated, leak-proof container lined with a heavy-duty plastic bag.[7] This container should be clearly labeled as "Hazardous Waste - Chemically Contaminated Debris."
-
Labeling: The label must list N-Isobutylmethanesulfonamide as the primary contaminant.
-
Empty Containers: Original containers of N-Isobutylmethanesulfonamide must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After rinsing, the container's label must be defaced or removed before disposal as regular solid waste.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in section 3.1, including respiratory protection if vapors are present.[8]
-
Containment: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).[8][9]
-
Absorption: Gently apply the absorbent material over the spill, working from the outside in to prevent spreading.[10]
-
Collection: Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous solid waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal: The Role of Approved Facilities
The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is a regulatory mandate. Laboratories are not equipped to treat or dispose of this type of chemical waste on-site. The final and most critical step is to arrange for the collection of all N-Isobutylmethanesulfonamide waste by a licensed and certified hazardous waste disposal contractor.
These contractors utilize specialized facilities that employ technologies such as:
-
High-Temperature Incineration: This is a common and effective method for destroying organic chemical waste.[11] The high temperatures break down the molecule into simpler, less harmful components. Facilities are equipped with advanced scrubbing systems to treat off-gases and prevent the release of pollutants.
-
Chemical Treatment: In some cases, chemical neutralization or degradation may be employed. For some sulfonamides, advanced oxidation processes have been shown to be effective.[12]
It is the responsibility of the laboratory or institution to ensure their chosen waste vendor is fully compliant with all local, state, and federal regulations for the transport, treatment, and disposal of hazardous chemical waste.[2]
By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of N-Isobutylmethanesulfonamide, upholding their commitment to a safe working environment and environmental stewardship.
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Hashemi, S. E., et al. "Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process." International Journal of Environmental Health Engineering, vol. 2, no. 1, 2013, p. 27. [Link]
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ResearchGate. Thermogravimetric Studies for the Incineration of an Anion Exchange Resin Laden with Short- or Long-Chain PFAS Compounds Containing Carboxylic or Sulfonic Acid Functionalities in the Presence or Absence of Calcium Oxide. [Link]
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A Comprehensive Guide to the Safe Handling of N-Isobutylmethanesulfonamide
For professionals in the vanguard of research and drug development, the meticulous and safe handling of chemical reagents is paramount. N-Isobutylmethanesulfonamide, a compound of interest in various research applications, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal protocols, grounded in established safety principles and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the Compound
While a comprehensive official Safety Data Sheet (SDS) for N-Isobutylmethanesulfonamide (CAS No. 133171-80-9) is not widely available, data from chemical suppliers provide critical GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements.[1] A thorough risk assessment is the cornerstone of safe laboratory practice, and for this compound, it begins with acknowledging these potential hazards.
Table 1: Hazard Profile of N-Isobutylmethanesulfonamide
| Hazard Statement | Code | Description | Implication for Handling |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. | Avoid hand-to-mouth contact. Prohibit eating, drinking, and smoking in the laboratory. |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, and inflammation. | Minimize skin contact through appropriate personal protective equipment (PPE). |
| Causes serious eye irritation | H319 | Can cause significant, but reversible, eye damage upon contact. | Mandates the use of protective eyewear to prevent splashes. |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. | Handling should be performed in a well-ventilated area, preferably a fume hood. |
It is crucial to note that for many specific sulfonamide compounds, formal occupational exposure limits (OELs) have not been established by regulatory bodies.[2][3] In the absence of a defined Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), the guiding principle is to maintain airborne concentrations at the lowest practically achievable level.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling N-Isobutylmethanesulfonamide. The choice of PPE is directly informed by the identified hazards of skin, eye, and respiratory irritation.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them in accordance with laboratory procedures after handling the compound.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended.[2] In situations where there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect against skin contact. Ensure that the lab coat is made of a suitable material and is regularly laundered.
-
Respiratory Protection: All handling of solid N-Isobutylmethanesulfonamide that may generate dust, or solutions that may produce aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be conducted to determine if respiratory protection, such as a NIOSH-approved respirator, is necessary.
The following diagram illustrates the essential workflow for donning and doffing PPE to ensure maximum protection and prevent contamination.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
